Enpp-1-IN-10
Description
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Structure
3D Structure
Properties
Molecular Formula |
C13H12N6OS |
|---|---|
Molecular Weight |
300.34 g/mol |
IUPAC Name |
2-[(2-amino-7H-purin-6-yl)sulfanyl]-N-phenylacetamide |
InChI |
InChI=1S/C13H12N6OS/c14-13-18-11-10(15-7-16-11)12(19-13)21-6-9(20)17-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,17,20)(H3,14,15,16,18,19) |
InChI Key |
OSCDWLWFLRMICV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSC2=NC(=NC3=C2NC=N3)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of ENPP-1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1) is a type II transmembrane glycoprotein that plays a critical role in various physiological and pathological processes. It functions as a key regulator of extracellular nucleotide metabolism, primarily through the hydrolysis of adenosine triphosphate (ATP) to adenosine monophosphate (AMP) and inorganic pyrophosphate (PPi), and the degradation of the cyclic dinucleotide 2'3'-cyclic GMP-AMP (cGAMP).[1][2] Dysregulation of ENPP1 activity has been implicated in a range of diseases, including cancer, metabolic disorders, and rare calcification diseases.[3][4] Consequently, ENPP1 has emerged as a compelling therapeutic target, and the development of small molecule inhibitors of ENPP1 is an active area of research.[4][5] This technical guide provides a comprehensive overview of the mechanism of action of ENPP1 inhibitors, with a focus on their role in modulating the cGAS-STING signaling pathway. It includes a summary of quantitative data for representative inhibitors, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows.
The Core Mechanism of Action: Potentiating the cGAS-STING Pathway
The primary mechanism of action for ENPP1 inhibitors in an oncological context is the potentiation of the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway.[3][6] ENPP1 is the dominant hydrolase of extracellular cGAMP, a potent activator of the STING pathway.[1][7] By inhibiting ENPP1, these compounds prevent the degradation of cGAMP, leading to its accumulation in the tumor microenvironment.[5] This sustained presence of cGAMP activates the STING pathway in immune cells, resulting in the production of type I interferons and other pro-inflammatory cytokines.[6][8] This, in turn, promotes the recruitment and activation of cytotoxic T lymphocytes and natural killer (NK) cells, leading to a robust anti-tumor immune response.[8][9]
In essence, ENPP1 acts as an innate immune checkpoint, and its inhibition effectively "removes the brakes" on the anti-tumor immune response mediated by the cGAS-STING pathway.[10]
Key Signaling Pathways
The inhibition of ENPP1 impacts several critical signaling cascades. The most well-characterized is the cGAS-STING pathway.
The cGAS-STING Signaling Pathway
The diagram below illustrates the central role of ENPP1 in regulating the cGAS-STING pathway and how its inhibition leads to enhanced anti-tumor immunity.
Caption: ENPP1 inhibition blocks cGAMP hydrolysis, boosting STING-mediated anti-tumor immunity.
Adenosine Signaling Pathway
ENPP1 also contributes to the production of adenosine, an immunosuppressive molecule in the tumor microenvironment, through the hydrolysis of ATP to AMP, which is then converted to adenosine by CD73.[1] By inhibiting ENPP1, the production of AMP and subsequently adenosine is reduced, further contributing to a more favorable anti-tumor immune environment.
Caption: ENPP1 inhibition reduces immunosuppressive adenosine production in the TME.
Quantitative Data for Representative ENPP1 Inhibitors
| Inhibitor | IC50 (Enzymatic Assay) | Cell-Based Assay IC50 | Substrate Used | Reference |
| Enpp-1-IN-20 | 0.09 nM | 8.8 nM | cGAMP | [11] |
| Enpp-1-IN-19 | 68 nM | Not Reported | cGAMP | [12] |
| STF-1623 | 0.6 nM | Not Reported | cGAMP | [13] |
| LCB33 | 0.9 pM | Not Reported | pNP-TMP | [8] |
| LCB33 | 1 nM | Not Reported | cGAMP | [8] |
Detailed Experimental Protocols
The characterization of ENPP1 inhibitors involves a series of biochemical and cell-based assays to determine their potency, selectivity, and mechanism of action.
Biochemical Assay for ENPP1 Activity (Transcreener® AMP²/GMP² Assay)
This high-throughput screening assay is a fluorescence polarization (FP) immunoassay that directly measures the AMP and GMP produced by ENPP1 hydrolysis of cGAMP or ATP.[7][14]
Objective: To determine the in vitro potency (IC50) of a test compound against purified ENPP1 enzyme.
Materials:
-
Purified recombinant human ENPP1 enzyme
-
Transcreener® AMP²/GMP² Assay Kit (containing AMP²/GMP² antibody and a far-red tracer)
-
Substrate: 2'3'-cGAMP or ATP
-
Assay Buffer (e.g., 50 mM Tris, pH 7.5, 5 mM MgCl₂, 0.01% Brij-35)
-
Test compound (e.g., this compound) serially diluted in DMSO
-
384-well black microplates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare serial dilutions of the test compound in DMSO and then dilute into the assay buffer.
-
Add a fixed concentration of ENPP1 enzyme (e.g., 100 pM) to each well of the microplate, except for the negative control wells.
-
Add the test compound dilutions to the wells containing the enzyme.
-
Initiate the enzymatic reaction by adding the substrate (e.g., 10 µM ATP or cGAMP).
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 60 minutes) to allow for initial velocity conditions.[14]
-
Stop the reaction by adding the Transcreener® AMP²/GMP² Detection Mix, which contains the AMP²/GMP² antibody and the far-red tracer.
-
Incubate the plate for a further 60 minutes at room temperature to allow the detection reaction to reach equilibrium.
-
Measure the fluorescence polarization on a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the positive (no inhibitor) and negative (no enzyme) controls.
-
Determine the IC50 value by fitting the dose-response curve to a four-parameter logistic equation.
Caption: A streamlined workflow for determining the in vitro potency of ENPP1 inhibitors.
Cell-Based Assay for ENPP1 Activity
Cell-based assays are crucial for determining the activity of inhibitors in a more physiologically relevant context.[15]
Objective: To measure the inhibition of cellular ENPP1 activity by a test compound.
Materials:
-
A cell line with high endogenous or overexpressed ENPP1 (e.g., MDA-MB-231 breast cancer cells)
-
Cell culture medium and supplements
-
Fluorogenic ENPP1 substrate (e.g., TG-mAMP)[15]
-
Test compound (e.g., this compound) serially diluted
-
96-well clear-bottom black microplates
-
Fluorescence plate reader
Procedure:
-
Seed the ENPP1-expressing cells into the wells of a 96-well plate and allow them to adhere overnight.
-
Remove the culture medium and wash the cells with an appropriate assay buffer.
-
Add the serially diluted test compound to the cells and incubate for a predetermined time.
-
Add the fluorogenic substrate TG-mAMP to each well.
-
Incubate the plate at 37°C for a specific period (e.g., 2 hours).
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 520 nm emission for Tokyo Green™).[15]
-
Calculate the percent inhibition for each compound concentration and determine the cell-based IC50 value.
STING Activation Reporter Assay
This assay is used to confirm that the inhibition of ENPP1 by a test compound leads to the activation of the downstream STING pathway.
Objective: To measure the induction of STING-dependent signaling in response to ENPP1 inhibition.
Materials:
-
THP-1 Dual™ reporter cells (engineered to express a secreted luciferase reporter under the control of an IRF-inducible promoter)
-
Cell culture medium and supplements
-
ENPP1-expressing cells (as a source of extracellular cGAMP)
-
Test compound (e.g., this compound)
-
Luciferase detection reagent
-
Luminometer
Procedure:
-
Co-culture the ENPP1-expressing cells with the THP-1 Dual™ reporter cells.
-
Add the test compound at various concentrations to the co-culture.
-
Incubate the cells for 24 hours.
-
Collect the supernatant and measure the luciferase activity using a luminometer.
-
An increase in luciferase activity indicates the activation of the STING pathway.
Conclusion
ENPP1 inhibitors represent a promising class of immuno-oncology agents. Their mechanism of action, centered on the potentiation of the cGAS-STING pathway and the reduction of immunosuppressive adenosine, offers a multi-faceted approach to enhancing anti-tumor immunity. The experimental protocols detailed in this guide provide a framework for the robust characterization of novel ENPP1 inhibitors, from initial biochemical screening to cellular and functional validation. Further research and development in this area hold the potential to deliver new and effective therapies for a range of cancers.
References
- 1. ENPP1, an Old Enzyme with New Functions, and Small Molecule Inhibitors—A STING in the Tale of ENPP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure and function of the ecto-nucleotide pyrophosphatase/phosphodiesterase (ENPP) family: Tidying up diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of ENPP1 in cancer pathogenesis: Mechanisms and clinical implications (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are ENPP1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. What ENPP1 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 6. What are the new molecules for ENPP1 inhibitors? [synapse.patsnap.com]
- 7. Development of a High-Throughput Assay to Identify Inhibitors of ENPP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. ENPP1 Immunobiology as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ENPP1 | Insilico Medicine [insilico.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. ENPP1 inhibitor with ultralong drug-target residence time as an innate immune checkpoint blockade cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bellbrooklabs.com [bellbrooklabs.com]
- 15. caymanchem.com [caymanchem.com]
Enpp-1-IN-10 and the Landscape of ENPP1 Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1) is a type II transmembrane glycoprotein with a pivotal role in regulating extracellular nucleotide metabolism. Its enzymatic activity, primarily the hydrolysis of adenosine triphosphate (ATP) to adenosine monophosphate (AMP) and inorganic pyrophosphate (PPi), is implicated in a range of physiological and pathological processes, including bone mineralization, insulin signaling, and immune regulation. Notably, ENPP1 has emerged as a critical negative regulator of the cGAS-STING pathway, a key component of the innate immune system, by degrading its ligand, cyclic GMP-AMP (cGAMP). This function has positioned ENPP1 as a compelling target for therapeutic intervention, particularly in oncology. This technical guide provides an in-depth overview of ENPP1, its function, and the rationale for its inhibition. While specific public data on the inhibitor Enpp-1-IN-10 is limited, this document will use it as an entry point to discuss the broader strategies and methodologies in the development of ENPP1 inhibitors for research and therapeutic applications.
Introduction to this compound: A Potent ENPP1 Inhibitor
This compound (also referred to as compound 1) has been identified as a potent inhibitor of Ecto-nucleotide pyrophosphatase/phosphodiesterases 1 (ENPP1).[1] Publicly available data indicates a Ki value of 3.866 μM .[1] Its primary suggested application is in the field of anticancer research.[1]
Table 1: Quantitative Data for this compound
| Parameter | Value | Reference |
| Ki | 3.866 μM | [1] |
| CAS Number | 2631704-38-4 | [1] |
The Core Target: Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1)
ENPP1 is a member of the ecto-nucleotide pyrophosphatase/phosphodiesterase (ENPP) family of enzymes.[2][3] As a type II transmembrane glycoprotein, it is composed of two identical disulfide-bonded subunits.[3][4]
Enzymatic Function and Substrates
ENPP1 exhibits broad substrate specificity, cleaving phosphodiester and pyrophosphate bonds in a variety of molecules.[4] Its primary physiological substrate is extracellular ATP, which it hydrolyzes to produce AMP and PPi.[4] This function is crucial in regulating bone mineralization, as PPi is a potent inhibitor of hydroxyapatite crystal formation.[5]
More recently, ENPP1 was identified as the primary hydrolase of extracellular 2',3'-cyclic GMP-AMP (cGAMP), a second messenger that activates the STING (Stimulator of Interferon Genes) pathway, a critical component of the innate immune response to cytosolic DNA.[5][6]
Table 2: Key Substrates and Products of ENPP1
| Substrate | Products | Key Biological Role |
| Adenosine Triphosphate (ATP) | Adenosine Monophosphate (AMP) + Inorganic Pyrophosphate (PPi) | Regulation of bone mineralization, purinergic signaling[4][5] |
| 2',3'-cyclic GMP-AMP (cGAMP) | Adenosine Monophosphate (AMP) + Guanosine Monophosphate (GMP) | Negative regulation of the cGAS-STING pathway[5][6] |
Mechanism of Action: The Rationale for ENPP1 Inhibition in Oncology
The discovery of ENPP1's role in degrading cGAMP has significant implications for cancer immunotherapy. The cGAS-STING pathway is a key mechanism for detecting tumor-derived DNA, leading to the production of type I interferons and subsequent activation of an anti-tumor immune response.
By hydrolyzing extracellular cGAMP, ENPP1 effectively dampens this anti-tumor immune surveillance mechanism, creating an immunosuppressive tumor microenvironment. Therefore, inhibiting ENPP1 is a promising strategy to enhance the cGAS-STING-mediated anti-tumor immunity.
Experimental Protocols for Assessing ENPP1 Inhibition
Several in vitro assays are employed to determine the inhibitory activity of compounds against ENPP1. These assays typically measure the generation of a product from an ENPP1-mediated reaction.
Colorimetric ENPP1 Activity Assay
This assay utilizes a colorimetric substrate, such as p-nitrophenyl thymidine 5'-monophosphate (pNP-TMP). ENPP1 hydrolyzes pNP-TMP to thymidine 5'-monophosphate and p-nitrophenol, the latter of which can be quantified spectrophotometrically at 405 nm after alkalinization.
Protocol:
-
Prepare a reaction mixture containing assay buffer (e.g., 50 mM Tris-HCl, pH 9.0, 100 mM NaCl, 1 mM MgCl2, 1 mM CaCl2), recombinant human ENPP1, and the test inhibitor (e.g., this compound) at various concentrations.
-
Initiate the reaction by adding the substrate, pNP-TMP.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., NaOH).
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC50 value.
Malachite Green Phosphate Assay
This method is suitable for measuring ENPP1 activity using its physiological substrate, ATP. The assay quantifies the inorganic pyrophosphate (PPi) released, which is then converted to inorganic phosphate (Pi) by inorganic pyrophosphatase and detected using a malachite green-based reagent.
Protocol:
-
Set up the ENPP1 reaction with ATP as the substrate in the presence of the test inhibitor.
-
Incubate at 37°C.
-
Add inorganic pyrophosphatase to convert the generated PPi to Pi.
-
Add the malachite green reagent, which forms a colored complex with Pi.
-
Measure the absorbance at a wavelength of ~620-650 nm.
-
Determine the inhibitor's potency from the concentration-response curve.
Summary and Future Directions
ENPP1 is a multifaceted enzyme with significant implications in cancer biology, primarily through its regulation of the cGAS-STING pathway. The development of potent and selective ENPP1 inhibitors, such as this compound, holds considerable promise for enhancing anti-tumor immunity. While the publicly available data for this compound is currently limited, the broader field of ENPP1 inhibitor research is rapidly advancing.
Future research will likely focus on:
-
The discovery and characterization of novel ENPP1 inhibitors with improved potency, selectivity, and pharmacokinetic properties.
-
In-depth preclinical and clinical evaluation of ENPP1 inhibitors as monotherapies and in combination with other immunotherapies, such as checkpoint inhibitors.
-
Elucidation of the full spectrum of ENPP1's biological functions to identify other potential therapeutic applications for its inhibitors.
The continued exploration of ENPP1 biology and the development of targeted inhibitors will be crucial in translating this promising therapeutic strategy into clinical benefits for patients.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 3. Ectonucleotide pyrophosphatase/phosphodiesterase 1 - Wikipedia [en.wikipedia.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Structure-aided development of small molecule inhibitors of ENPP1, the extracellular phosphodiesterase of the immunotransmitter cGAMP - PMC [pmc.ncbi.nlm.nih.gov]
Enpp-1-IN-10 and the Landscape of Selective ENPP1 Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) has emerged as a critical regulator in diverse physiological and pathological processes, most notably in innate immunity and oncology. As the primary hydrolase of the cyclic dinucleotide 2'3'-cGAMP, a key second messenger in the STING (Stimulator of Interferon Genes) pathway, ENPP1 acts as a crucial checkpoint in anti-tumor immunity. Its inhibition presents a promising therapeutic strategy to enhance innate immune responses against cancer. This technical guide provides an in-depth overview of selective ENPP1 inhibitors, with a focus on the conceptual framework exemplified by molecules such as Enpp-1-IN-10. We present a compilation of quantitative data for representative ENPP1 inhibitors, detailed experimental protocols for their characterization, and visual diagrams of the pertinent signaling pathways and experimental workflows.
Introduction to ENPP1
ENPP1 is a type II transmembrane glycoprotein with broad phosphodiesterase and pyrophosphatase activity. It is involved in multiple biological processes, including bone mineralization and insulin signaling.[1] However, its role as a negative regulator of the cGAS-STING pathway has garnered significant attention in recent years.
The cGAS-STING pathway is a critical component of the innate immune system that detects cytosolic DNA, a danger signal associated with viral infections and cellular damage, including that which occurs in cancer cells. Upon binding to DNA, cGAS (cyclic GMP-AMP synthase) catalyzes the synthesis of 2'3'-cGAMP. This cyclic dinucleotide then binds to and activates STING, which is located on the endoplasmic reticulum. STING activation triggers a signaling cascade that culminates in the production of type I interferons (IFNs) and other pro-inflammatory cytokines, leading to the recruitment and activation of immune cells and fostering an anti-tumor microenvironment.
ENPP1 hydrolyzes extracellular 2'3'-cGAMP, thereby attenuating STING-mediated immune responses.[2] In the tumor microenvironment, where cancer cells can release cGAMP, high levels of ENPP1 expression can suppress anti-tumor immunity, correlating with poor prognosis in several cancers. Therefore, selective inhibition of ENPP1 is a compelling strategy to restore and enhance STING-dependent anti-tumor immunity.
Quantitative Data on Selective ENPP1 Inhibitors
While specific data for this compound is limited to a reported Ki of 3.866 μM, the following tables summarize the biochemical and cellular activities of other notable selective ENPP1 inhibitors to provide a comparative landscape.[3]
Table 1: Biochemical Activity of Selective ENPP1 Inhibitors
| Inhibitor | Target | IC50 (nM) | Ki (μM) | Assay Substrate |
| This compound | ENPP1 | - | 3.866 | Not Specified |
| Enpp-1-IN-20 | ENPP1 | 0.09 | - | Not Specified |
| ENPP1 Inhibitor C | ENPP1 | 260 | - | Not Specified |
| Compound [I] | ENPP1 | 1.2 | - | Not Specified |
| Enpp-1-IN-13 | ENPP1 | 1290 | - | Not Specified |
| Enpp-1-IN-13 | ENPP3 | 20200 | - | Not Specified |
Table 2: Cellular Activity of Selective ENPP1 Inhibitors
| Inhibitor | Cell Line | Assay Type | IC50 (nM) | Effect |
| Enpp-1-IN-20 | Not Specified | Cell-based activity | 8.8 | Potent STING pathway stimulation |
| ENPP1 Inhibitor C | MDA-MB-231 (human breast cancer) | ENPP1 activity | - | Decreased ENPP1 activity at 10 µM |
| ENPP1 Inhibitor C | C6 (rat glioma) | ENPP1 activity | - | Decreased ENPP1 activity at 10 µM |
| Compound [I] | THP-1 (human leukemia monocytic) | cGAMP-mediated STING activity | - | Significant enhancement of STING activity |
| Enpp-1-IN-13 | HeLa, MCF-7, 1321N1 | Cytotoxicity | - | 23-35% inhibition at 100 µM |
Table 3: Pharmacokinetic Properties of a Selective ENPP1 Inhibitor (Compound [I]) and its Prodrug ([II])
| Compound | Species | Administration | Dose (mg/kg) | Plasma Clearance (mL/min/kg) | Bioavailability (%) |
| Compound [I] | Mouse | IV | 1 | 9.18 | - |
| Compound [I] | Rat | IV | 1 | 3.36 | - |
| Compound [I] | Dog | IV | 1 | 5.23 | - |
| Prodrug [II] | Mouse | Not Specified | Not Specified | - | 17 |
| Prodrug [II] | Rat | Not Specified | Not Specified | - | 40 |
| Prodrug [II] | Dog | Not Specified | Not Specified | - | 21 |
Experimental Protocols
ENPP1 Enzyme Inhibition Assay (Fluorescence-Based)
This protocol is adapted from commercially available ENPP1 inhibitor screening assay kits.[4]
Materials:
-
Recombinant human ENPP1 enzyme
-
ENPP1 Assay Buffer (e.g., 50 mM Tris, pH 7.5, 5 mM MgCl2, 0.01% Brij-35)
-
Fluorogenic ENPP1 substrate (e.g., TG-mAMP)
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
Positive control inhibitor (e.g., ENPP1 Inhibitor C)
-
Black, low-volume 384-well assay plates
-
Fluorescence plate reader with excitation/emission wavelengths of 485/520 nm
Procedure:
-
Reagent Preparation:
-
Prepare a 1X ENPP1 Assay Buffer by diluting a 10X stock with ultrapure water.
-
Prepare a working solution of the ENPP1 enzyme in 1X Assay Buffer. The final concentration should be empirically determined to yield a robust signal within the linear range of the assay.
-
Prepare a working solution of the fluorogenic substrate in 1X Assay Buffer.
-
Prepare serial dilutions of the test inhibitor and positive control in 1X Assay Buffer containing a final concentration of 1% DMSO.
-
-
Assay Protocol:
-
Add 5 µL of the diluted test inhibitor or control to the appropriate wells of the 384-well plate.
-
For the 100% initial activity wells, add 5 µL of the assay buffer with 1% DMSO.
-
Add 10 µL of the ENPP1 enzyme working solution to all wells except the no-enzyme control wells.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 5 µL of the substrate working solution to all wells.
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
Measure the fluorescence intensity at Ex/Em = 485/520 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (no-enzyme control) from all other measurements.
-
Calculate the percent inhibition for each inhibitor concentration relative to the 100% initial activity control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular cGAMP Degradation Assay
This protocol provides a method to assess the ability of an ENPP1 inhibitor to prevent the degradation of extracellular cGAMP by live cells.[5][6]
Materials:
-
Cells expressing ENPP1 (e.g., HepG2 or PA-1 ovarian cancer cells)[5][7]
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Test inhibitor (e.g., this compound)
-
2'3'-cGAMP
-
Method for quantifying cGAMP (e.g., LC-MS/MS or a cGAMP-specific ELISA/biosensor assay)[8]
-
96-well cell culture plates
Procedure:
-
Cell Seeding:
-
Seed ENPP1-expressing cells in a 96-well plate at a density that results in a confluent monolayer on the day of the assay.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
-
Inhibitor Treatment and cGAMP Challenge:
-
On the day of the assay, remove the culture medium and wash the cells once with Assay Buffer.
-
Add Assay Buffer containing various concentrations of the test inhibitor to the cells and incubate for 30 minutes at 37°C.
-
Add 2'3'-cGAMP to a final concentration within the physiological range (e.g., 1 µM) to each well.
-
Incubate for a defined period (e.g., 2-4 hours) at 37°C.
-
-
Sample Collection and Analysis:
-
Collect the supernatant from each well.
-
Analyze the concentration of remaining 2'3'-cGAMP in the supernatant using a suitable detection method.
-
-
Data Analysis:
-
Calculate the amount of cGAMP degraded in the absence of the inhibitor (control).
-
Determine the percent protection from cGAMP degradation for each inhibitor concentration.
-
Plot the percent protection versus the logarithm of the inhibitor concentration to determine the cellular IC50 value.
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to ENPP1 inhibition.
References
- 1. Ectonucleotide pyrophosphatase/phosphodiesterase 1 - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 8. Development of cGAMP-Luc, a sensitive and precise coupled enzyme assay to measure cGAMP in complex biological samples - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) in Cancer: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a type II transmembrane glycoprotein with a pivotal role in various cellular processes, including purinergic signaling and insulin receptor regulation. Emerging evidence has highlighted its significant involvement in cancer pathogenesis, positioning it as a promising therapeutic target. This guide provides a comprehensive overview of ENPP1's function in oncology, detailing its enzymatic activity, its role in key signaling pathways, and its clinical relevance in various malignancies. Furthermore, this document offers a compilation of detailed experimental protocols for studying ENPP1, alongside a quantitative summary of its expression and activity in cancer.
Introduction to ENPP1
ENPP1 is a key member of the ectonucleotide pyrophosphatase/phosphodiesterase (ENPP) family, which is involved in the hydrolysis of extracellular nucleotides.[1][2] It functions as a phosphodiesterase, primarily hydrolyzing adenosine triphosphate (ATP) to produce adenosine monophosphate (AMP) and pyrophosphate (PPi).[3][4] This enzymatic activity is crucial in regulating the extracellular concentrations of these signaling molecules. Structurally, ENPP1 is a type II transmembrane glycoprotein, meaning its C-terminus is oriented extracellularly, where its catalytic domain resides.[2]
ENPP1's Multifaceted Role in Cancer
ENPP1 expression is frequently upregulated in a variety of human cancers, including breast, lung, ovarian, and glioblastoma, where it has been implicated in promoting tumor progression and metastasis.[1][5][6] Its pro-tumorigenic functions are attributed to its influence on cell proliferation, migration, invasion, and the tumor microenvironment.[1][2]
Modulation of the cGAS-STING Pathway
One of the most critical roles of ENPP1 in cancer is its function as an innate immune checkpoint through the regulation of the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway.[1][7] The cGAS-STING pathway is a key component of the innate immune system that detects cytosolic DNA, a danger signal often present in cancer cells due to genomic instability.[7] Upon sensing DNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP), which binds to and activates STING, leading to the production of type I interferons and other pro-inflammatory cytokines that promote an anti-tumor immune response.[7][8]
ENPP1 is the primary hydrolase of extracellular cGAMP.[7][9] By degrading cGAMP, ENPP1 dampens the activation of the STING pathway in neighboring immune cells, thereby suppressing the anti-tumor immune response and allowing cancer cells to evade immune surveillance.[7][10] This function has positioned ENPP1 as a promising target for cancer immunotherapy, with inhibitors aiming to restore STING-mediated anti-tumor immunity.[11][12]
Interference with Insulin Signaling
ENPP1 is also known to interfere with insulin signaling by directly interacting with the alpha subunit of the insulin receptor.[13][14] This interaction inhibits the autophosphorylation of the insulin receptor upon insulin binding, thereby attenuating downstream signaling cascades.[14] Given the established links between metabolic dysregulation, insulin resistance, and cancer, the role of ENPP1 in this pathway may contribute to cancer cell proliferation and survival.
Other Implicated Signaling Pathways
-
ENPP1-Haptoglobin (Hp) Pathway: In breast cancer, products generated by ENPP1 can increase the expression of haptoglobin, an inflammatory mediator that promotes bone marrow invasion.[1]
-
ENPP1-E2F1 Pathway: In glioblastoma, ENPP1 has been shown to function upstream of the E2F1 transcription factor, and knockdown of ENPP1 leads to reduced E2F1 transcriptional activity.[15]
-
ENPP1-AMPK-ULK1 Pathway: In oral squamous carcinoma, downregulation of ENPP1 activates the AMPK signaling pathway, leading to cytotoxic autophagy and inhibition of tumor growth.[1]
Quantitative Data on ENPP1 in Cancer
The following tables summarize key quantitative data related to ENPP1 expression, enzyme kinetics, and clinical correlation in various cancers.
Table 1: ENPP1 Expression in Cancer
| Cancer Type | Expression Level | Method | Reference |
| Breast Cancer | High (4.27 log2(TPM+1)) | RNA Sequencing (TCGA) | [16] |
| High-Grade Serous Ovarian Carcinoma | Significantly increased mRNA and protein expression | IHC, qRT-PCR | [6] |
| Lung Adenocarcinoma | Significantly up-regulated | ONCOMINE database analysis | [6] |
| Glioblastoma | Highly expressed | Not specified | [15] |
| Various Cancer Cell Lines | Positive correlation between mRNA and protein expression (r = 0.55, p = 1.16 × 10⁻²⁹) | Pearson's correlation analysis (CCLE) | [16] |
Table 2: ENPP1 Enzyme Kinetics
| Substrate | Kinetic Parameter | Value | Method | Reference |
| ATP | kcat | 3.4 (±0.4) s⁻¹ | HPLC analysis | [17] |
| ATP | KM | ~2 µM | HPLC analysis | [17] |
| ATP | EC₅₀ | 46.47 pM | Transcreener AMP²/GMP² Assay | [18] |
| cGAMP | EC₅₀ | 48.12 pM | Transcreener AMP²/GMP² Assay | [18] |
| Thymidine 5'-monophosphate p-nitrophenyl ester | Specific Activity | >35,000 pmol/min/μg | Colorimetric assay | [13] |
Table 3: Clinical Correlation of ENPP1 Expression
| Cancer Type | Correlation | Outcome | Reference |
| Breast Cancer | High ENPP1 mRNA | Worse disease-free survival | [7] |
| Breast Cancer (Stage IV) | Higher ENPP1 RNA expression | Compared to Stage III | [7] |
| High-Grade Serous Ovarian Carcinoma | High ENPP1 expression | Poor prognosis, later FIGO stage, poorer cell differentiation | [6] |
| Various Cancers | High ENPP1 expression | Poor prognosis | [19] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the role of ENPP1 in cancer.
ENPP1 Enzyme Activity Assay (Colorimetric)
This protocol is adapted from a method using a colorimetric substrate.[1]
Materials:
-
Cell lysate
-
1% Triton X-100 in 200 mM Tris, pH 8.0 (Lysis Buffer)
-
p-nitrophenyl thymidine 5′-monophosphate (pNP-TMP) (Sigma-Aldrich)
-
100 mM NaOH
-
96-well plate
-
Plate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare cell lysates by incubating cells in Lysis Buffer.
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
In a 96-well plate, add equivalent amounts of protein from each lysate.
-
Prepare the substrate solution by dissolving pNP-TMP in an appropriate buffer to a final concentration of 1 mg/ml.
-
Initiate the reaction by adding the substrate solution to each well.
-
Incubate the plate for 1 hour at 37°C.
-
Stop the reaction by adding 100 mM NaOH to each well.
-
Measure the absorbance at 405 nm using a plate reader.
-
The absorbance is proportional to the amount of p-nitrophenol produced, which reflects ENPP1 activity.
Western Blot for ENPP1 Detection
This protocol provides a general procedure for detecting ENPP1 protein levels in cell lysates.
Materials:
-
Cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against ENPP1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Mix cell lysates with Laemmli sample buffer and boil for 5-10 minutes.
-
Gel Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-ENPP1 antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.
Immunohistochemistry (IHC) for ENPP1 in Tissue Sections
This protocol outlines the steps for detecting ENPP1 in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Materials:
-
FFPE tissue sections on slides
-
Xylene and graded ethanol series
-
Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)
-
Hydrogen peroxide solution (to block endogenous peroxidases)
-
Blocking serum
-
Primary antibody against ENPP1
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: Immerse slides in xylene to remove paraffin, followed by a graded series of ethanol to rehydrate the tissue.
-
Antigen Retrieval: Perform heat-induced epitope retrieval by incubating the slides in antigen retrieval buffer.
-
Peroxidase Blocking: Incubate slides with hydrogen peroxide solution to block endogenous peroxidase activity.
-
Blocking: Apply blocking serum to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate slides with the primary anti-ENPP1 antibody overnight at 4°C.
-
Secondary Antibody Incubation: Apply the biotinylated secondary antibody and incubate.
-
Signal Amplification: Apply the streptavidin-HRP conjugate and incubate.
-
Detection: Add the DAB substrate to visualize the antibody binding (brown precipitate).
-
Counterstaining: Counterstain the sections with hematoxylin to visualize cell nuclei.
-
Dehydration and Mounting: Dehydrate the slides through a graded ethanol series and xylene, and then coverslip with mounting medium.
CRISPR-Cas9 Mediated Knockdown of ENPP1
This protocol provides a general workflow for generating ENPP1 knockout cell lines.
Materials:
-
Cancer cell line of interest
-
Cas9-expressing plasmid or lentivirus
-
gRNA targeting ENPP1 (in a suitable vector)
-
Transfection reagent or viral transduction reagents
-
Puromycin or other selection antibiotic
-
Single-cell cloning supplies (e.g., 96-well plates)
-
Genomic DNA extraction kit
-
PCR primers flanking the gRNA target site
-
Sanger sequencing reagents
Procedure:
-
gRNA Design: Design and clone a gRNA sequence targeting a specific exon of the ENPP1 gene.
-
Transfection/Transduction: Deliver the Cas9 and gRNA constructs into the target cells.
-
Selection: Select for successfully transfected/transduced cells using an appropriate antibiotic.
-
Single-Cell Cloning: Isolate single cells into individual wells of a 96-well plate to generate clonal populations.
-
Expansion and Screening: Expand the single-cell clones and screen for ENPP1 knockout by Western blot or genomic DNA sequencing.
-
Validation: Confirm the knockout by Sanger sequencing of the targeted genomic region to identify insertions or deletions (indels).
Conclusion and Future Directions
ENPP1 has emerged as a significant player in the landscape of cancer biology, with its multifaceted roles in promoting tumor progression and modulating the immune response. Its function as a key negative regulator of the cGAS-STING pathway makes it a particularly attractive target for the development of novel cancer immunotherapies. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of targeting ENPP1. Future research should focus on elucidating the precise mechanisms of ENPP1 in different cancer types, identifying biomarkers to predict response to ENPP1-targeted therapies, and exploring combination strategies to enhance their efficacy. The continued development of potent and specific ENPP1 inhibitors holds great promise for improving outcomes for cancer patients.[20]
References
- 1. Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1) Protein Regulates Osteoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New activity assays for ENPP1 with physiological substrates ATP and ADP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Extracellular cGAMP is a cancer cell-produced immunotransmitter involved in radiation-induced anti-cancer immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. commerce.bio-rad.com [commerce.bio-rad.com]
- 6. cancer.wisc.edu [cancer.wisc.edu]
- 7. New Activity Assays for ENPP1 with Physiological Substrates ATP and ADP | Springer Nature Experiments [experiments.springernature.com]
- 8. Improving the Pharmacodynamics and In Vivo Activity of ENPP1‐Fc Through Protein and Glycosylation Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bosterbio.com [bosterbio.com]
- 10. Development of cGAMP-Luc, a sensitive and precise coupled enzyme assay to measure cGAMP in complex biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
- 13. New Insights into the Role of ENPP1 in Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analysis of apoptosis by cytometry using TUNEL assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. bellbrooklabs.com [bellbrooklabs.com]
- 17. Cell migration and invasion assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. bio-rad.com [bio-rad.com]
- 19. TUNEL Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 20. ENPP1 Affects Insulin Action and Secretion: Evidences from In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to ENPP1 Inhibition and the cGAS-STING Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction: The cyclic GMP-AMP Synthase (cGAS)-Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, acting as a primary sensor for cytosolic DNA. Its activation triggers a robust anti-pathogen and anti-tumor response, making it a highly attractive target in immuno-oncology. However, tumors have evolved mechanisms to evade this surveillance. One key mechanism is the overexpression of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1), an enzyme that negatively regulates the cGAS-STING pathway. This guide provides a detailed overview of the cGAS-STING pathway, the role of ENPP1 as an innate immune checkpoint, and the therapeutic strategy of targeting ENPP1 with small molecule inhibitors.
While this guide aims to be comprehensive, it is important to note that specific information regarding a compound designated "Enpp-1-IN-10" is not widely available in peer-reviewed scientific literature. Therefore, this document will focus on the broader class of ENPP1 inhibitors, utilizing data from well-characterized molecules such as Enpp-1-IN-1, Enpp-1-IN-19, Enpp-1-IN-20, and others as representative examples to illustrate the principles of ENPP1 inhibition.
The cGAS-STING Signaling Pathway
The cGAS-STING pathway is essential for detecting aberrant cytosolic double-stranded DNA (dsDNA), which can originate from pathogens or from genomic instability within tumor cells.
Mechanism of Action:
-
DNA Sensing: Cyclic GMP-AMP synthase (cGAS) acts as the primary sensor, recognizing and binding to cytosolic dsDNA.[1]
-
Second Messenger Synthesis: Upon binding dsDNA, cGAS is catalytically activated and synthesizes the second messenger 2'3'-cyclic GMP-AMP (cGAMP) from ATP and GTP.[1][2]
-
STING Activation: cGAMP binds to the STING protein, which is anchored to the endoplasmic reticulum (ER) membrane. This binding event induces a conformational change in STING.
-
Translocation and Signaling Cascade: Activated STING translocates from the ER to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1).
-
Interferon Response: TBK1 then phosphorylates Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes, translocates to the nucleus, and drives the transcription of type I interferons (IFN-α/β) and other inflammatory cytokines.[1] These cytokines are crucial for recruiting and activating various immune cells, including dendritic cells and cytotoxic T lymphocytes, to mount an anti-tumor response.
ENPP1: A Negative Regulator of Anti-Tumor Immunity
ENPP1 is a type II transmembrane glycoprotein that functions as an ecto-nucleotide pyrophosphatase/phosphodiesterase.[3] In the context of the tumor microenvironment (TME), ENPP1 acts as a crucial innate immune checkpoint.[4][5]
Mechanism of Inhibition:
-
cGAMP Hydrolysis: Tumor cells can export the cGAMP they produce into the extracellular space. This extracellular cGAMP acts as a paracrine signal, activating the STING pathway in surrounding immune and stromal cells, thereby amplifying the anti-tumor response.[6] ENPP1, which is often overexpressed on the surface of cancer cells, is the dominant hydrolase of extracellular 2'3'-cGAMP.[4][6] It degrades cGAMP into AMP and GMP, effectively severing this critical communication line and dampening the immune response.[7]
-
Adenosine Production: The AMP produced from cGAMP (and ATP) hydrolysis can be further converted to adenosine by other ectoenzymes like CD73. Adenosine is a potent immunosuppressive molecule in the TME, further contributing to tumor immune evasion.[3]
By inhibiting ENPP1, the concentration of extracellular cGAMP is preserved, allowing for robust STING activation in the TME, which can turn immunologically "cold" tumors "hot".[8]
Quantitative Data on Representative ENPP1 Inhibitors
A number of potent and selective small molecule ENPP1 inhibitors have been developed to enhance STING-mediated anti-tumor immunity. The table below summarizes key quantitative data for several of these compounds.
| Compound Name | Target | Assay Type | Substrate | IC50 / Ki | Reference(s) |
| Enpp-1-IN-20 | ENPP1 | Enzymatic | - | 0.09 nM (IC50) | [9] |
| ENPP1 | Cell-based | - | 8.8 nM (IC50) | [9] | |
| Enpp-1-IN-19 | ENPP1 | Enzymatic | cGAMP | 68 nM (IC50) | [10] |
| Enpp-1-IN-13 | ENPP1 | Enzymatic | - | 1.29 µM (IC50) | [11] |
| ENPP3 | Enzymatic | - | 20.2 µM (IC50) | [11] | |
| ENPP1 Inhibitor C | ENPP1 | Cell-free | - | 0.26 µM (IC50) | [12] |
| AVA-NP-695 | ENPP1 | Cell-based | - | 1.25 nM (IC50) | [13] |
| ISM5939 | ENPP1 | Enzymatic | 2',3'-cGAMP | 0.4 nM (IC50) | [14] |
| ENPP1 | Enzymatic | ATP | 2.1 nM (IC50) | [14] | |
| STF-1623 | mouse ENPP1 | SPR | - | Koff: 1.95 x 10⁻³ s⁻¹ | [15] |
| human ENPP1 | SPR | - | Koff: 1.97 x 10⁻³ s⁻¹ | [15] |
Note: IC50 (Half maximal inhibitory concentration) and Ki (Inhibition constant) are measures of inhibitor potency. Koff (dissociation rate constant) measures the stability of the inhibitor-enzyme complex.
Experimental Protocols
Detailed and robust experimental protocols are essential for evaluating the efficacy and mechanism of action of ENPP1 inhibitors.
In Vitro ENPP1 Enzymatic Inhibition Assay
This protocol describes a common method to measure the direct inhibitory effect of a compound on ENPP1's enzymatic activity using a fluorescent substrate.
A. Materials and Reagents:
-
Enzyme: Recombinant human ENPP1 (e.g., from R&D Systems).
-
Substrate: A fluorogenic ENPP1 substrate such as TG-mAMP.[16] Alternatively, a colorimetric substrate like p-nitrophenyl thymidine 5′-monophosphate (pNP-TMP) can be used.[4]
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4-9.0, depending on assay), 150 mM NaCl, 500 µM CaCl₂, 1 µM ZnCl₂.[8][13]
-
Test Compound: ENPP1 inhibitor (e.g., this compound) dissolved in DMSO.
-
Plate: Black, low-volume 96-well or 384-well microplate.
-
Instrumentation: Fluorescence plate reader.
B. Procedure:
-
Compound Plating: Prepare serial dilutions of the test compound in DMSO. Dispense a small volume (e.g., 1 µL) of each dilution into the wells of the microplate. Include controls for 100% activity (DMSO only) and 0% activity (no enzyme or potent inhibitor).
-
Enzyme Addition: Dilute the recombinant ENPP1 enzyme to the desired working concentration in cold assay buffer. Add the enzyme solution to each well (except the no-enzyme control).
-
Pre-incubation: Mix the plate gently and pre-incubate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.[13]
-
Reaction Initiation: Prepare the substrate solution in assay buffer. Add the substrate to all wells to initiate the enzymatic reaction.
-
Reaction Incubation: Incubate the plate at 37°C for a defined period (e.g., 60-120 minutes), protected from light. The incubation time should be within the linear range of the reaction.
-
Measurement: Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 520 nm emission for TG-mAMP).
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell-Based STING Activation Assay
This protocol measures the functional consequence of ENPP1 inhibition by quantifying the upregulation of STING pathway-responsive genes.
A. Materials and Reagents:
-
Cell Line: A human cell line known to have a functional cGAS-STING pathway, such as THP-1 monocytes (differentiated into macrophages) or reporter cell lines (e.g., THP1-Dual™).[13]
-
Stimulus: A STING agonist like 2'3'-cGAMP or a DNA stimulus like interferon-stimulatory DNA (ISD).[17]
-
Test Compound: ENPP1 inhibitor.
-
Reagents for Analysis:
-
ELISA: Kit for detecting secreted IFN-β in the cell culture supernatant.
-
RT-qPCR: RNA extraction kit, reverse transcriptase, and primers/probes for STING-responsive genes (e.g., IFNB1, CXCL10, ISG15).[18]
-
B. Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at an appropriate density and allow them to adhere or stabilize overnight. For THP-1 cells, differentiate them into macrophages using PMA for 24-48 hours.
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of the ENPP1 inhibitor for 1-2 hours.
-
STING Stimulation: Add the extracellular stimulus (e.g., 2'3'-cGAMP) to the media to activate the STING pathway.
-
Incubation: Incubate the cells for a period sufficient to induce gene expression and protein secretion (e.g., 6-24 hours).
-
Sample Collection:
-
Supernatant: Collect the cell culture supernatant for IFN-β ELISA.
-
Cell Lysate: Lyse the cells and extract total RNA for RT-qPCR analysis.
-
-
Analysis:
-
ELISA: Perform the IFN-β ELISA according to the manufacturer's protocol.
-
RT-qPCR: Synthesize cDNA from the extracted RNA. Perform quantitative PCR to measure the relative expression levels of target genes, normalized to a housekeeping gene (e.g., GAPDH).
-
-
Data Interpretation: An effective ENPP1 inhibitor will potentiate the effect of the extracellular cGAMP stimulus, leading to a dose-dependent increase in IFN-β secretion and/or upregulation of interferon-stimulated genes compared to the stimulus-only control.
Conclusion and Future Perspectives
The cGAS-STING pathway represents a powerful, druggable axis in cancer immunotherapy. As the primary gatekeeper of paracrine STING signaling, ENPP1 has emerged as a high-value therapeutic target. The development of potent and selective small molecule ENPP1 inhibitors offers a promising strategy to overcome tumor-mediated immune suppression. By preventing the degradation of extracellular cGAMP, these inhibitors can restore and amplify anti-tumor immune responses within the TME.
The quantitative data and experimental protocols provided in this guide serve as a foundation for researchers engaged in the discovery and development of novel ENPP1-targeting therapeutics. Future work will likely focus on optimizing the pharmacological properties of these inhibitors for systemic delivery, exploring their efficacy in a wider range of solid tumors, and evaluating their synergistic potential in combination with other immunotherapies, such as checkpoint blockades targeting PD-1/PD-L1.[19] The continued investigation of inhibitors like this compound and its better-characterized counterparts will be crucial in translating the potent biology of the STING pathway into effective treatments for cancer patients.
References
- 1. New activity assays for ENPP1 with physiological substrates ATP and ADP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. mdpi.com [mdpi.com]
- 4. Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1) Protein Regulates Osteoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. ENPP1 is an innate immune checkpoint of the anticancer cGAMP-STING pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 8. Structure-aided development of small molecule inhibitors of ENPP1, the extracellular phosphodiesterase of the immunotransmitter cGAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Enpp-1-IN-19 | Benchchem [benchchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. interpriseusa.com [interpriseusa.com]
- 13. AVA-NP-695 Selectively Inhibits ENPP1 to Activate STING Pathway and Abrogate Tumor Metastasis in 4T1 Breast Cancer Syngeneic Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Role of ENPP1 in cancer pathogenesis: Mechanisms and clinical implications (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protocol for Monitoring DNA-Triggered cGAS/STING Signaling in Mammalian Cells and Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ENPP1 | Insilico Medicine [insilico.com]
The Discovery and Development of Enpp-1-IN-10: A Technical Guide
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the discovery and development of Enpp-1-IN-10, a potent inhibitor of Ecto-nucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1). This document details the scientific rationale for targeting ENPP1, the discovery of this compound, its mechanism of action, and the experimental methodologies employed in its characterization.
Introduction to ENPP1: A Key Therapeutic Target
Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a type II transmembrane glycoprotein that plays a crucial role in various physiological and pathological processes. It is a key enzyme in purinergic signaling, catalyzing the hydrolysis of extracellular nucleotides, most notably adenosine triphosphate (ATP), to produce adenosine monophosphate (AMP) and inorganic pyrophosphate (PPi).
ENPP1's significance as a therapeutic target stems from its multifaceted roles in disease. Overexpression of ENPP1 has been linked to insulin resistance and type 2 diabetes. Furthermore, ENPP1 is a critical negative regulator of the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) pathway, a key component of the innate immune system. By hydrolyzing the STING agonist 2'3'-cGAMP, ENPP1 dampens anti-tumor and anti-viral immune responses. Consequently, inhibiting ENPP1 has emerged as a promising strategy for cancer immunotherapy, aiming to unleash the body's own immune system to fight cancer.
Discovery of this compound
This compound is a potent inhibitor of ENPP1 with a reported Ki value of 3.866 μM.[1] While the specific discovery paper for "this compound" is not publicly available, it belongs to a class of arylsulfonamide-based ENPP1 inhibitors. The discovery of such inhibitors typically involves a multi-step process.
High-Throughput Screening (HTS)
The initial phase of inhibitor discovery often involves high-throughput screening of large chemical libraries to identify initial "hit" compounds that exhibit inhibitory activity against the target enzyme.
Hit-to-Lead Optimization
Following the identification of initial hits, a process of medicinal chemistry-driven optimization is undertaken to improve the potency, selectivity, and drug-like properties of the compounds. This involves synthesizing and testing a series of analogues to establish a structure-activity relationship (SAR).
Lead Optimization
The most promising "lead" compounds from the previous stage undergo further refinement to enhance their pharmacokinetic and pharmacodynamic properties, making them suitable for in vivo studies.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound and representative compounds from the arylsulfonamide series.
| Compound | Target | Assay Type | Ki (μM) | IC50 (μM) | Cell-based IC50 (nM) |
| This compound (compound 1) | ENPP1 | Enzymatic | 3.866[1] | - | - |
| Arylsulfonamide 4f | ENPP1 | Enzymatic | - | 0.28 ± 0.08[2][3][4] | - |
| Arylsulfonamide 4q | ENPP1 | Enzymatic | - | 0.37 ± 0.03[2][3][4] | - |
| Enpp-1-IN-20 (Compound 31) | ENPP1 | Enzymatic | - | 0.00009 | 8.8[5] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the discovery and characterization of ENPP1 inhibitors like this compound.
Synthesis of Arylsulfonamide-Based ENPP1 Inhibitors
The synthesis of the arylsulfonamide scaffold typically involves a multi-step reaction sequence. A representative synthetic scheme is provided below.
Caption: General synthetic route for arylsulfonamide ENPP1 inhibitors.
Protocol:
-
Sulfonylation: To a solution of an appropriate aryl amine in a suitable solvent (e.g., pyridine or dichloromethane), an arylsulfonyl chloride is added dropwise at 0 °C. The reaction is typically stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: The reaction mixture is then quenched with water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the arylsulfonamide intermediate.
-
Coupling Reaction: The arylsulfonamide intermediate is then coupled with a desired substituted amine or aniline. The specific coupling conditions (e.g., using a coupling agent like DCC or EDC, or through a nucleophilic aromatic substitution) will depend on the nature of the reactants.
-
Final Purification: The final product is purified using techniques such as recrystallization or column chromatography to yield the pure arylsulfonamide ENPP1 inhibitor. Characterization is performed using techniques like NMR, mass spectrometry, and elemental analysis.[2]
ENPP1 Enzymatic Inhibition Assay
This assay is used to determine the potency of a compound in inhibiting the enzymatic activity of ENPP1.
Caption: Workflow for the ENPP1 enzymatic inhibition assay.
Protocol:
-
Reagent Preparation: Recombinant human ENPP1 enzyme, the substrate (e.g., p-nitrophenyl-5'-thymidine monophosphate, pNP-TMP), the test inhibitor (e.g., this compound), and assay buffer (e.g., Tris-HCl buffer at pH 9.0 containing MgCl2 and ZnCl2) are prepared.
-
Incubation: The ENPP1 enzyme is pre-incubated with varying concentrations of the inhibitor for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 37°C) in a 96-well plate.
-
Reaction Initiation: The enzymatic reaction is initiated by adding the substrate to the enzyme-inhibitor mixture.
-
Detection: The formation of the product (e.g., p-nitrophenol from pNP-TMP) is monitored over time by measuring the absorbance at a specific wavelength (e.g., 405 nm) using a plate reader.
-
Data Analysis: The initial reaction rates are calculated from the linear portion of the progress curves. The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by fitting the data to a dose-response curve. The Ki value can be determined from the IC50 value using the Cheng-Prusoff equation if the mechanism of inhibition is competitive.[2][3][4]
Cell-Based STING Activation Assay (THP-1 Reporter Cells)
This assay assesses the ability of an ENPP1 inhibitor to enhance STING signaling in a cellular context.
References
- 1. AVA-NP-695 Selectively Inhibits ENPP1 to Activate STING Pathway and Abrogate Tumor Metastasis in 4T1 Breast Cancer Syngeneic Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Arylamide Sulphonate Derivatives as Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 and -3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Collection - Synthesis and Biological Evaluation of Arylamide Sulphonate Derivatives as Ectonucleotide Pyrophosphatase/Phosphodiesteraseâ1 and -3 Inhibitors - ACS Omega - Figshare [figshare.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Core Concepts of ENPP1 Inhibition in Oncology
An in-depth analysis of the ectonucleotide pyrophosphatabase/phosphodiesterase-1 (ENPP1) inhibitor, ENPP-1-IN-10, reveals its significant potential in the realm of oncology. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, detailing the target validation of this compound in tumor cells. While specific public domain data for a compound designated "this compound" is limited, this paper synthesizes available information on closely related and representative ENPP1 inhibitors to provide a thorough understanding of the target's validation.
Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a type II transmembrane glycoprotein that plays a crucial role in hydrolyzing extracellular ATP and 2'3'-cyclic GMP-AMP (cGAMP).[1][2][3] In the tumor microenvironment, the overexpression of ENPP1 has been correlated with poor prognosis in various cancers, including breast, lung, and ovarian cancers.[1][2][4][5] ENPP1 contributes to an immunosuppressive environment by degrading cGAMP, an endogenous activator of the STING (Stimulator of Interferon Genes) pathway.[1][2] The STING pathway is a critical component of the innate immune system that, when activated, leads to the production of type I interferons and subsequent anti-tumor immune responses. By inhibiting ENPP1, this compound and similar molecules prevent the degradation of cGAMP, thereby reactivating the STING pathway and promoting an anti-tumor immune response.[1][6]
Quantitative Analysis of ENPP1 Inhibitor Activity
The efficacy of ENPP1 inhibitors is determined through various in vitro and in vivo assays. The following tables summarize the quantitative data for representative ENPP1 inhibitors, demonstrating their potency and selectivity.
Table 1: In Vitro Inhibitory Activity of Representative ENPP1 Inhibitors
| Compound | Target | IC50 (nM) | Assay Conditions | Reference |
| Enpp-1-IN-20 | ENPP1 | 0.09 | Cell-free assay | [7] |
| Enpp-1-IN-20 | ENPP1 | 8.8 | Cell-based assay | [7] |
| Enpp-1-IN-19 | ENPP1 | 68 | cGAMP hydrolysis assay | [8] |
Table 2: Cellular Activity of Representative ENPP1 Inhibitors
| Compound | Cell Line | Effect | Concentration | Reference |
| ENPP1 siRNA | Ovarian Cancer Cells (A2780, SKOV3) | Decreased cell proliferation, migration, and invasion | Not applicable | [9] |
| ENPP1 siRNA | Ovarian Cancer Cells (A2780, SKOV3) | Increased Caspase 3 activity (apoptosis) | Not applicable | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections outline the key experimental protocols used to validate the targeting of ENPP1 in tumor cells.
ENPP1 Enzyme Activity Assay (cGAMP Hydrolysis)
This assay quantifies the ability of an inhibitor to block the enzymatic activity of ENPP1.
-
Reagents and Materials:
-
Recombinant human ENPP1 enzyme
-
2'3'-cGAMP (substrate)
-
Test inhibitor (e.g., this compound)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 0.1 mg/mL BSA)
-
Detection reagent (e.g., Transcreener® AMP²/GMP² Assay)
-
384-well microplates
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
Add a fixed concentration of recombinant ENPP1 enzyme to each well of the microplate.
-
Add the diluted test inhibitor to the wells.
-
Initiate the enzymatic reaction by adding 2'3'-cGAMP to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Measure the amount of AMP/GMP produced using a suitable detection reagent and a plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
Cell-Based STING Activation Assay
This assay determines the ability of an ENPP1 inhibitor to enhance STING signaling in tumor cells.
-
Reagents and Materials:
-
Tumor cell line with a functional cGAS-STING pathway (e.g., THP-1)
-
Test inhibitor
-
Stimulant (e.g., exogenous cGAMP or a DNA-damaging agent)
-
Cell culture medium and supplements
-
Reagents for measuring interferon-β (IFN-β) production (e.g., ELISA kit)
-
96-well cell culture plates
-
-
Procedure:
-
Seed the tumor cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test inhibitor for a predetermined time.
-
Stimulate the cells with a STING agonist (e.g., cGAMP) or a DNA-damaging agent to induce endogenous cGAMP production.
-
Incubate the cells for an appropriate period (e.g., 24 hours) to allow for IFN-β production.
-
Collect the cell culture supernatant.
-
Measure the concentration of IFN-β in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Analyze the data to determine the dose-dependent effect of the inhibitor on STING activation.
-
Tumor Cell Proliferation and Viability Assay
This assay assesses the impact of ENPP1 inhibition on the growth and survival of cancer cells.
-
Reagents and Materials:
-
Tumor cell lines of interest
-
Test inhibitor
-
Cell culture medium and supplements
-
Reagents for assessing cell viability (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
96-well cell culture plates
-
-
Procedure:
-
Seed the tumor cells in a 96-well plate at a low density.
-
After cell attachment, treat the cells with a range of concentrations of the test inhibitor.
-
Incubate the cells for a period of 48-72 hours.
-
Add the cell viability reagent to each well and incubate as per the manufacturer's protocol.
-
Measure the luminescence using a plate reader, which is proportional to the number of viable cells.
-
Calculate the GI50 (concentration for 50% growth inhibition) or IC50 values.
-
Visualizing the Molecular Pathways and Experimental Logic
Diagrams are essential for illustrating the complex biological pathways and experimental workflows involved in ENPP1 target validation.
Caption: The cGAS-STING signaling pathway and the inhibitory role of this compound.
Caption: A typical experimental workflow for ENPP1 inhibitor validation.
Conclusion
The validation of ENPP1 as a therapeutic target in oncology is well-supported by a growing body of preclinical data. Inhibitors such as this compound, by preventing the degradation of cGAMP, effectively restore STING-mediated anti-tumor immunity. The detailed protocols and quantitative data presented in this guide provide a solid framework for researchers to further investigate and develop novel ENPP1-targeted therapies. The continued exploration of these inhibitors, both as monotherapies and in combination with existing immunotherapies, holds significant promise for the treatment of a wide range of cancers.
References
- 1. Role of ENPP1 in cancer pathogenesis: Mechanisms and clinical implications (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Structure and function of the ecto-nucleotide pyrophosphatase/phosphodiesterase (ENPP) family: Tidying up diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Human antibodies targeting ENPP1 as candidate therapeutics for cancers [frontiersin.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. What are the new molecules for ENPP1 inhibitors? [synapse.patsnap.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. High expression of ENPP1 in high-grade serous ovarian carcinoma predicts poor prognosis and as a molecular therapy target - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of ENPP1 in cGAMP Hydrolysis: A Gatekeeper of Innate Immunity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) has emerged as a critical regulator of the innate immune system through its potent hydrolase activity on cyclic GMP-AMP (cGAMP), the endogenous ligand for the Stimulator of Interferon Genes (STING). This technical guide provides a comprehensive overview of the physiological role of ENPP1-mediated cGAMP hydrolysis, its mechanism of action, and its profound implications in oncology and autoimmune disorders. We delve into the quantitative kinetics of this enzymatic reaction, detail key experimental protocols for its study, and present visual representations of the associated signaling pathways and experimental workflows. This document serves as a foundational resource for researchers and drug development professionals seeking to understand and therapeutically target the ENPP1-cGAMP-STING axis.
Introduction: ENPP1 as a Key Regulator of the cGAS-STING Pathway
The cyclic GMP-AMP synthase (cGAS)-STING pathway is a cornerstone of innate immunity, responsible for detecting cytosolic double-stranded DNA (dsDNA), a hallmark of viral infections and cellular damage.[1][2] Upon binding to dsDNA, cGAS synthesizes the second messenger 2'3'-cGAMP.[2][3] cGAMP then binds to and activates STING, an endoplasmic reticulum-resident protein, triggering a signaling cascade that culminates in the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[2][3] This response is crucial for mounting an effective anti-pathogen and anti-tumor defense.
ENPP1, a type II transmembrane glycoprotein, functions as a dominant negative regulator of this pathway by hydrolyzing extracellular cGAMP.[1][3][4] This enzymatic activity effectively quenches the paracrine signaling of cGAMP, which can be released by tumor cells or infected cells to alert neighboring cells and activate their STING pathway.[4][5] The overexpression of ENPP1 in various cancers creates an immunosuppressive tumor microenvironment, allowing cancer cells to evade immune surveillance.[4][6][7][8] Consequently, ENPP1 has garnered significant attention as a promising therapeutic target for cancer immunotherapy.[6][9][10]
The Mechanism of ENPP1-Mediated cGAMP Hydrolysis
ENPP1 is a versatile enzyme with broad substrate specificity, capable of cleaving phosphodiester and pyrophosphate bonds in various nucleotides, including ATP.[11][12] Its catalytic activity is dependent on two zinc ions coordinated within its active site.[5]
The hydrolysis of 2'3'-cGAMP by ENPP1 is a two-step process:
-
Initial Cleavage of the 2'-5' Phosphodiester Bond: ENPP1 preferentially recognizes and hydrolyzes the 2'-5' phosphodiester linkage in 2'3'-cGAMP. The adenine and guanine bases of cGAMP are accommodated in distinct pockets within the enzyme's active site, positioning the 2'-5' bond for nucleophilic attack by a threonine residue. This initial cleavage results in the formation of a linear intermediate, phosphoadenylyl guanosine (pApG).[3][13][14]
-
Hydrolysis of the 3'-5' Phosphodiester Bond: The pApG intermediate is subsequently hydrolyzed at its 3'-5' phosphodiester bond, yielding the final products: 5'-AMP and 5'-GMP.[3][14]
This specific degradation of 2'3'-cGAMP, but not its linkage isomer 3'3'-cGAMP, highlights the structural precision of the ENPP1 active site.[12][15]
Quantitative Analysis of ENPP1-cGAMP Hydrolysis
The enzymatic efficiency of ENPP1 on cGAMP is comparable to its well-characterized activity on ATP, underscoring the physiological relevance of this interaction. The following tables summarize key quantitative data from the literature.
| Substrate | Km (μM) | kcat (s-1) | Reference |
| 2'3'-cGAMP | 15 | 4 | [16] |
| ATP | 20 | 12 | [16] |
Table 1: Michaelis-Menten kinetics of recombinant ENPP1. This table presents the Michaelis constant (Km) and catalytic rate constant (kcat) of ENPP1 for its key substrates, 2'3'-cGAMP and ATP.
| Inhibitor | Ki (nM) | IC50 (nM) | Assay Conditions | Reference |
| STF-1084 | - | 149 ± 20 | 10 nM ENPP1, 5 µM cGAMP | [17] |
| QS1 | - | 1590 ± 70 | 10 nM ENPP1, 5 µM cGAMP | [17] |
| Compound 32 | < 2 | - | 3 nM ENPP1, 5 µM cGAMP | [13] |
| [TiW11CoO40]8− | 1.46 | - | Human soluble ENPP1, ATP as substrate | [3] |
Table 2: Potency of selected ENPP1 inhibitors. This table summarizes the inhibitory constant (Ki) and half-maximal inhibitory concentration (IC50) for various small molecule inhibitors of ENPP1.
Signaling Pathways and Experimental Workflows
Visualizing the intricate molecular interactions and experimental procedures is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate key processes.
Figure 1: The cGAS-STING signaling pathway and its regulation by ENPP1. This diagram illustrates the activation of the cGAS-STING pathway by cytosolic dsDNA, leading to the production of type I interferons. It also depicts the role of ENPP1 in the extracellular space, where it hydrolyzes exported cGAMP, thereby downregulating the immune response.
Figure 2: Stepwise mechanism of cGAMP hydrolysis by ENPP1. This diagram outlines the two-step enzymatic reaction where ENPP1 first cleaves the 2'-5' phosphodiester bond of 2'3'-cGAMP to form the pApG intermediate, which is then further hydrolyzed to 5'-AMP and 5'-GMP.
Figure 3: Experimental workflow for an ENPP1 activity assay. This diagram details the key steps in a typical in vitro assay to measure the hydrolase activity of ENPP1 on cGAMP, utilizing a radiolabeled substrate and analysis by thin-layer chromatography.
Detailed Experimental Protocols
Reproducible and robust experimental design is paramount in studying the ENPP1-cGAMP axis. Below are detailed methodologies for key experiments.
In Vitro ENPP1 Activity Assay using Radiolabeled cGAMP
This assay directly measures the enzymatic degradation of cGAMP by ENPP1.
Materials:
-
Recombinant human or mouse ENPP1
-
[α-32P]GTP and unlabeled ATP
-
Purified cGAS enzyme
-
Reaction Buffer: 50 mM Tris-HCl (pH 9.0), 150 mM NaCl, 1.5 mM CaCl2, 10 µM ZnCl2[4]
-
Thin-Layer Chromatography (TLC) plates (silica gel)
-
Mobile Phase: 85% ethanol, 5 mM NH4HCO3[4]
-
EDTA solution (0.5 M)
-
Phosphor screen and imager
Procedure:
-
Synthesis of [32P]-cGAMP: Synthesize radiolabeled 2'3'-cGAMP in vitro using purified cGAS, unlabeled ATP, and [α-32P]GTP. Purify the [32P]-cGAMP using reverse-phase HPLC.
-
Enzymatic Reaction:
-
Set up reactions in a total volume of 20 µL.
-
To the reaction buffer, add a known concentration of [32P]-cGAMP (e.g., 5 µM).[4]
-
Initiate the reaction by adding a specified amount of recombinant ENPP1 (e.g., 1-10 nM). For inhibitor studies, pre-incubate ENPP1 with the inhibitor before adding the substrate.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Reaction Quenching: Stop the reaction by adding an excess of EDTA to chelate the essential zinc and calcium ions.
-
TLC Analysis:
-
Spot a small aliquot (e.g., 1 µL) of the quenched reaction onto a TLC plate.[4]
-
Develop the TLC plate in the mobile phase until the solvent front nears the top.
-
Dry the plate thoroughly.
-
-
Detection and Quantification:
-
Expose the dried TLC plate to a phosphor screen.
-
Image the screen using a phosphor imager.
-
Quantify the intensity of the spots corresponding to intact cGAMP and the hydrolyzed products (pApG, AMP, GMP) to determine the percentage of substrate hydrolyzed.
-
Quantification of cGAMP by HPLC-Coupled Tandem Mass Spectrometry (LC-MS/MS)
This method provides highly sensitive and specific quantification of cGAMP in complex biological samples.[18]
Materials:
-
Biological samples (cell lysates, supernatants, plasma)
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Formic acid (FA)
-
Internal standard (e.g., 13C10, 15N5-cGAMP)
-
HPLC system coupled to a triple quadrupole mass spectrometer
Procedure:
-
Sample Preparation:
-
To 100 µL of sample, add the internal standard.
-
Precipitate proteins by adding 4 volumes of cold ACN:MeOH (1:1 v/v).
-
Vortex and incubate at -20°C for at least 1 hour.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable mobile phase for injection.
-
-
LC-MS/MS Analysis:
-
Separate the sample on a reverse-phase C18 column using a gradient of mobile phase A (e.g., water with 0.1% FA) and mobile phase B (e.g., ACN with 0.1% FA).
-
Perform mass spectrometric detection in positive ion mode using multiple reaction monitoring (MRM).
-
Monitor specific precursor-to-product ion transitions for cGAMP and the internal standard.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cGAMP.
-
Quantify the amount of cGAMP in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Cell-Based STING Activation Assay
This assay measures the biological activity of cGAMP and the effect of ENPP1 on STING signaling in a cellular context.
Materials:
-
Reporter cell line (e.g., THP-1 cells expressing a luciferase reporter under the control of an IRF-inducible promoter)
-
Cell culture medium and supplements
-
cGAMP
-
Recombinant ENPP1
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed the reporter cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment:
-
Prepare dilutions of cGAMP in cell culture medium.
-
For ENPP1 activity assessment, pre-incubate the cGAMP dilutions with or without a fixed concentration of recombinant ENPP1 for a defined period at 37°C before adding to the cells.
-
To test ENPP1 inhibitors, pre-incubate cGAMP and ENPP1 with the inhibitor.
-
Add the cGAMP-containing medium to the cells.
-
-
Incubation: Incubate the cells for a period sufficient to induce reporter gene expression (e.g., 6-24 hours).
-
Luciferase Assay:
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luciferase signal to a control (e.g., untreated cells).
-
Plot the normalized luciferase activity against the cGAMP concentration to generate dose-response curves.
-
Therapeutic Implications and Future Directions
The critical role of ENPP1 in suppressing cGAMP-mediated innate immunity has positioned it as a prime target for cancer immunotherapy.[6][9][10][13] Inhibition of ENPP1 can restore extracellular cGAMP levels in the tumor microenvironment, thereby activating the STING pathway in immune cells and promoting a robust anti-tumor response.[6][10] This strategy holds the potential to turn "cold" tumors, which are poorly infiltrated by immune cells, into "hot" tumors that are more responsive to immune checkpoint inhibitors.[13]
Several small molecule inhibitors of ENPP1 are currently under development, with some showing promising preclinical efficacy in delaying tumor growth.[13][19] The therapeutic applications of ENPP1 inhibitors may also extend to metabolic and calcification disorders, where ENPP1's role in pyrophosphate metabolism is significant.[6][10]
Future research will likely focus on:
-
The development of more potent and selective ENPP1 inhibitors with favorable pharmacokinetic properties.
-
The elucidation of the precise cellular and molecular mechanisms by which ENPP1 inhibition remodels the tumor microenvironment.
-
The exploration of combination therapies, pairing ENPP1 inhibitors with immune checkpoint blockade, radiotherapy, or STING agonists to achieve synergistic anti-cancer effects.[6][9]
-
The investigation of ENPP1's role in autoimmune and inflammatory diseases, where dysregulation of the cGAS-STING pathway is implicated.
Conclusion
ENPP1-mediated hydrolysis of cGAMP is a fundamental physiological process that acts as a critical checkpoint in the cGAS-STING innate immune pathway. Its role in dampening anti-tumor immunity has made it a compelling target for therapeutic intervention. A thorough understanding of its enzymatic mechanism, kinetics, and biological context, facilitated by the experimental approaches detailed in this guide, is essential for the continued development of novel immunotherapies aimed at harnessing the power of the STING pathway to combat cancer and other diseases.
References
- 1. pnas.org [pnas.org]
- 2. Role of ENPP1 in cancer pathogenesis: Mechanisms and clinical implications (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ENPP1 is an innate immune checkpoint of the anticancer cGAMP-STING pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. What are the therapeutic applications for ENPP1 inhibitors? [synapse.patsnap.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. ENPP1 Immunobiology as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What ENPP1 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 11. Ectonucleotide pyrophosphatase/phosphodiesterase 1 - Wikipedia [en.wikipedia.org]
- 12. Structure and function of the ecto-nucleotide pyrophosphatase/phosphodiesterase (ENPP) family: Tidying up diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure-aided development of small molecule inhibitors of ENPP1, the extracellular phosphodiesterase of the immunotransmitter cGAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Hydrolysis of 2′3′-cGAMP by ENPP1 and design of non-hydrolyzable analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Development of cGAMP-Luc, a sensitive and precise coupled enzyme assay to measure cGAMP in complex biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cGAMP Quantification in Virus-Infected Human Monocyte-Derived Cells by HPLC-Coupled Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 19. Preclinical candidate to target ENPP1 for cancer immunotherapy and the treatment of rare disease using generative AI - ecancer [ecancer.org]
Technical Guide: The Impact of Potent ENPP1 Inhibition on Extracellular ATP Metabolism
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of November 2025, there is no publicly available scientific literature or quantitative data for a compound specifically named "Enpp-1-IN-10." This technical guide will, therefore, utilize data from well-characterized, potent, and selective ENPP1 inhibitors as representative examples to illustrate the expected effects on extracellular ATP metabolism. The principles, pathways, and methodologies described are directly applicable to the study of any novel ENPP1 inhibitor.
Introduction: ENPP1 as a Critical Regulator of Extracellular Nucleotides
Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) is a type II transmembrane glycoprotein that plays a pivotal role in purinergic signaling and tissue mineralization.[1][2][3] A primary function of ENPP1 is the hydrolysis of extracellular adenosine triphosphate (ATP).[1] In this reaction, ENPP1 cleaves the phosphodiester bond between the alpha and beta phosphates of ATP to produce adenosine monophosphate (AMP) and inorganic pyrophosphate (PPi).[4]
This enzymatic activity has profound physiological and pathological implications. In the tumor microenvironment, high levels of extracellular ATP can act as a pro-inflammatory signal.[1] However, the ENPP1-mediated conversion of ATP to AMP initiates a cascade that often leads to immunosuppression. AMP is subsequently hydrolyzed by the ecto-5'-nucleotidase (CD73) to produce adenosine.[1][2] Extracellular adenosine, signaling through its receptors on immune cells, is a potent immunosuppressive molecule that can hinder anti-tumor immune responses.[1]
Consequently, inhibiting ENPP1 is a compelling therapeutic strategy, particularly in immuno-oncology. By blocking ENPP1, the degradation of extracellular ATP is prevented, which can maintain a pro-inflammatory microenvironment. Furthermore, ENPP1 is the dominant hydrolase of the cyclic dinucleotide 2'3'-cGAMP, a key activator of the STING (Stimulator of Interferon Genes) pathway.[5] Inhibition of ENPP1 preserves extracellular cGAMP, leading to robust STING activation and enhanced anti-tumor immunity.[3][6] This guide focuses on the direct impact of ENPP1 inhibition on the metabolism of its most abundant substrate, extracellular ATP.
Signaling Pathway: Extracellular ATP Hydrolysis
The following diagram illustrates the canonical pathway for extracellular ATP metabolism, highlighting the central role of ENPP1 and the subsequent action of CD73. A potent ENPP1 inhibitor, such as the representative compound discussed here, blocks the initial and rate-limiting step in this adenosine-generating cascade.
Quantitative Data: Potency of Representative ENPP1 Inhibitors
The efficacy of an ENPP1 inhibitor is determined by its potency in blocking the hydrolysis of its substrates. The following tables summarize the in vitro potency of two representative, highly potent ENPP1 inhibitors against ATP hydrolysis.
Table 1: In Vitro Inhibitory Potency of ISM5939 Against Human ENPP1
| Substrate | Assay pH | IC₅₀ (nM) |
| ATP | 7.4 | 0.22 |
| ATP | 6.5 | 0.14 |
| Data derived from a 2025 study on novel ENPP1 inhibitors.[7] |
Table 2: In Vitro Inhibitory Potency of RBS2418
| Substrate | Parameter | Value (nM) |
| ATP | Kᵢ | 0.13 |
| Data derived from a 2023 abstract on the preclinical profile of RBS2418.[6] |
These data demonstrate that potent small molecule inhibitors can block ENPP1-mediated ATP hydrolysis with sub-nanomolar efficacy. This high potency is crucial for effectively increasing the concentration of extracellular ATP and preventing the production of downstream immunosuppressive adenosine in a therapeutic setting.
Experimental Protocols
In Vitro ENPP1 Inhibition Assay (ATP Substrate)
This protocol describes a robust, high-throughput compatible method for measuring the inhibition of ENPP1 activity using ATP as the substrate. The assay quantifies the amount of AMP produced, which is a direct product of ENPP1's enzymatic reaction.
Objective: To determine the IC₅₀ value of a test compound against ENPP1-mediated hydrolysis of ATP.
Materials:
-
Recombinant human ENPP1 enzyme
-
Adenosine Triphosphate (ATP)
-
Test compound (e.g., a representative ENPP1 inhibitor)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 0.01% Brij-35
-
Stop Solution: EDTA in buffer
-
Detection Reagent: Transcreener® AMP²/GMP² Assay Kit (or similar AMP detection system)[8][9]
-
384-well, low-volume, white plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Compound Preparation:
-
Prepare a 10-point serial dilution of the test compound in 100% DMSO.
-
Further dilute the compound solutions into Assay Buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept constant, typically at 1%.
-
-
Enzyme Preparation:
-
Dilute the recombinant ENPP1 stock solution in cold Assay Buffer to a working concentration of 2x the final desired concentration (e.g., 200 pM for a 100 pM final concentration).[9] Keep the enzyme on ice.
-
-
Substrate Preparation:
-
Dilute the ATP stock solution in Assay Buffer to a working concentration of 2x the final desired concentration. The final concentration should be at or near the Kₘ for ATP (e.g., 10-20 µM).
-
-
Assay Execution:
-
Add 5 µL of the diluted test compound solution (or vehicle control) to the wells of the 384-well plate.
-
Add 5 µL of the 2x ENPP1 enzyme solution to each well.
-
Mix the plate gently and incubate for 15-30 minutes at room temperature to allow the compound to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 5 µL of the 2x ATP substrate solution to each well.
-
Mix the plate and incubate for 60 minutes at 37°C.
-
-
Reaction Termination and Detection:
-
Stop the reaction by adding 15 µL of the Stop Solution containing the AMP detection reagents (e.g., AMP/GMP antibody and fluorescent tracer) as per the manufacturer's instructions.[8]
-
Incubate the plate for 60-90 minutes at room temperature to allow the detection reaction to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
Read the fluorescence polarization on a compatible plate reader.
-
Convert the raw data to the concentration of AMP produced using a standard curve.
-
Plot the percent inhibition (relative to vehicle controls) against the logarithm of the test compound concentration.
-
Calculate the IC₅₀ value by fitting the data to a four-parameter logistic curve.
-
Measurement of Extracellular Adenosine in Cell Culture
Objective: To quantify the change in extracellular adenosine concentration in a cell-based system following treatment with an ENPP1 inhibitor.
Procedure Outline:
-
Cell Culture: Plate cells known to express ENPP1 and CD73 (e.g., 4T1 breast cancer cells) in a 6-well plate and grow to confluence.[10]
-
Inhibitor Treatment: Treat the cells with the ENPP1 inhibitor at various concentrations in serum-free media for a defined period (e.g., 16 hours).[10]
-
Sample Collection: Collect the conditioned media from each well. To prevent further ex vivo nucleotide metabolism, immediately add the media to a "STOP solution" containing inhibitors of nucleoside transporters (e.g., dipyridamole) and adenosine deaminase.[11]
-
Sample Preparation: Centrifuge the samples to remove any cells or debris.
-
Quantification: Analyze the supernatant for adenosine concentration using a validated method, such as LC-MS/MS (Liquid Chromatography-Mass Spectrometry) or a commercially available adenosine assay kit.[11][12]
-
Data Analysis: Normalize the adenosine concentration to the cell number and compare the results from inhibitor-treated wells to vehicle-treated controls. Inhibition of ENPP1 is expected to decrease the production of AMP, thereby reducing the substrate available for CD73 and leading to a measurable decrease in extracellular adenosine.
Experimental Workflow Visualization
The following diagram outlines the logical flow of the in vitro ENPP1 inhibition assay described in Protocol 4.1.
Conclusion
Inhibition of ENPP1 presents a powerful strategy to modulate the extracellular tumor microenvironment. By blocking the hydrolysis of extracellular ATP, potent and selective inhibitors prevent the generation of immunosuppressive adenosine. The quantitative data from representative inhibitors like ISM5939 and RBS2418 confirm that this enzymatic activity can be blocked with high potency. The detailed experimental protocols provided herein offer a clear framework for researchers to assess the efficacy of novel ENPP1 inhibitors like the conceptual "this compound." Such assays are fundamental for the preclinical development of next-generation immuno-oncology agents that function by reactivating innate and adaptive anti-tumor immunity.
References
- 1. mdpi.com [mdpi.com]
- 2. ENPP1 Immunobiology as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of ENPP1 in cancer pathogenesis: Mechanisms and clinical implications (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structure-aided development of small molecule inhibitors of ENPP1, the extracellular phosphodiesterase of the immunotransmitter cGAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Accurate measurement of endogenous adenosine in human blood | PLOS One [journals.plos.org]
- 12. Real-time monitoring of extracellular adenosine using enzyme-linked microelectrode arrays - PMC [pmc.ncbi.nlm.nih.gov]
The Dawn of a New Therapeutic Era: A Technical Guide to ENPP1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) has emerged as a critical regulator in a spectrum of diseases, from cancer to metabolic disorders and rare genetic conditions. This transmembrane glycoprotein's enzymatic activity, primarily the hydrolysis of extracellular ATP and the immunotransmitter cGAMP, positions it as a key node in multiple signaling pathways. Its inhibition presents a promising therapeutic strategy, with a burgeoning pipeline of small molecule inhibitors demonstrating significant potential in preclinical and clinical settings. This in-depth technical guide provides a comprehensive overview of the therapeutic landscape of ENPP1 inhibition, detailing the underlying mechanisms of action, summarizing key quantitative data for prominent inhibitors, and providing detailed experimental protocols for their evaluation.
The Therapeutic Rationale for ENPP1 Inhibition
ENPP1's role as a therapeutic target stems from its multifaceted involvement in pathophysiology:
-
Immuno-oncology: ENPP1 is a pivotal negative regulator of the cGAS-STING (cyclic GMP-AMP Synthase - Stimulator of Interferon Genes) pathway, a critical component of the innate immune system's response to cancer.[1][2] By hydrolyzing extracellular 2'3'-cyclic GMP-AMP (cGAMP), a potent STING agonist produced by cancer cells, ENPP1 dampens the anti-tumor immune response.[1][2][3] Inhibition of ENPP1 preserves cGAMP, leading to STING activation, production of type I interferons, and subsequent activation of dendritic cells and cytotoxic T cells, effectively turning "cold" tumors "hot".[4][5][6] Furthermore, ENPP1-mediated hydrolysis of ATP generates adenosine, an immunosuppressive molecule in the tumor microenvironment.[7] Thus, ENPP1 inhibitors can exert a dual effect by both activating the STING pathway and reducing adenosine-mediated immunosuppression.[7]
-
Metabolic Disorders: ENPP1 has been implicated in insulin resistance, a hallmark of type 2 diabetes.[8][9] Overexpression of ENPP1 can impair insulin receptor signaling.[9][10] Genetic variants of ENPP1, such as the K121Q polymorphism, have been associated with an increased risk of type 2 diabetes.[11] Inhibition of ENPP1 is therefore being explored as a novel approach to improve insulin sensitivity.[8][12]
Key Signaling Pathways
The cGAS-STING Pathway in Cancer Immunity
The cGAS-STING pathway is a cornerstone of anti-tumor immunity.
ENPP1 in Insulin Signaling
ENPP1 can physically interact with the insulin receptor, thereby inhibiting its autophosphorylation and downstream signaling.
References
- 1. ascopubs.org [ascopubs.org]
- 2. jitc.bmj.com [jitc.bmj.com]
- 3. TXN10128: An Oral ENPP1 Inhibitor Enhancing STING Activation and Synergy with Immune Checkpoint Blockade for Anti-Tumor Activity [synapse.patsnap.com]
- 4. Riboscience's First-in-Class ENPP1 Inhibitor RBS2418 Shows Promising Safety and Efficacy in Phase 1a Cancer Trial [trial.medpath.com]
- 5. Riboscience ESMO Presentation Highlights Safety, PK, PD and Efficacy Data From the First 19 Patients of the ENPP1 Inhibitor RBS2418 Phase 1 Study - BioSpace [biospace.com]
- 6. ENPP1 Immunobiology as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improving the Pharmacodynamics and In Vivo Activity of ENPP1‐Fc Through Protein and Glycosylation Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. ENPP1 inhibitor with ultralong drug-target residence time as an innate immune checkpoint blockade cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bellbrooklabs.com [bellbrooklabs.com]
- 11. Insilico Medicine delivers preclinical candidate targeting ENPP1 for cancer immunotherapy and the treatment of rare disease using generative AI | EurekAlert! [eurekalert.org]
- 12. Signal strength of STING activation determines cytokine plasticity and cell death in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ascopubs.org [ascopubs.org]
- 14. The activation of the adaptor protein STING depends on its interactions with the phospholipid PI4P - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Bioavailability and pharmacokinetics of oral topotecan: a new topoisomerase I inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. FDA Clears AI-Designed Drug ISM5939 for Solid Tumor Clinical Trials [trial.medpath.com]
- 17. Preclinical candidate to target ENPP1 for cancer immunotherapy and the treatment of rare disease using generative AI - ecancer [ecancer.org]
ENPP1: An Innate Immune Checkpoint and a Target for Cancer Immunotherapy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) has emerged as a critical innate immune checkpoint, playing a pivotal role in the tumor microenvironment by suppressing anti-tumor immunity. By hydrolyzing the cyclic dinucleotide 2'3'-cyclic GMP-AMP (cGAMP), a key second messenger in the cGAS-STING pathway, ENPP1 effectively dampens innate immune activation.[1][2][3] Furthermore, the hydrolysis of ATP by ENPP1 contributes to the production of adenosine, an immunosuppressive metabolite.[4] This dual mechanism of action makes ENPP1 an attractive target for cancer immunotherapy. This guide provides a comprehensive overview of the core biology of ENPP1 as an innate immune checkpoint, summarizes key quantitative data, details relevant experimental protocols, and visualizes the critical signaling pathways and experimental workflows.
The Core Biology of ENPP1 as an Innate Immune Checkpoint
The cGAS-STING Pathway: A Sentinel of Innate Immunity
The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a crucial component of the innate immune system responsible for detecting cytosolic double-stranded DNA (dsDNA), a danger signal associated with viral infections and cellular damage, including genomic instability in cancer cells.[1] Upon binding to cytosolic dsDNA, cGAS synthesizes the second messenger cGAMP.[1] cGAMP then binds to and activates STING, an endoplasmic reticulum-resident protein. This activation triggers a signaling cascade culminating in the production of type I interferons (IFN-α and IFN-β) and other pro-inflammatory cytokines.[4] These cytokines are essential for orchestrating an effective anti-tumor immune response, including the recruitment and activation of dendritic cells (DCs), natural killer (NK) cells, and cytotoxic T lymphocytes (CTLs).
ENPP1: A Negative Regulator of STING Signaling
ENPP1 is a type II transmembrane glycoprotein that is overexpressed in various cancers and its high expression often correlates with poor prognosis.[4] Its primary role as an innate immune checkpoint stems from its potent phosphodiesterase activity, which enables it to hydrolyze extracellular cGAMP.[1] Cancer cells can release cGAMP into the tumor microenvironment, where it can be taken up by immune cells to activate their STING pathway in a paracrine manner. However, ENPP1 on the surface of cancer cells and other cells within the tumor microenvironment efficiently degrades this extracellular cGAMP, preventing the activation of STING in surrounding immune cells and thereby suppressing the anti-tumor immune response.[1][3]
The Dual Immunosuppressive Role of ENPP1
Beyond its cGAMP hydrolyzing activity, ENPP1 also contributes to an immunosuppressive tumor microenvironment through the generation of adenosine. ENPP1 hydrolyzes extracellular ATP to AMP, which is then converted to adenosine by CD73.[4] Adenosine, acting through its receptors on immune cells, has potent immunosuppressive effects, including the inhibition of T cell proliferation and cytokine production, and the promotion of regulatory T cells (Tregs). This dual mechanism of dampening STING activation and promoting adenosine-mediated immunosuppression solidifies ENPP1's role as a significant barrier to effective anti-tumor immunity.
Quantitative Data
ENPP1 Enzyme Kinetics
The enzymatic activity of ENPP1 has been characterized for its key substrates, cGAMP and ATP. The following table summarizes the kinetic parameters for human ENPP1.
| Substrate | Km (µM) | kcat (s-1) | Reference |
| 2'3'-cGAMP | 15 | 4 | [5] |
| ATP | 20 | 12 | [5] |
Potency of Preclinical and Clinical ENPP1 Inhibitors
A growing number of small molecule inhibitors targeting ENPP1 are in preclinical and clinical development. Their potency is typically measured by their half-maximal inhibitory concentration (IC50) or their inhibitory constant (Ki).
| Inhibitor | Target | IC50 (nM) | Ki (nM) | Reference |
| STF-1623 | Human ENPP1 | 0.6 | < 2 | [6] |
| STF-1623 | Mouse ENPP1 | 0.4 | - | [6] |
| RBS2418 | ENPP1 | - | 0.14 (cGAMP), 0.13 (ATP) | [7] |
| ISM5939 | Human ENPP1 | 0.63 | - | [8] |
| ZX-8177 | ENPP1 | 9.5 | - | [3] |
| OC-1 | ENPP1 | - | < 10 | [9] |
| Compound 4e | ENPP1 | 188 | - | [10] |
In Vivo Efficacy of ENPP1 Inhibitors in Syngeneic Mouse Models
Preclinical studies in various syngeneic mouse tumor models have demonstrated the anti-tumor efficacy of ENPP1 inhibitors, both as monotherapy and in combination with other anti-cancer agents.
| Inhibitor | Mouse Model | Dosing | Outcome | Reference |
| STF-1623 | Breast, Pancreatic, Colorectal, Glioblastoma | Not specified | Suppressed tumor growth | [11][12] |
| ISM5939 | MC38 | 30 mg/kg, p.o. BID | 67% Tumor Growth Inhibition (TGI) | [13] |
| ISM5939 + anti-PD-L1 | MC38 | 30 mg/kg, p.o. BID | 96% TGI | |
| ZX-8177 | Syngeneic models | 2 mg/kg, i.p., BID | 37-60% TGI | [3] |
| ZX-8177 + Mitomycin C | CT-26 | 25 mg/kg, oral, BID | Synergistic anti-tumor efficacy | [3] |
| ZX-8177 + Radiation (20 Gy) | Pan02 | 25 mg/kg, oral, BID | 100% TGI (vs. 78.5% for radiation alone) | [3] |
| OC-1 | CT26, MC38 | Not specified | 20-40% TGI (monotherapy), ~75% TGI (with anti-PD-1) | [9] |
Clinical Trial Data for ENPP1 Inhibitors
Several ENPP1 inhibitors have advanced to clinical trials. The following table summarizes available data from the Phase 1a study of RBS2418.
| Inhibitor | Clinical Trial | Dose Levels | Key Findings | Reference |
| RBS2418 | Phase 1a (NCT05270213) | 100, 200, 400, 800 mg BID | Safe and well-tolerated with no DLTs. In ENPP1 and cGAS co-expressing (EG+) patients (n=8), the Disease Control Rate (DCR) was 75% compared to 9% in EG- patients (n=11). Significantly improved Progression-Free Survival (PFS) in EG+ patients (p=0.001). | [1][14][15] |
Experimental Protocols
ENPP1 Activity Assay (Malachite Green-based)
Materials:
-
Recombinant human ENPP1
-
ATP or cGAMP (substrate)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 µM ZnCl2, 500 µM CaCl2
-
Malachite Green Reagent A: 0.045% Malachite Green in water
-
Malachite Green Reagent B: 4.2% ammonium molybdate in 4N HCl
-
Working Reagent: Mix 100 parts of Reagent A with 25 parts of Reagent B. Add Tween-20 to a final concentration of 0.01%.
-
Phosphate Standard (e.g., KH2PO4)
-
96-well microplate
Procedure:
-
Prepare a phosphate standard curve (0-20 nmol) in the assay buffer.
-
In a 96-well plate, add 25 µL of assay buffer (for blank), phosphate standards, or ENPP1 enzyme solution (e.g., 1 nM final concentration).
-
To initiate the reaction, add 25 µL of the substrate solution (e.g., ATP or cGAMP at desired concentrations) to each well.
-
Incubate the plate at 37°C for 15-30 minutes.
-
Stop the reaction and develop the color by adding 100 µL of the Malachite Green Working Reagent to each well.
-
Incubate at room temperature for 15-20 minutes.
-
Measure the absorbance at 620-660 nm using a microplate reader.
-
Calculate the amount of phosphate released based on the standard curve and determine ENPP1 activity.
Cell-Based ENPP1 Activity Assay (Fluorescence-based)
This protocol utilizes a fluorogenic substrate to measure ENPP1 activity on the surface of live cells.[3][22][23]
Materials:
-
Cells expressing ENPP1 (e.g., MDA-MB-231)
-
Fluorogenic ENPP1 substrate (e.g., TG-mAMP)
-
Assay Buffer (e.g., Hank's Balanced Salt Solution with Ca2+ and Mg2+)
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Wash the cells twice with the assay buffer.
-
Add the fluorogenic substrate (at a concentration optimized for the specific substrate and cell line) diluted in the assay buffer to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 520 nm emission for TG-mAMP) using a fluorescence plate reader.
-
The increase in fluorescence corresponds to the ENPP1 activity.
Orthotopic Breast Cancer Mouse Model
This protocol describes the establishment of an orthotopic breast cancer model in mice, which more accurately recapitulates the tumor microenvironment compared to subcutaneous models.[1][2][5][10][24][25][26]
Materials:
-
4T1 murine breast cancer cells (or other desired cell line)
-
Female BALB/c mice (6-8 weeks old)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
1 mL syringes with 26G needles
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Culture 4T1 cells to ~80% confluency.
-
On the day of injection, harvest the cells using trypsin-EDTA, wash with PBS, and resuspend in sterile PBS at a concentration of 2 x 105 cells/mL. Keep the cell suspension on ice.
-
Anesthetize the mice using isoflurane.
-
Shave the fur around the fourth mammary fat pad.
-
Gently lift the nipple of the fourth mammary gland and insert the needle of the syringe containing the cell suspension (e.g., 50 µL for 1 x 104 cells) into the fat pad.
-
Slowly inject the cell suspension.
-
Monitor the mice for tumor growth. Tumor volume can be measured using calipers (Volume = (Length x Width2)/2).
-
For metastasis studies, the primary tumor can be surgically resected once it reaches a certain size, and metastatic progression can be monitored using bioluminescence imaging if using luciferase-expressing cells.[10][26]
Single-Cell RNA Sequencing (scRNA-seq) of the Tumor Microenvironment
Materials:
-
Fresh tumor tissue
-
Tumor dissociation kit (e.g., Miltenyi Biotec Tumor Dissociation Kit)
-
GentleMACS Octo Dissociator
-
70 µm and 40 µm cell strainers
-
Red Blood Cell Lysis Buffer
-
Dead cell removal kit (e.g., MACS Dead Cell Removal Kit)
-
FACS buffer (PBS with 2% FBS)
-
Single-cell RNA sequencing platform (e.g., 10x Genomics Chromium)
Procedure:
-
Place the fresh tumor tissue in a gentleMACS C Tube containing the enzyme mix from the tumor dissociation kit.
-
Run the appropriate gentleMACS program for tumor dissociation.
-
Incubate at 37°C with rotation for 30-60 minutes.
-
Stop the dissociation by adding media with FBS.
-
Filter the cell suspension through a 70 µm cell strainer, followed by a 40 µm cell strainer.
-
Centrifuge the cells, and if necessary, perform red blood cell lysis.
-
Perform dead cell removal according to the manufacturer's protocol.
-
Resuspend the cells in FACS buffer and determine cell viability and concentration.
-
Proceed with the single-cell library preparation using a platform like the 10x Genomics Chromium controller, following the manufacturer's instructions.
-
Sequence the libraries on a compatible sequencer.
-
Analyze the sequencing data using appropriate bioinformatics pipelines to identify cell populations and their gene expression profiles.
Visualizations
Signaling Pathways
Caption: ENPP1's dual role in suppressing anti-tumor immunity.
Experimental Workflows
Caption: Development pipeline for ENPP1 inhibitors.
Conclusion
ENPP1 stands as a significant and druggable innate immune checkpoint. Its dual function in degrading the immunostimulatory molecule cGAMP and contributing to the production of the immunosuppressive metabolite adenosine makes it a compelling target for cancer immunotherapy. The development of potent and selective ENPP1 inhibitors has shown promising preclinical efficacy, and early clinical data are encouraging. By blocking ENPP1, it is possible to "cut the brakes" on the innate immune system within the tumor microenvironment, potentially converting "cold" tumors into "hot" tumors that are more responsive to immunotherapy. Further clinical investigation of ENPP1 inhibitors, both as monotherapy and in combination with other anti-cancer agents, is warranted to fully realize their therapeutic potential.
References
- 1. Establishment of a murine breast tumor model by subcutaneous or orthotopic implantation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. A Study of SR-8541A (ENPPI Inhibitor) in Advanced/Metastatic Solid Tumors | Clinical Research Trial Listing [centerwatch.com]
- 5. 4T1 orthotopic mammary tumor model [bio-protocol.org]
- 6. news-medical.net [news-medical.net]
- 7. origene.com [origene.com]
- 8. An Orthotopic Mouse Model of Spontaneous Breast Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. CareAcross [careacross.com]
- 11. New activity assays for ENPP1 with physiological substrates ATP and ADP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Riboscience's First-in-Class ENPP1 Inhibitor RBS2418 Shows Promising Safety and Efficacy in Phase 1a Cancer Trial [trial.medpath.com]
- 13. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 14. RePORT ⟩ RePORTER [reporter.nih.gov]
- 15. Completed phase 1a dose escalation study of the first oral ENPP1 inhibitor RBS2418 immunotherapy in subjects with metastatic solid tumors. - ASCO [asco.org]
- 16. What ENPP1 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 17. eubopen.org [eubopen.org]
- 18. drugtargetreview.com [drugtargetreview.com]
- 19. merckmillipore.com [merckmillipore.com]
- 20. sciencellonline.com [sciencellonline.com]
- 21. home.sandiego.edu [home.sandiego.edu]
- 22. researchgate.net [researchgate.net]
- 23. Development of an ENPP1 Fluorescence Probe for Inhibitor Screening, Cellular Imaging, and Prognostic Assessment of Malignant Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Orthotopic breast tumor models [bio-protocol.org]
- 25. jitc.bmj.com [jitc.bmj.com]
- 26. ClinicalTrials.gov [clinicaltrials.gov]
- 27. Preparation of single cells from tumors for single-cell RNA sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Single cell RNA sequencing of a biopsy specimen [protocols.io]
- 29. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - US [thermofisher.com]
- 30. Brochure Archives - Novogene [novogene.com]
- 31. bostongene.com [bostongene.com]
The Role of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) in Bone Mineralization and Disease: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) is a critical regulator of extracellular matrix mineralization. As a type II transmembrane glycoprotein, its primary function is the hydrolysis of extracellular adenosine triphosphate (ATP) to generate inorganic pyrophosphate (PPi), a potent inhibitor of hydroxyapatite crystal formation. Dysregulation of ENPP1 activity results in a spectrum of paradoxical mineralization disorders. Loss-of-function mutations lead to severe genetic diseases such as Generalized Arterial Calcification of Infancy (GACI), characterized by extensive soft tissue calcification, and Autosomal Recessive Hypophosphatemic Rickets type 2 (ARHR2), which involves defective bone mineralization. Conversely, altered ENPP1 expression is implicated in osteoarthritis. This guide provides an in-depth overview of ENPP1's biochemical function, its central role in bone mineralization, the pathophysiology of associated diseases, and key experimental methodologies for its study.
Biochemical Function and Regulation
ENPP1 is a multi-domain glycoprotein that functions as a phosphodiesterase.[1][2] Its principal substrate is extracellular ATP, which it hydrolyzes to produce adenosine monophosphate (AMP) and PPi.[3][4][5][6][7] This enzymatic activity is the primary source of extracellular PPi, a key physiological inhibitor of calcification.[8]
The balance of extracellular PPi is tightly controlled by a network of proteins:
-
ATP-binding cassette sub-family C member 6 (ABCC6): An ATP transporter that facilitates the release of ATP into the extracellular space, providing the substrate for ENPP1.[1][2]
-
ENPP1: Hydrolyzes ATP to generate PPi, inhibiting hydroxyapatite crystal deposition.[1][2][9]
-
Tissue-Nonspecific Alkaline Phosphatase (TNAP): Hydrolyzes PPi into two molecules of inorganic phosphate (Pi), which promotes mineralization.[1][2]
-
ANKH (Progressive ankylosis protein homolog): A transmembrane protein that transports intracellular PPi to the extracellular matrix.[1][2]
This delicate balance between PPi (inhibitor) and Pi (promoter) dictates the state of physiological and pathological mineralization.[5]
Signaling Pathways and Mechanisms of Action
Core Mineralization Pathway
ENPP1's primary role in mineralization is its regulation of the PPi/Pi ratio. By generating PPi, ENPP1 prevents the spontaneous precipitation of calcium and phosphate and inhibits the growth of hydroxyapatite crystals, the mineral component of bone.[1][2]
ENPP1 and Hedgehog Signaling in Cartilage
In articular cartilage, ENPP1 helps maintain chondrocyte phenotype and prevent pathological calcification by repressing the Hedgehog (Hh) signaling pathway.[10] Loss of ENPP1 function leads to activation of Hh signaling, chondrocyte hypertrophy, and subsequent calcification, contributing to osteoarthritis-like changes.[10]
Role in Disease: A Paradox of Mineralization
ENPP1 deficiency results in seemingly contradictory clinical phenotypes: excessive soft tissue calcification and defective skeletal mineralization.[3][6][11] This phenomenon is often referred to as "paradoxical mineralization".[3][6]
ENPP1 Deficiency: GACI and ARHR2
Biallelic loss-of-function mutations in the ENPP1 gene are the primary cause of two major autosomal recessive disorders.[1][2]
-
Generalized Arterial Calcification of Infancy (GACI): This is the most severe form of ENPP1 deficiency, with onset in utero or early infancy.[1][12] It is characterized by widespread calcification and intimal proliferation of large and medium-sized arteries, leading to stenosis, hypertension, and often fatal cardiac complications within the first six months of life.[13][14][15][16] The underlying cause is a profound lack of extracellular PPi, leading to unchecked calcium deposition in vascular tissues.[8][14]
-
Autosomal Recessive Hypophosphatemic Rickets Type 2 (ARHR2): Infants with GACI who survive often develop ARHR2, a condition that can also manifest without a prior history of GACI.[1][17][18] ARHR2 is characterized by renal phosphate wasting due to elevated levels of fibroblast growth factor 23 (FGF23).[17][19][20] The resulting hypophosphatemia impairs proper bone mineralization, leading to rickets in children and osteomalacia in adults, with symptoms including bone pain, deformities, and fractures.[12][18][21] It is hypothesized that the FGF23-mediated phosphate wasting may be a compensatory mechanism to reduce the risk of systemic calcification in a PPi-deficient state.[18][20]
Heterozygous ENPP1 Deficiency and Osteoporosis
Recent studies have shown that heterozygous (monoallelic) ENPP1 deficiency can lead to a milder phenotype characterized by early-onset osteoporosis.[12][22] These individuals may exhibit subtly lowered plasma PPi, mildly elevated FGF23, and phosphate wasting, which are recapitulated in mouse models of homozygous Enpp1 deficiency.[12][22]
ENPP1 and Osteoarthritis (OA)
In contrast to loss-of-function diseases, altered ENPP1 expression is also linked to OA. Studies have shown that decreased levels of ENPP1 in joint cartilage are associated with cartilage calcification, a hallmark of OA.[10][23] This suggests that maintaining adequate ENPP1 activity is crucial for joint health. Some evidence also points to a signaling axis involving DLX5, ALPL, IBSP, and ENPP1 that can promote cartilage calcification in OA.[24] Furthermore, ENPP1 deficiency in mouse models has been shown to cause chondrocyte apoptosis by inhibiting the AMPK signaling pathway, contributing to an OA-like phenotype.[25]
Quantitative Data Summary
Table 1: Biochemical Markers in Human and Murine ENPP1 Deficiency
| Parameter | Condition | Species | Finding | Reference |
| Plasma PPi | Normal | Human | Mean: 1.8 ± 0.06 µM | [26][27] |
| Plasma PPi | Osteoarthritis | Human | Significantly higher than normal | [26][27] |
| Plasma PPi | Enpp1 nonsense mutation (ttw mice) | Mouse | Markedly reduced plasma PPi levels | [11] |
| Plasma FGF23 | ARHR2 (ENPP1 deficiency) | Human | Elevated levels | [17][20] |
| Plasma FGF23 | Heterozygous ENPP1 deficiency | Human | Mildly elevated levels | [12] |
| Plasma FGF23 | Enpp1asj/asj mice | Mouse | Mild elevations at 10 weeks | [22] |
| Serum Phosphate | ARHR2 (ENPP1 deficiency) | Human | Low (Hypophosphatemia) | [18] |
| Serum Phosphate | Enpp1asj/asj mice | Mouse | Low (Hypophosphatemia) | [11] |
Table 2: Skeletal Phenotypes in Murine Models of ENPP1 Deficiency
| Mouse Model | Age | Key Skeletal Findings | Reference |
| Enpp1-/- (KO) | 12 weeks | Significantly lower trabecular bone mass in hindlimbs | [28] |
| Enpp1asj/asj | 10 weeks | Microarchitectural defects in trabecular and cortical bone | [22] |
| Enpp1asj/asj | 10 & 23 weeks | Histomorphometry shows mild osteomalacia and osteopenia | [22] |
| ttw (nonsense mutation) | - | Osteopenia in long bones | [11] |
| Enpp1Y433C (knock-in) | 5 & 10 months | No significant changes in trabecular or cortical bone microarchitecture | [1] |
Key Experimental Protocols
Protocol: Colorimetric ENPP1 Enzyme Activity Assay
This protocol is based on the use of a colorimetric substrate, p-nitrophenyl thymidine 5′-monophosphate (pNP-TMP), to measure ENPP1 phosphodiesterase activity.[29][30]
Objective: To quantify ENPP1 enzymatic activity in cell lysates or with purified protein.
Materials:
-
Cell lysate or purified ENPP1 protein
-
Substrate: p-nitrophenyl thymidine 5′-monophosphate (pNP-TMP)
-
Lysis Buffer: 1% Triton X-100, 200 mM Tris, pH 8.0
-
Stop Solution: 100 mM NaOH
-
96-well microplate
-
Spectrophotometer (plate reader) capable of measuring absorbance at 405 nm
Procedure:
-
Sample Preparation: Lyse cells in Lysis Buffer. Determine the total protein concentration of the lysate using a standard protein assay (e.g., BCA).
-
Reaction Setup: In a 96-well plate, add a standardized amount of protein (e.g., 10-50 µg of total lysate protein) to each well.
-
Initiate Reaction: Add pNP-TMP substrate to each well to a final concentration of 1 mg/mL.
-
Incubation: Incubate the plate at 37°C for 1 hour.
-
Stop Reaction: Add Stop Solution (100 mM NaOH) to each well to terminate the enzymatic reaction. The alkaline pH also develops the yellow color of the p-nitrophenol product.
-
Measurement: Read the absorbance of each well at 405 nm using a microplate reader.
-
Analysis: The absorbance is directly proportional to the amount of p-nitrophenol produced and thus to the ENPP1 activity. Compare the activity of different samples after normalizing to the total protein amount.
Protocol: Measurement of Inorganic Pyrophosphate (PPi)
Several methods exist for PPi measurement. A common approach involves an enzymatic reaction coupled with a bioluminescent readout.[31]
Objective: To quantify PPi levels in biological fluids like plasma or in cell culture media.
Principle: This assay is based on the conversion of AMP and PPi to ATP by ATP sulfurylase. The newly formed ATP is then detected using a luciferase/luciferin reaction, where the light output is proportional to the PPi concentration.
Materials (based on commercially available kits like PPiLight®):
-
Biological sample (e.g., plasma, serum)
-
PPi Converting Reagent (containing ATP sulfurylase and AMP)
-
PPi Detection Reagent (containing luciferase and luciferin)
-
PPi standards for calibration curve
-
White, opaque 96-well microplate (for luminescence)
-
Luminometer
Procedure:
-
Standard Curve: Prepare a series of PPi standards of known concentrations in the same buffer/matrix as the samples.
-
Sample Preparation: Add samples and standards to the wells of the opaque microplate.
-
ATP Conversion: Add the PPi Converting Reagent to each well. Incubate for a specified time (e.g., 30 minutes) at room temperature to allow for the conversion of PPi to ATP.
-
Light Generation: Add the PPi Detection Reagent to each well. This reagent contains the luciferase enzyme and its substrate, luciferin.
-
Measurement: Immediately measure the luminescence using a plate-reading luminometer. The light signal is transient and should be read within 10-15 minutes.
-
Analysis: Plot the luminescence values of the standards to generate a standard curve. Use this curve to calculate the concentration of PPi in the unknown samples.
Therapeutic Implications and Drug Development
The central role of the ENPP1/PPi axis in mineralization makes it a compelling target for therapeutic intervention.
-
ENPP1 Deficiency (GACI/ARHR2): The primary strategy is enzyme replacement therapy. A recombinant, long-acting form of the ENPP1 enzyme (e.g., INZ-701) is in clinical development to restore normal PPi levels, prevent vascular calcification, and correct skeletal defects.[8][32] In mouse models, this approach has been shown to prevent mortality and suppress Achilles tendon calcification.[9]
-
Hypophosphatasia (HPP): In contrast to ENPP1 deficiency, HPP is caused by a deficiency in TNAP, leading to an accumulation of PPi and impaired bone mineralization. Here, small molecule inhibitors of ENPP1 are being explored to reduce PPi levels, thereby restoring the PPi/Pi balance and promoting mineralization.[33]
-
Osteoarthritis: Given that ENPP1 loss contributes to joint calcification, strategies to maintain or enhance ENPP1 activity or expression in the joint could be a future therapeutic avenue.[10]
Conclusion
ENPP1 is a master regulator of mineralization, primarily through its production of the inhibitor PPi. Its deficiency leads to a devastating spectrum of diseases, from fatal infantile vascular calcification to debilitating adult rickets and osteoporosis. The study of these rare disorders has illuminated a fundamental biological pathway that also has implications for more common conditions like osteoarthritis. The ongoing development of therapeutics targeting ENPP1, including enzyme replacement and small molecule inhibitors, holds significant promise for treating these complex mineralization disorders. A thorough understanding of ENPP1's function, its associated pathologies, and the methodologies to study it are essential for advancing research and drug development in this field.
References
- 1. Frontiers | Impact of the ENPP1 mutation on bone mineralization and ectopic calcification: evidence from in vitro and in vivo models [frontiersin.org]
- 2. Impact of the ENPP1 mutation on bone mineralization and ectopic calcification: evidence from in vitro and in vivo models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ENPP1 in Blood and Bone: Skeletal and Soft Tissue Diseases Induced by ENPP1 Deficiency | Annual Reviews [annualreviews.org]
- 4. Ectonucleotide pyrophosphatase/phosphodiesterase 1 - Wikipedia [en.wikipedia.org]
- 5. pnas.org [pnas.org]
- 6. ENPP1 in Blood and Bone: Skeletal and Soft Tissue Diseases Induced by ENPP1 Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ENPP1, an Old Enzyme with New Functions, and Small Molecule Inhibitors—A STING in the Tale of ENPP1 [mdpi.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Musculoskeletal Comorbidities and Quality of Life in ENPP1-Deficient Adults and the Response of Enthesopathy to Enzyme Replacement Therapy in Murine Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enpp1 inhibits ectopic joint calcification and maintains articular chondrocytes by repressing hedgehog signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ENPP1 in Blood and Bone: Skeletal and Soft Tissue Diseases Induced by ENPP1 Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. chop.edu [chop.edu]
- 14. Generalized arterial calcification of infancy - Wikipedia [en.wikipedia.org]
- 15. Generalized arterial calcification of infancy: MedlinePlus Genetics [medlineplus.gov]
- 16. dovepress.com [dovepress.com]
- 17. Autosomal recessive hypophosphatemic rickets type 2 (ARHR2) due to ENPP1-deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. contact.org.uk [contact.org.uk]
- 19. mayoclinic.org [mayoclinic.org]
- 20. Response of the ENPP1-Deficient Skeletal Phenotype to Oral Phosphate Supplementation and/or Enzyme Replacement Therapy: Comparative Studies in Humans and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Case Report and Review of Literature: Autosomal Recessive Hypophosphatemic Rickets Type 2 Caused by a Pathogenic Variant in ENPP1 Gene [frontiersin.org]
- 22. researchgate.net [researchgate.net]
- 23. Decreased levels of nucleotide pyrophosphatase phosphodiesterase 1 are associated with cartilage calcification in osteoarthritis and trigger osteoarthritic changes in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. tandfonline.com [tandfonline.com]
- 25. Enpp1 deficiency caused chondrocyte apoptosis by inhibiting AMPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Measurement of inorganic pyrophosphate in biological fluids. Elevated levels in some patients with osteoarthritis, pseudogout, acromegaly, and uremia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Measurement of Inorganic Pyrophosphate in Biological Fluids, ELEVATED LEVELS IN SOME PATIENTS WITH OSTEOARTHRITIS, PSEUDOGOUT, ACROMEGALY, AND UREMIA - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1) Protein Regulates Osteoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. Pyrophosphate Assay | Lonza [bioscience.lonza.com]
- 32. gaciglobal.org [gaciglobal.org]
- 33. Recursion's Drug Discovery Pipeline | Recursion [recursion.com]
Enpp-1-IN-10: A Technical Guide to its Potential Impact on Insulin Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a transmembrane glycoprotein that has been identified as a key negative regulator of insulin signaling. Its overexpression is strongly associated with insulin resistance, a hallmark of type 2 diabetes.[1][2] ENPP1 exerts its inhibitory effect by directly interacting with the alpha subunit of the insulin receptor, thereby hindering insulin-induced receptor autophosphorylation and downstream signaling cascades.[1][3] The development of potent and specific ENPP1 inhibitors therefore represents a promising therapeutic strategy to enhance insulin sensitivity. This technical guide focuses on Enpp-1-IN-10, a potent ENPP1 inhibitor, and explores its potential impact on insulin signaling. While direct studies on the effects of this compound on insulin signaling are not yet available in published literature, this document provides a comprehensive overview based on the known mechanisms of ENPP1 and details the experimental framework for investigating the efficacy of this inhibitor.
Introduction to ENPP1 and its Role in Insulin Resistance
ENPP1 is a type II transmembrane glycoprotein with enzymatic activity that hydrolyzes extracellular ATP to produce adenosine monophosphate (AMP) and pyrophosphate (PPi).[4][5] Beyond its role in mineralization, ENPP1 has a well-documented function in the modulation of insulin signaling.[1][2]
Mechanism of Action:
ENPP1 physically associates with the α-subunit of the insulin receptor (IR). This interaction sterically hinders the conformational changes required for insulin binding to effectively activate the receptor's tyrosine kinase domain located on the β-subunits.[1][3] Consequently, the crucial first step in the insulin signaling cascade, the autophosphorylation of the insulin receptor, is inhibited. This leads to a blunted downstream signal, resulting in decreased glucose uptake and utilization by cells, a condition known as insulin resistance.[1]
A common polymorphism in the ENPP1 gene, K121Q, has been shown to be associated with an increased risk of insulin resistance and type 2 diabetes.[2][4] The Q121 variant of the ENPP1 protein exhibits a stronger inhibitory effect on the insulin receptor compared to the more common K121 variant, further highlighting the significance of ENPP1 in metabolic disease.[4][6]
This compound: A Potent ENPP1 Inhibitor
This compound is a potent and specific inhibitor of ENPP1.
Chemical Properties:
| Property | Value |
| Compound Name | This compound |
| CAS Number | 2631704-38-4 |
| Mechanism of Action | ENPP1 Inhibitor |
| Ki Value | 3.866 μM |
Data sourced from MedChemExpress.[7]
Given its potent inhibitory activity against ENPP1, this compound is a valuable research tool to investigate the therapeutic potential of ENPP1 inhibition for conditions associated with insulin resistance. While its primary documented application is in anticancer research, its mechanism of action strongly suggests a role in modulating insulin signaling.
Hypothetical Impact of this compound on Insulin Signaling
Based on the established role of ENPP1, inhibition by this compound is hypothesized to restore normal insulin signaling in cells exhibiting insulin resistance due to ENPP1 overexpression.
Proposed Mechanism:
By binding to ENPP1, this compound would prevent the interaction between ENPP1 and the insulin receptor. This would alleviate the steric hindrance, allowing insulin to bind effectively and trigger the autophosphorylation of the insulin receptor. The restored downstream signaling cascade would lead to the translocation of GLUT4 glucose transporters to the cell membrane, ultimately increasing glucose uptake from the bloodstream.
Below is a diagram illustrating the proposed mechanism of action of this compound on the insulin signaling pathway.
Caption: Proposed mechanism of this compound in restoring insulin signaling.
Illustrative Quantitative Data
The following tables present hypothetical data that could be expected from experiments investigating the effect of this compound on insulin signaling in a cell line with induced insulin resistance (e.g., via ENPP1 overexpression).
Table 1: Effect of this compound on Insulin Receptor Phosphorylation
| Treatment | Insulin (100 nM) | This compound (10 µM) | p-IR/Total IR Ratio (Fold Change) |
| Control | - | - | 1.0 |
| Insulin | + | - | 2.5 |
| This compound | - | + | 1.1 |
| Insulin + this compound | + | + | 4.8 |
Table 2: Effect of this compound on Akt Phosphorylation
| Treatment | Insulin (100 nM) | This compound (10 µM) | p-Akt/Total Akt Ratio (Fold Change) |
| Control | - | - | 1.0 |
| Insulin | + | - | 3.2 |
| This compound | - | + | 1.2 |
| Insulin + this compound | + | + | 6.5 |
Table 3: Effect of this compound on Glucose Uptake
| Treatment | Insulin (100 nM) | This compound (10 µM) | 2-Deoxyglucose Uptake (pmol/min/mg protein) |
| Control | - | - | 50 |
| Insulin | + | - | 120 |
| This compound | - | + | 55 |
| Insulin + this compound | + | + | 230 |
Detailed Experimental Protocols
The following are template protocols that can be adapted to evaluate the impact of this compound on key aspects of insulin signaling.
Western Blot for Insulin Signaling Proteins
This protocol describes the measurement of insulin-stimulated phosphorylation of the Insulin Receptor and Akt.
Caption: Workflow for Western Blot analysis of insulin signaling proteins.
Detailed Steps:
-
Cell Culture and Treatment:
-
Culture cells (e.g., HepG2 human hepatoma cells or differentiated 3T3-L1 adipocytes) to 80-90% confluency.
-
Serum-starve the cells for 12-16 hours in a low-glucose medium.
-
Pre-incubate cells with the desired concentration of this compound or vehicle (DMSO) for 1-2 hours.
-
Stimulate cells with 100 nM insulin for 10-15 minutes.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate proteins on a 4-12% Bis-Tris polyacrylamide gel.
-
Transfer proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
-
Antibody Incubation and Detection:
-
Incubate the membrane with primary antibodies against phosphorylated and total forms of the insulin receptor and Akt overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Analysis:
-
Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.
-
2-Deoxy-D-[³H]-glucose Uptake Assay
This protocol measures the rate of glucose transport into cells.
References
- 1. Dissection of the insulin signaling pathway via quantitative phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Insulin Receptor and Its Signal Transduction Network - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Establishment and validation of an in vitro cell-based assay to assess the biological activity of insulin products | FDA [fda.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. caymanchem.com [caymanchem.com]
- 7. researchgate.net [researchgate.net]
Preclinical Profile of Enpp-1-IN-10 and Related Thioguanine-Based Analogs in Oncology: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical studies of Enpp-1-IN-10, a potent inhibitor of Ecto-nucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1), and its closely related, optimized analogs in the context of oncology. The inhibition of ENPP1 has emerged as a promising strategy in cancer immunotherapy, primarily by preventing the degradation of the immune signaling molecule 2'3'-cyclic GMP-AMP (cGAMP) and thereby activating the STING (Stimulator of Interferon Genes) pathway. This guide will synthesize the available quantitative data, detail experimental methodologies, and visualize key biological pathways and workflows.
Core Concept: ENPP1 Inhibition for Cancer Immunotherapy
ENPP1 is a key enzyme that negatively regulates the cGAS-STING pathway by hydrolyzing cGAMP. In the tumor microenvironment, cancer cells can release cGAMP, which acts as a "danger signal" to alert the innate immune system. By inhibiting ENPP1, the concentration of cGAMP in the tumor microenvironment increases, leading to enhanced activation of the STING pathway in immune cells, particularly dendritic cells. This, in turn, triggers the production of type I interferons and other pro-inflammatory cytokines, promoting a robust anti-tumor immune response.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its lead analog, compound 43, as reported in preclinical studies.[1]
Table 1: In Vitro Potency and Selectivity
| Compound | Target | Assay Type | Ki (μM) | IC50 (μM) | Selectivity Notes |
| This compound | ENPP1 | Enzymatic Assay | 3.866[2] | - | Data not available |
| Compound 43 | ENPP1 | Enzymatic Assay | - | 0.025 | Highly selective against other phosphodiesterases |
Table 2: In Vitro ADME & Pharmacokinetic Profile of Compound 43
| Parameter | Value |
| Stability in SGF/SIF/PBS | Stable |
| Microsomal Stability | Data not detailed in abstract |
| Oral Bioavailability (mouse) | Data not detailed in abstract |
Table 3: In Vivo Efficacy of ENPP1 Inhibitors
| Compound | Cancer Model | Dosing | Tumor Growth Inhibition (TGI) | Notes |
| AVA-NP-695 (related ENPP1 inhibitor) | 4T1 Syngeneic Mouse Model | 1 mg/kg, BID, PO | 40% | More effective than anti-PD1 (28%) and Olaparib (33%) in this model.[3] |
| Compound 43 | Syngeneic Mouse Model | Not specified in abstract | Potent anti-tumor response | [1] |
Signaling Pathway and Experimental Workflow Visualizations
ENPP1-STING Signaling Pathway
The following diagram illustrates the mechanism of action of ENPP1 inhibitors in the tumor microenvironment.
Caption: Mechanism of ENPP1 inhibition in activating the cGAS-STING pathway for anti-tumor immunity.
General Experimental Workflow for In Vivo Efficacy
This diagram outlines a typical workflow for assessing the in vivo efficacy of an ENPP1 inhibitor in a syngeneic mouse model.
Caption: A generalized workflow for preclinical in vivo evaluation of ENPP1 inhibitors.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of preclinical findings. Below are representative methodologies based on standard practices in the field and information inferred from related studies.[1][3]
In Vitro ENPP1 Inhibition Assay
-
Objective: To determine the in vitro potency (IC50) of test compounds against ENPP1.
-
Materials: Recombinant human ENPP1, 2'3'-cGAMP (substrate), test compounds (e.g., this compound), assay buffer, detection reagents.
-
Procedure:
-
A reaction mixture is prepared containing the assay buffer, recombinant ENPP1, and varying concentrations of the test compound.
-
The reaction is initiated by the addition of 2'3'-cGAMP.
-
The mixture is incubated at 37°C for a specified period.
-
The reaction is stopped, and the amount of hydrolyzed cGAMP (or a byproduct) is quantified using a suitable detection method (e.g., fluorescence, luminescence, or chromatography-based).
-
IC50 values are calculated by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.
-
Syngeneic Mouse Model for In Vivo Efficacy
-
Objective: To evaluate the anti-tumor efficacy of ENPP1 inhibitors in an immunocompetent mouse model.
-
Animal Model: Female BALB/c mice (6-8 weeks old).
-
Tumor Cell Line: 4T1 murine breast cancer cells.
-
Procedure:
-
4T1 cells are cultured and harvested during the exponential growth phase.
-
A suspension of 1x10^5 4T1 cells in 100 µL of phosphate-buffered saline (PBS) is injected subcutaneously into the flank of each mouse.
-
Tumor growth is monitored every 2-3 days using digital calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.
-
When tumors reach a predetermined size (e.g., 100 mm³), mice are randomized into treatment groups (e.g., vehicle control, this compound analog, positive control).
-
The test compound is administered at a specified dose and schedule (e.g., orally, twice daily).
-
Tumor volumes and body weights are recorded throughout the study.
-
At the end of the study, mice are euthanized, and tumors are excised and weighed. Tumors and other organs may be collected for further analysis (e.g., immunohistochemistry for immune cell infiltration, cytokine analysis).
-
-
Data Analysis: Tumor growth inhibition (TGI) is calculated for each treatment group relative to the vehicle control. Statistical significance is determined using appropriate statistical tests (e.g., t-test, ANOVA).
Conclusion
The preclinical data for this compound and its optimized analogs strongly support the therapeutic potential of ENPP1 inhibition in oncology. By preventing the degradation of cGAMP, these inhibitors can effectively activate the STING pathway, leading to a potent anti-tumor immune response. Further investigation into the pharmacokinetics, pharmacodynamics, and combination therapies of these compounds is warranted to advance their clinical development.
References
- 1. Design, synthesis and biological evaluation studies of novel small molecule ENPP1 inhibitors for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. AVA-NP-695 Selectively Inhibits ENPP1 to Activate STING Pathway and Abrogate Tumor Metastasis in 4T1 Breast Cancer Syngeneic Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Enpp-1-IN-10 In Vitro Enzyme Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for conducting an in vitro enzyme inhibition assay for Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1) using the inhibitor Enpp-1-IN-10. It includes the scientific background, a generalized experimental protocol adaptable for different detection methods, and data presentation guidelines.
Introduction to ENPP1
Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1) is a transmembrane glycoprotein that plays a crucial role in various physiological and pathological processes.[1][2] It primarily functions by hydrolyzing extracellular nucleotides, such as adenosine triphosphate (ATP) and 2'3'-cyclic guanosine monophosphate-adenosine monophosphate (2'3'-cGAMP).[3][4][5] The hydrolysis of ATP by ENPP1 produces adenosine monophosphate (AMP) and inorganic pyrophosphate (PPi), a key inhibitor of mineralization.[2][6]
ENPP1 has gained significant attention as a therapeutic target, particularly in the field of immuno-oncology.[7] It is the primary enzyme responsible for degrading 2'3'-cGAMP, a critical second messenger in the cGAS-STING pathway of the innate immune system.[2][3] By degrading cGAMP, ENPP1 dampens the anti-tumor immune response.[4] Therefore, inhibitors of ENPP1, such as this compound, are being investigated as potential cancer therapeutics to enhance the STING-mediated anti-tumor immunity.[7]
Principle of the ENPP1 Enzyme Inhibition Assay
The in vitro ENPP1 enzyme inhibition assay is designed to quantify the inhibitory potential of a compound, such as this compound, against the enzymatic activity of ENPP1. The general principle involves incubating recombinant ENPP1 enzyme with its substrate (e.g., ATP or a synthetic substrate) in the presence and absence of the inhibitor. The enzymatic activity is determined by measuring the rate of product formation. A reduction in product formation in the presence of the inhibitor indicates its inhibitory effect.
Several detection methods can be employed, including:
-
Fluorescence-Based Assays: These assays often use a fluorogenic substrate that becomes fluorescent upon cleavage by ENPP1. The increase in fluorescence is proportional to the enzyme activity.
-
Luminescence-Based Assays: These can measure the depletion of a substrate like ATP.
-
Colorimetric Assays: A common method involves the detection of inorganic phosphate, a product of ATP hydrolysis, using reagents like malachite green.
-
Direct Detection of AMP/GMP: Methods like the Transcreener® AMP²/GMP² assay directly quantify the AMP and/or GMP produced from ATP or cGAMP hydrolysis using a competitive immunoassay format, often read via fluorescence polarization (FP) or time-resolved fluorescence resonance energy transfer (TR-FRET).[3][8]
Quantitative Data for ENPP1 Inhibitors
The potency of an inhibitor is typically expressed as its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). The IC50 is the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under the experimental conditions.[5] The Ki is a measure of the binding affinity of the inhibitor to the enzyme.
Here is a summary of the inhibitory potency of this compound and other selected ENPP1 inhibitors:
| Inhibitor | IC50 / Ki | Potency |
| This compound | Ki = 3.866 µM | Potent Inhibitor[7] |
| ENPP1 Inhibitor C | IC50 = 0.26 µM | Potent Inhibitor[9] |
| Enpp-1-IN-13 | IC50 = 1.29 µM | Potent Inhibitor[10] |
Experimental Protocol: In Vitro ENPP1 Inhibition Assay (Fluorescence-Based)
This protocol provides a general framework for a fluorescence-based ENPP1 inhibition assay using a synthetic fluorogenic substrate. This method is widely used for high-throughput screening of inhibitors.
Materials and Reagents
-
Recombinant Human ENPP1 Enzyme
-
ENPP1 Fluorogenic Substrate (e.g., TG-mAMP)
-
This compound
-
Positive Control Inhibitor (e.g., ENPP1 Inhibitor C)
-
Assay Buffer: 100 mM Tris-HCl (pH 9.0), 150 mM NaCl, 5 mM MgCl₂, 0.05% Triton X-100[11]
-
DMSO (for dissolving inhibitor)
-
Black, flat-bottom 96-well or 384-well microplates
-
Fluorescence Plate Reader with appropriate filters (e.g., Excitation: 485 nm, Emission: 520 nm)
Experimental Procedure
-
Inhibitor Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Create a serial dilution of the inhibitor in assay buffer to achieve a range of final concentrations for IC50 determination (e.g., from 100 µM to 1 nM). Ensure the final DMSO concentration in the assay is consistent across all wells and typically does not exceed 1%.
-
-
Enzyme Preparation:
-
Dilute the recombinant ENPP1 enzyme to the desired working concentration in cold assay buffer. The optimal concentration should be determined empirically but is often in the picomolar to low nanomolar range. For some assays, a concentration of around 100 pM has been found to be optimal with a 60-minute reaction time.[3]
-
-
Substrate Preparation:
-
Dilute the fluorogenic substrate to its working concentration in the assay buffer. The final substrate concentration should ideally be at or below its Michaelis-Menten constant (Km) for accurate determination of competitive inhibition.
-
-
Assay Plate Setup:
-
Blank Wells: Add assay buffer only.
-
Negative Control (100% Activity): Add ENPP1 enzyme and assay buffer with the same percentage of DMSO as the inhibitor wells.
-
Positive Control (0% Activity): Add ENPP1 enzyme and a known potent ENPP1 inhibitor at a concentration that gives maximal inhibition.
-
Test Wells: Add ENPP1 enzyme and the serially diluted this compound.
-
-
Enzyme Reaction:
-
To the appropriate wells of the microplate, add the diluted inhibitor or control solutions.
-
Add the diluted ENPP1 enzyme to all wells except the blank.
-
Pre-incubate the plate at room temperature or 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the diluted fluorogenic substrate to all wells.
-
-
Data Acquisition:
-
Immediately after adding the substrate, start monitoring the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) using a fluorescence plate reader set to the appropriate excitation and emission wavelengths (e.g., 485 nm Ex / 520 nm Em).
-
The reaction is typically allowed to proceed for 30-60 minutes, or until the signal in the negative control wells reaches a robust level without being saturated.
-
-
Data Analysis:
-
Subtract the background fluorescence (from the blank wells) from all other readings.
-
Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 x [1 - (Rate of Test Well / Rate of Negative Control Well)]
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value of this compound.
-
Diagrams
Signaling Pathway of ENPP1 in the Context of cGAS-STING
Caption: ENPP1 negatively regulates the cGAS-STING pathway by hydrolyzing extracellular 2'3'-cGAMP.
Experimental Workflow for ENPP1 In Vitro Inhibition Assay
Caption: Workflow for determining the IC50 of this compound against ENPP1.
References
- 1. researchgate.net [researchgate.net]
- 2. ENPP1, an Old Enzyme with New Functions, and Small Molecule Inhibitors—A STING in the Tale of ENPP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bellbrooklabs.com [bellbrooklabs.com]
- 4. ENPP1 Immunobiology as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IC50 - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Frontiers | Impact of the ENPP1 mutation on bone mineralization and ectopic calcification: evidence from in vitro and in vivo models [frontiersin.org]
- 9. interpriseusa.com [interpriseusa.com]
- 10. Enpp-1-IN-13 - TargetMol Chemicals Inc [bioscience.co.uk]
- 11. 2024.sci-hub.se [2024.sci-hub.se]
Application Notes and Protocols for Enpp-1-IN-10 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of Enpp-1-IN-10, a potent inhibitor of Ecto-nucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1), in cell culture experiments. This compound is a valuable tool for investigating the role of ENPP1 in various biological processes, particularly in the context of cancer immunotherapy and the cGAS-STING signaling pathway.
Introduction
Ecto-nucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a transmembrane glycoprotein that plays a crucial role in regulating extracellular nucleotide metabolism. It hydrolyzes extracellular ATP to generate AMP and inorganic pyrophosphate (PPi). Critically, ENPP1 is also the primary enzyme responsible for the degradation of the cyclic dinucleotide 2'3'-cyclic GMP-AMP (2'3'-cGAMP), a key second messenger that activates the Stimulator of Interferon Genes (STING) pathway. The cGAS-STING pathway is a vital component of the innate immune system, detecting cytosolic DNA and triggering downstream signaling cascades that lead to the production of type I interferons and other pro-inflammatory cytokines, ultimately mounting an anti-tumor immune response.
By inhibiting ENPP1, this compound prevents the degradation of 2'3'-cGAMP, leading to the activation of the STING pathway and subsequent anti-cancer effects.[1][2] These application notes will guide researchers in utilizing this compound to probe these mechanisms in a cell culture setting.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound and provides a comparison with other relevant ENPP1 inhibitors. This information is crucial for designing effective experiments.
| Compound | Target | Ki (μM) | Cell-based IC50 (nM) | Notes |
| This compound | ENPP1 | 3.866 [1][3][4] | Not Reported | Potent inhibitor suitable for in vitro anticancer research. |
| ENPP1 Inhibitor C | ENPP1 | 0.26 (IC50, μM)[5] | Not Reported | Used at 10-30 μM in cell lines like MDA-MB-231, C6, PA-1, and SK-OV-3.[5][6] |
| Enpp-1-IN-20 | ENPP1 | Not Reported | 8.8 | Demonstrates strong inhibitory activity in cell-based assays. |
Signaling Pathway
The diagram below illustrates the mechanism of action of this compound in the context of the cGAS-STING signaling pathway. Inhibition of ENPP1 by this compound leads to the accumulation of extracellular 2'3'-cGAMP, which can then be transported into cells to activate the STING pathway, resulting in an anti-tumor immune response.
References
Application Notes and Protocols: Enpp-1-IN-10 Dose-Response Curve in Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction: Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a type II transmembrane glycoprotein that plays a crucial role in the hydrolysis of extracellular ATP and other nucleotides. In the context of oncology, ENPP1 has emerged as a key negative regulator of the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway. By hydrolyzing the STING agonist 2'3'-cyclic GMP-AMP (2'3'-cGAMP), ENPP1 dampens innate immune responses against tumors. Inhibition of ENPP1 is therefore a promising strategy to enhance anti-tumor immunity. This document provides detailed application notes on the dose-response characteristics of ENPP1 inhibitors in various cancer cell lines and protocols for their evaluation. While specific data for "Enpp-1-IN-10" is not publicly available, this document focuses on well-characterized ENPP1 inhibitors to provide a framework for experimental design and data interpretation.
Quantitative Data Presentation
The following table summarizes the in vitro potency of several ENPP1 inhibitors against various cancer cell lines. These values are critical for selecting appropriate inhibitor concentrations for functional assays.
| Inhibitor | Cancer Cell Line | Assay Type | Readout | IC50/EC50 |
| ISM5939 | MDA-MB-231 (Triple Negative Breast Cancer) | Cellular | 2',3'-cGAMP ELISA | EC50: 330 nM[1] |
| ZXP-8202 | MDA-MB-231 (Triple Negative Breast Cancer) | Cell-based enzymatic | - | EC50: 20 nM[2] |
| ZXP-8202 | MDA-MB-231 co-cultured with THP-1 (Monocytes) | IFN-β production | - | EC50: 10 nM[2] |
| Compound 4e | MDA-MB-231 (Triple Negative Breast Cancer) | Cellular ENPP1 inhibition | - | IC50: 0.732 µM[3] |
| Compound 4d | MDA-MB-231 (Triple Negative Breast Cancer) | Cellular ENPP1 inhibition | - | IC50: 3.335 µM[3] |
Signaling Pathway
ENPP1 negatively regulates the cGAS-STING pathway, which is a critical component of the innate immune system's response to cancer. Cytosolic double-stranded DNA (dsDNA) from cancer cells is detected by cGAS, which then synthesizes 2'3'-cGAMP.[2][4] This second messenger binds to and activates STING, leading to a signaling cascade that results in the production of type I interferons and other inflammatory cytokines, ultimately promoting an anti-tumor immune response.[5] ENPP1, located on the cell surface, hydrolyzes extracellular 2'3'-cGAMP, thereby suppressing this anti-tumor response.[5] ENPP1 inhibitors block this hydrolysis, increasing the concentration of extracellular 2'3'-cGAMP and reactivating the STING pathway.
Caption: The ENPP1-cGAS-STING signaling pathway in the tumor microenvironment.
Experimental Protocols
Protocol 1: Cell-Based ENPP1 Inhibition Assay
This protocol describes a method to determine the dose-response curve of an ENPP1 inhibitor by measuring its effect on STING pathway activation in a co-culture system.
1. Materials:
- Cancer cell line with high ENPP1 expression (e.g., MDA-MB-231)
- Reporter immune cell line with a functional STING pathway (e.g., THP-1 monocytes)
- Cell culture medium (e.g., RPMI-1640 or DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin
- ENPP1 inhibitor stock solution (dissolved in DMSO)
- 2'3'-cGAMP
- 96-well cell culture plates
- ELISA kit for human IFN-β
- Plate reader
2. Cell Seeding:
- Seed the high ENPP1-expressing cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
3. Inhibitor Treatment:
- Prepare serial dilutions of the ENPP1 inhibitor in cell culture medium.
- The final DMSO concentration should be kept below 0.1% to avoid toxicity.
- Remove the old medium from the cancer cells and add 100 µL of the medium containing the different concentrations of the ENPP1 inhibitor.
- Include a vehicle control (DMSO only).
- Incubate for 1 hour at 37°C.
4. STING Pathway Activation:
- Add 2'3'-cGAMP to each well to a final concentration that induces a submaximal response (to allow for potentiation by the inhibitor). The optimal concentration should be determined empirically.
- Incubate the plate for 24 hours at 37°C.
5. Co-culture with Reporter Cells:
- After 24 hours, collect the conditioned medium from the cancer cell plate.
- Seed THP-1 monocytes in a new 96-well plate at a density of 1 x 10^5 cells/well.
- Add 100 µL of the collected conditioned medium to the THP-1 cells.
- Incubate for another 24 hours at 37°C.
6. Quantification of IFN-β:
- After the co-culture incubation, centrifuge the THP-1 plate to pellet the cells.
- Collect the supernatant and measure the concentration of IFN-β using an ELISA kit according to the manufacturer's instructions.
7. Data Analysis:
- Plot the IFN-β concentration against the logarithm of the inhibitor concentration.
- Fit the data to a four-parameter logistic equation to determine the EC50 value.
Experimental Workflow
The following diagram illustrates the general workflow for determining the dose-response curve of an ENPP1 inhibitor.
Caption: Workflow for determining the dose-response curve of an ENPP1 inhibitor.
References
- 1. jitc.bmj.com [jitc.bmj.com]
- 2. Abstract 1275: Potent ENPP1 inhibitors activating STING pathway in tumor microenvironment | Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 3. mdpi.com [mdpi.com]
- 4. pnas.org [pnas.org]
- 5. ENPP1, an Old Enzyme with New Functions, and Small Molecule Inhibitors—A STING in the Tale of ENPP1 | MDPI [mdpi.com]
Determining the Potency of ENPP1 Inhibitors: Application Notes and Protocols for IC50 Determination of ENPP1 Inhibitor C
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for determining the half-maximal inhibitory concentration (IC50) of ENPP1 Inhibitor C, a selective inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1). These guidelines are intended to assist researchers in accurately quantifying the potency of this inhibitor in both biochemical and cellular assays.
Introduction to ENPP1 and its Inhibition
Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) is a transmembrane glycoprotein that plays a crucial role in various physiological and pathological processes. It hydrolyzes extracellular adenosine triphosphate (ATP) to produce adenosine monophosphate (AMP) and inorganic pyrophosphate (PPi). More recently, ENPP1 has been identified as a key negative regulator of the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway, a critical component of the innate immune system. ENPP1 achieves this by hydrolyzing the STING ligand, 2'3'-cyclic GMP-AMP (cGAMP).
Given its role in cancer immunology and other diseases, ENPP1 has emerged as a promising therapeutic target. The development of potent and selective ENPP1 inhibitors is an active area of research. ENPP1 Inhibitor C is one such small molecule inhibitor. Accurate determination of its IC50 value is essential for characterizing its potency and advancing its development.
Data Presentation: IC50 Values of ENPP1 Inhibitor C
The inhibitory potency of ENPP1 Inhibitor C has been characterized under various assay conditions. The following table summarizes the reported IC50 values.
| Assay Type | Substrate | IC50 Value | Reference |
| Cell-Free | N/A | 0.26 µM | [1][2] |
| Cell-Free | cGAMP | 2.3 µM | [3] |
| Cell-Free | ATP | 70 µM | [3] |
| Cell-Based (MDA-MB-231 cells) | N/A | 0.732 µM | [4] |
| Cell-Based (4T1 cells) | N/A | 2.99 µM | [4] |
Signaling Pathway Diagram
The following diagram illustrates the role of ENPP1 in the cGAS-STING signaling pathway and the mechanism of action for an ENPP1 inhibitor.
Caption: ENPP1 in the cGAS-STING pathway and inhibitor action.
Experimental Protocols
In Vitro Enzymatic Assay for IC50 Determination (Fluorescence-Based)
This protocol describes a cell-free assay to determine the IC50 value of ENPP1 Inhibitor C using a fluorogenic substrate.
Principle:
This assay utilizes a quenched fluorogenic substrate, such as Tokyo Green™-mAMP (TG-mAMP), which is non-fluorescent. In the presence of active ENPP1, the substrate is cleaved, releasing the fluorescent molecule, and leading to an increase in fluorescence intensity. An inhibitor will prevent this cleavage, resulting in a lower fluorescence signal. The IC50 is determined by measuring the ENPP1 activity across a range of inhibitor concentrations.
Materials:
-
Recombinant Human ENPP1
-
ENPP1 Inhibitor C
-
Fluorogenic ENPP1 Substrate (e.g., TG-mAMP)
-
Assay Buffer (e.g., 50 mM Tris, 5 mM MgCl₂, pH 7.5)
-
96-well or 384-well black plates
-
Fluorescence plate reader (Excitation/Emission = 485/520 nm)
-
DMSO (for dissolving inhibitor)
Protocol:
-
Inhibitor Preparation: Prepare a stock solution of ENPP1 Inhibitor C in DMSO. Create a serial dilution of the inhibitor in assay buffer to achieve a range of concentrations for testing. Also, prepare a vehicle control (DMSO in assay buffer).
-
Enzyme Preparation: Dilute the recombinant human ENPP1 to the desired concentration in cold assay buffer. The optimal concentration should be determined empirically to ensure the reaction is in the linear range.
-
Assay Procedure:
-
Add the diluted inhibitor solutions and vehicle control to the wells of the microplate.
-
Add the diluted ENPP1 enzyme to all wells except for a "no enzyme" control.
-
Incubate the plate for a pre-determined time (e.g., 15-30 minutes) at room temperature or 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes) using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.
-
Normalize the data, setting the velocity of the vehicle control as 100% activity and the "no enzyme" control as 0% activity.
-
Plot the percentage of ENPP1 activity against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (or similar) dose-response curve to determine the IC50 value.
-
Caption: Workflow for in vitro IC50 determination of ENPP1 inhibitors.
Cell-Based Assay for ENPP1 Activity
This protocol outlines a method to measure the inhibitory effect of ENPP1 Inhibitor C on ENPP1 activity in live cells.
Principle:
This assay also employs a fluorogenic substrate that can be cleaved by ENPP1 on the surface of intact cells. The rate of fluorescence generation is proportional to the cellular ENPP1 activity. By treating cells with different concentrations of ENPP1 Inhibitor C, a dose-dependent decrease in ENPP1 activity can be measured to determine the cellular IC50.
Materials:
-
Cell line with known ENPP1 expression (e.g., MDA-MB-231)
-
Cell culture medium and supplements
-
ENPP1 Inhibitor C
-
Cell-permeable fluorogenic ENPP1 substrate
-
Cell-based assay buffer
-
96-well black, clear-bottom tissue culture plates
-
Fluorescence plate reader
Protocol:
-
Cell Culture: Culture the selected cell line under standard conditions.
-
Cell Seeding: Seed the cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Inhibitor Treatment:
-
Prepare serial dilutions of ENPP1 Inhibitor C in cell culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing the inhibitor or vehicle control.
-
Incubate the cells with the inhibitor for a specific period (e.g., 1-2 hours) to allow for cellular uptake and target engagement.
-
-
Assay Procedure:
-
Gently wash the cells with pre-warmed assay buffer to remove the inhibitor-containing medium.
-
Add the fluorogenic substrate, diluted in assay buffer, to each well.
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
Measure fluorescence kinetically as described in the in vitro assay.
-
-
Data Analysis:
-
Perform data analysis as described for the in vitro enzymatic assay to determine the cellular IC50 value.
-
Caption: Workflow for cell-based ENPP1 activity and inhibition assay.
Assessment of cGAS-STING Pathway Activation
This protocol provides a method to evaluate the effect of ENPP1 Inhibitor C on the cGAS-STING signaling pathway.
Principle:
By inhibiting ENPP1, ENPP1 Inhibitor C is expected to increase the levels of extracellular cGAMP, leading to enhanced STING pathway activation. This can be assessed by measuring the phosphorylation of downstream signaling proteins like TBK1 and IRF3, or by quantifying the production of type I interferons (e.g., IFN-β).
Materials:
-
Immune cells or other relevant cell lines (e.g., THP-1 monocytes)
-
ENPP1 Inhibitor C
-
STING agonist (e.g., cGAMP, or a DNA stimulus to activate endogenous cGAS)
-
Cell lysis buffer
-
Reagents for Western blotting (antibodies against p-TBK1, TBK1, p-IRF3, IRF3)
-
Reagents for ELISA (for IFN-β detection)
-
Reagents for RT-qPCR (for measuring IFN-β mRNA levels)
Protocol:
-
Cell Treatment:
-
Culture cells and seed them in appropriate plates.
-
Pre-treat the cells with various concentrations of ENPP1 Inhibitor C or vehicle control for a defined period (e.g., 1-2 hours).
-
Stimulate the cells with a STING agonist (e.g., extracellular cGAMP) for an appropriate time (e.g., 4-6 hours for protein phosphorylation, 16-24 hours for cytokine production).
-
-
Western Blot Analysis:
-
Lyse the cells and collect the protein lysates.
-
Perform SDS-PAGE and transfer the proteins to a membrane.
-
Probe the membrane with primary antibodies against phosphorylated and total TBK1 and IRF3.
-
Use appropriate secondary antibodies and a detection system to visualize the protein bands.
-
Quantify the band intensities to determine the ratio of phosphorylated to total protein.
-
-
ELISA for IFN-β:
-
Collect the cell culture supernatants after stimulation.
-
Perform an ELISA for IFN-β according to the manufacturer's instructions.
-
-
RT-qPCR for IFN-β mRNA:
-
Isolate total RNA from the cells.
-
Perform reverse transcription to synthesize cDNA.
-
Use quantitative PCR with primers specific for IFN-β and a housekeeping gene to determine the relative mRNA expression levels.
-
Expected Outcome:
Treatment with ENPP1 Inhibitor C is expected to potentiate STING agonist-induced phosphorylation of TBK1 and IRF3, as well as increase the production of IFN-β, in a dose-dependent manner.
Conclusion
The protocols outlined in this document provide a framework for the accurate determination of the IC50 value of ENPP1 Inhibitor C and for characterizing its functional effects on the cGAS-STING signaling pathway. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data, which is crucial for the preclinical development of novel ENPP1-targeted therapeutics.
References
Application Notes and Protocols for Modulating STING Activation in T Cells with ENPP-1-IN-10
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) pathway is a critical component of the innate immune system responsible for detecting cytosolic DNA, a hallmark of viral infections and cellular damage. Upon activation, the STING protein triggers a signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines, thereby orchestrating an anti-pathogen and anti-tumor response. While extensively studied in innate immune cells, the functional role of the STING pathway in T cells is an emerging area of research with complex implications for T cell function, including activation, proliferation, and differentiation.[1][2]
Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a key negative regulator of the STING pathway. It functions by hydrolyzing the STING agonist, 2'3'-cyclic GMP-AMP (cGAMP), thereby dampening STING-mediated immune responses.[3] Inhibition of ENPP1 presents a promising therapeutic strategy to enhance STING signaling and potentiate anti-tumor immunity.
ENPP-1-IN-10 is a potent inhibitor of ENPP1. These application notes provide detailed protocols for utilizing this compound to modulate STING activation in T cells, enabling researchers to investigate the therapeutic potential of this compound in various research and drug development settings.
Product Information
| Compound | Target | Ki | CAS Number | Molecular Formula | Molecular Weight |
| This compound | ENPP1 | 3.866 μM | 2631704-38-4 | C13H12N6OS | 300.34 |
Signaling Pathway
The following diagram illustrates the canonical cGAS-STING signaling pathway and the role of ENPP1 as a negative regulator. Inhibition of ENPP1 by this compound is expected to increase the bioavailability of cGAMP, leading to enhanced STING activation.
Caption: ENPP1-mediated regulation of the cGAS-STING pathway.
Experimental Protocols
Protocol 1: In Vitro ENPP1 Inhibition Assay
This protocol is designed to verify the inhibitory activity of this compound on recombinant human ENPP1 (rhENPP1) enzyme.
Experimental Workflow:
Caption: Workflow for in vitro ENPP1 inhibition assay.
Materials:
-
Recombinant Human ENPP1 (rhENPP1)
-
This compound
-
p-Nitrophenyl 5'-thymidine monophosphate (pNP-TMP) as substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 9.0, 1 mM MgCl2, 0.1% BSA)
-
96-well microplate
-
Plate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare this compound dilutions: Prepare a serial dilution of this compound in DMSO, and then dilute further in Assay Buffer to the desired final concentrations. Include a vehicle control (DMSO in Assay Buffer).
-
Enzyme Preparation: Dilute rhENPP1 in Assay Buffer to the desired concentration.
-
Assay Reaction: a. To each well of a 96-well plate, add 25 µL of the this compound dilution or vehicle control. b. Add 25 µL of the diluted rhENPP1 solution to each well. c. Pre-incubate the plate at 37°C for 15 minutes. d. Initiate the reaction by adding 50 µL of the pNP-TMP substrate solution (pre-warmed to 37°C) to each well. e. Incubate the plate at 37°C for 30-60 minutes.
-
Data Acquisition: Measure the absorbance at 405 nm using a microplate reader.
-
Data Analysis: a. Subtract the absorbance of the blank (no enzyme) from all other readings. b. Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Absorbance with inhibitor / Absorbance of vehicle control)] * 100 c. Plot the % inhibition against the log concentration of this compound and determine the IC50 value using non-linear regression analysis.
Protocol 2: Modulation of STING Activation in Primary Human T Cells
This protocol details the treatment of primary human T cells with this compound and a STING agonist (cGAMP) to assess the activation of the STING pathway via Western blotting for key phosphorylated proteins.
Experimental Workflow:
Caption: Workflow for assessing STING pathway activation in T cells.
Materials:
-
Primary human T cells (isolated from peripheral blood mononuclear cells - PBMCs)
-
T cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin)
-
T cell activation reagents (e.g., anti-CD3/CD28 beads or antibodies)
-
This compound
-
2'3'-cGAMP
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and Western blotting apparatus
-
Primary antibodies: anti-phospho-STING (Ser366), anti-STING, anti-phospho-TBK1 (Ser172), anti-TBK1, anti-phospho-IRF3 (Ser396), anti-IRF3, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Isolate and Culture T cells: Isolate primary human T cells from PBMCs using standard methods (e.g., magnetic-activated cell sorting). Culture the T cells in complete T cell medium. For some experiments, pre-activation of T cells with anti-CD3/CD28 for 24-48 hours may be desired to enhance STING signaling.[4]
-
Cell Treatment: a. Seed the T cells in a multi-well plate at an appropriate density. b. Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours. c. Add 2'3'-cGAMP to the desired final concentration. Note that cGAMP delivery into T cells can be facilitated by transfection reagents or by using cell-permeable analogs. d. Incubate the cells for the desired time points (e.g., 1, 4, 8, 24 hours).
-
Cell Lysis and Protein Quantification: a. Harvest the cells and wash with cold PBS. b. Lyse the cells in lysis buffer on ice. c. Clarify the lysates by centrifugation and collect the supernatant. d. Determine the protein concentration of each lysate.
-
Western Blotting: a. Prepare protein samples with Laemmli buffer and denature by heating. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane. c. Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST). d. Incubate the membrane with the primary antibodies overnight at 4°C. e. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. f. Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
Protocol 3: Assessment of T Cell Effector Functions
This protocol describes methods to evaluate the functional consequences of modulating STING activation in T cells, specifically focusing on cytokine production and proliferation.
A. Cytokine Production Analysis (ELISA)
Materials:
-
Treated T cell culture supernatants (from Protocol 2)
-
ELISA kits for desired cytokines (e.g., human IFN-γ, IL-2, TNF-α, IL-10)
Procedure:
-
Collect the culture supernatants from the T cell treatment experiment (Protocol 2) at various time points.
-
Perform the ELISA for the target cytokines according to the manufacturer's instructions.
-
Measure the absorbance using a microplate reader.
-
Calculate the cytokine concentrations based on the standard curve.
-
Present the data as cytokine concentration (pg/mL or ng/mL) for each treatment condition.
B. T Cell Proliferation Assay (CFSE Dilution)
Materials:
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
Primary human T cells
-
T cell activation reagents (e.g., anti-CD3/CD28)
-
This compound
-
2'3'-cGAMP
-
Flow cytometer
Procedure:
-
CFSE Labeling: a. Resuspend isolated T cells in PBS at a concentration of 1-10 x 10^6 cells/mL. b. Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C, protected from light. c. Quench the labeling reaction by adding 5 volumes of cold complete T cell medium. d. Wash the cells twice with complete medium.
-
Cell Culture and Treatment: a. Resuspend the CFSE-labeled T cells in complete medium and plate them. b. Add T cell activation stimuli (e.g., anti-CD3/CD28). c. Add this compound and/or 2'3'-cGAMP at the desired concentrations. d. Culture the cells for 3-5 days.
-
Flow Cytometry Analysis: a. Harvest the cells and stain with viability dye and cell surface markers if desired (e.g., CD4, CD8). b. Acquire the samples on a flow cytometer, detecting the CFSE signal in the FITC channel.
-
Data Analysis: Analyze the CFSE histograms. Proliferating cells will show successive halving of CFSE fluorescence intensity. Quantify the percentage of divided cells and the proliferation index for each condition.
Data Presentation
Table 1: Effect of this compound on STING Pathway Activation in T Cells (Western Blot Quantification)
| Treatment | pSTING/STING (Fold Change) | pTBK1/TBK1 (Fold Change) | pIRF3/IRF3 (Fold Change) |
| Vehicle Control | 1.0 | 1.0 | 1.0 |
| cGAMP (X µM) | Value | Value | Value |
| This compound (Y µM) | Value | Value | Value |
| cGAMP (X µM) + this compound (Y µM) | Value | Value | Value |
| ... | ... | ... | ... |
Table 2: Effect of this compound on T Cell Cytokine Production (ELISA)
| Treatment | IFN-γ (pg/mL) | IL-2 (pg/mL) | TNF-α (pg/mL) | IL-10 (pg/mL) |
| Vehicle Control | Value | Value | Value | Value |
| cGAMP (X µM) | Value | Value | Value | Value |
| This compound (Y µM) | Value | Value | Value | Value |
| cGAMP (X µM) + this compound (Y µM) | Value | Value | Value | Value |
| ... | ... | ... | ... | ... |
Table 3: Effect of this compound on T Cell Proliferation (CFSE Assay)
| Treatment | % Divided Cells | Proliferation Index |
| Vehicle Control | Value | Value |
| cGAMP (X µM) | Value | Value |
| This compound (Y µM) | Value | Value |
| cGAMP (X µM) + this compound (Y µM) | Value | Value |
| ... | ... | ... |
Note: Value indicates where experimentally determined mean values ± standard deviation should be inserted.
References
- 1. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 2. STING-driven activation of T cells: relevance for the adoptive cell therapy of cancer [cell-stress.com]
- 3. ENPP1, an Old Enzyme with New Functions, and Small Molecule Inhibitors—A STING in the Tale of ENPP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. STING agonism turns human T cells into interferon‐producing cells but impedes their functionality - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Enpp-1-IN-10 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a type II transmembrane glycoprotein that plays a critical role in various physiological processes. It functions as a key regulator of extracellular nucleotide metabolism, primarily by hydrolyzing adenosine triphosphate (ATP) to produce adenosine monophosphate (AMP) and inorganic pyrophosphate (PPi).[1][2][3] More recently, ENPP1 has been identified as the dominant hydrolase of extracellular 2'3'-cyclic GMP-AMP (cGAMP), a crucial immunotransmitter that activates the stimulator of interferon genes (STING) pathway, a key component of the innate immune system.[1][2][3][4]
Dysregulation of ENPP1 activity has been implicated in several pathologies, including cancer, where its overexpression can suppress anti-tumor immunity by degrading cGAMP.[4][5][6] This makes ENPP1 a compelling therapeutic target. Small molecule inhibitors of ENPP1, such as Enpp-1-IN-10, are being investigated for their potential to enhance the cGAMP-STING signaling pathway and thereby promote anti-tumor immune responses.[4][7][8]
These application notes provide a detailed, representative experimental protocol for the use of a small molecule ENPP1 inhibitor, exemplified by this compound, in preclinical mouse models of cancer. The protocols are based on published studies with similar ENPP1 inhibitors due to the absence of specific published protocols for this compound.
Mechanism of Action and Signaling Pathways
ENPP1 modulates two key signaling pathways: the purinergic signaling pathway and the cGAS-STING innate immunity pathway.
-
Purinergic Signaling: ENPP1 hydrolyzes extracellular ATP into AMP and PPi. AMP can be further converted to the immunosuppressive molecule adenosine by CD73.[2][3]
-
cGAS-STING Pathway: Cytosolic DNA, often present in cancer cells due to genomic instability, is detected by cyclic GMP-AMP synthase (cGAS), which synthesizes cGAMP.[1][7] cGAMP acts as a second messenger, binding to and activating STING on the endoplasmic reticulum. This triggers a signaling cascade that leads to the production of type I interferons and other inflammatory cytokines, ultimately stimulating an anti-tumor immune response. ENPP1 negatively regulates this pathway by hydrolyzing extracellular cGAMP.[1][2][4][9]
By inhibiting ENPP1, this compound is expected to increase the extracellular concentration of cGAMP, leading to enhanced STING activation and a more robust anti-tumor immune response.[4][7]
Signaling Pathway Diagrams
References
- 1. academic.oup.com [academic.oup.com]
- 2. ENPP1 enzyme replacement therapy improves blood pressure and cardiovascular function in a mouse model of generalized arterial calcification of infancy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Structure-aided development of small molecule inhibitors of ENPP1, the extracellular phosphodiesterase of the immunotransmitter cGAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. providence.elsevierpure.com [providence.elsevierpure.com]
- 7. Frontiers | Impact of the ENPP1 mutation on bone mineralization and ectopic calcification: evidence from in vitro and in vivo models [frontiersin.org]
- 8. juniperpublishers.com [juniperpublishers.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Enpp-1-IN-10 in High-Throughput Screening of ENPP1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a type II transmembrane glycoprotein that plays a critical role in various physiological and pathological processes.[1][2] It functions as a key regulator of extracellular nucleotide metabolism, hydrolyzing substrates such as adenosine triphosphate (ATP) and 2',3'-cyclic GMP-AMP (cGAMP).[1][2] The hydrolysis of ATP by ENPP1 produces adenosine monophosphate (AMP) and pyrophosphate (PPi), which is involved in processes like bone mineralization.[3] Crucially, ENPP1 is the primary enzyme responsible for the degradation of cGAMP, an endogenous second messenger that activates the stimulator of interferon genes (STING) pathway, a key component of the innate immune system.[3][4][5] By degrading cGAMP, ENPP1 acts as an immune checkpoint, suppressing antitumor immunity.[3][5] Upregulation of ENPP1 has been observed in various cancers and is associated with poor prognosis, making it a compelling therapeutic target for cancer immunotherapy.[3][5]
The development of small molecule inhibitors of ENPP1, such as Enpp-1-IN-10, is a promising strategy to enhance the cGAS-STING pathway-mediated antitumor immune response.[6][7] High-throughput screening (HTS) is an essential tool for the discovery of novel and potent ENPP1 inhibitors. These application notes provide detailed protocols for utilizing this compound as a reference compound in HTS assays designed to identify new modulators of ENPP1 activity.
Signaling Pathway of ENPP1 in the cGAS-STING Pathway
The following diagram illustrates the central role of ENPP1 in the cGAS-STING signaling pathway. Cytosolic DNA, a hallmark of cellular stress or pathogen invasion, is detected by cyclic GMP-AMP synthase (cGAS), which in turn synthesizes cGAMP. cGAMP then binds to and activates STING on the endoplasmic reticulum, triggering a downstream signaling cascade that results in the production of type I interferons and other pro-inflammatory cytokines, leading to an antitumor immune response. ENPP1, located on the cell surface, hydrolyzes extracellular cGAMP, thus attenuating this immune response.
High-Throughput Screening for ENPP1 Inhibitors
A typical HTS workflow for identifying ENPP1 inhibitors involves several stages, from assay development and primary screening to hit confirmation and lead optimization.
Quantitative Data for ENPP1 Inhibitors
The following table summarizes the potency of this compound and other known ENPP1 inhibitors. This data is crucial for comparing the efficacy of newly identified compounds.
| Compound | Potency (Kᵢ or IC₅₀) | Assay Type | Reference |
| This compound | Kᵢ: 3.866 µM | Enzymatic | [8] |
| STF-1084 | Kᵢ: 33 nM | Enzymatic | [6] |
| Compound 4e | IC₅₀: 0.188 µM | Enzymatic (molecular) | [6] |
| Compound 4e | IC₅₀: 0.732 µM | Cell-based | [6] |
| Isoquinoline Derivative | IC₅₀: 360 nM | Enzymatic | [6] |
| Thiadiazolopyrimidone Derivative | IC₅₀: 310 nM | Enzymatic | [6] |
| STF-1623 | IC₅₀: 1.4 nM | Enzymatic (fxENPP1) | [9] |
| STF-1623 | IC₅₀: 800 nM | Enzymatic (native ENPP1) | [9] |
HTS Assay Performance Metrics
The quality and reliability of an HTS assay are determined by statistical parameters such as the Z' factor. A Z' factor between 0.5 and 1.0 is indicative of an excellent assay.
| Assay Type | Substrate | Z' Factor | Reference |
| Transcreener AMP²/GMP² FP Assay | ATP | 0.72 | [4][10][11] |
Experimental Protocols
Two common methods for HTS of ENPP1 inhibitors are the Transcreener® AMP²/GMP² Fluorescence Polarization (FP) Assay and fluorescence intensity-based assays using a fluorogenic substrate.
Protocol 1: Transcreener® AMP²/GMP² FP Assay
This assay is a homogeneous, competitive immunoassay that measures the AMP or GMP produced by ENPP1.[4][10] The principle relies on the displacement of a fluorescent tracer from an antibody by the AMP/GMP produced, leading to a decrease in fluorescence polarization.
Materials:
-
Recombinant human ENPP1
-
This compound (as a positive control)
-
Test compounds
-
ATP or cGAMP (substrate)
-
Transcreener® AMP²/GMP² FP Assay Kit (contains antibody, tracer, and stop buffer)
-
Assay buffer (e.g., 50 mM Tris, pH 7.5, 5 mM MgCl₂, 0.01% Brij-35)
-
384-well, low-volume, black plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound and test compounds in 100% DMSO. Create a dilution series of the compounds in assay buffer. The final DMSO concentration in the assay should be ≤1%.
-
Reagent Preparation:
-
Prepare the ENPP1 enzyme solution in assay buffer to the desired concentration (e.g., 200 pM for a final concentration of 100 pM).[4][10]
-
Prepare the substrate solution (e.g., ATP) in assay buffer. The concentration should be at or near the Km for the enzyme.
-
Prepare the Transcreener detection mix according to the manufacturer's instructions.
-
-
Assay Protocol:
-
Add 2.5 µL of the compound solution or control (assay buffer with DMSO for negative control, this compound for positive control) to the wells of the 384-well plate.
-
Add 2.5 µL of the ENPP1 enzyme solution to all wells except the "no enzyme" control wells. Add 2.5 µL of assay buffer to the "no enzyme" control wells.
-
Initiate the enzymatic reaction by adding 5 µL of the substrate solution to all wells.
-
Incubate the plate at room temperature for the desired time (e.g., 60 minutes).[4][10]
-
Stop the reaction by adding 10 µL of the Transcreener detection mix.
-
Incubate the plate for 60-90 minutes at room temperature, protected from light.
-
Measure the fluorescence polarization on a compatible plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each test compound relative to the positive (this compound) and negative (DMSO) controls.
-
Plot the percent inhibition versus the compound concentration to determine the IC₅₀ values for active compounds.
-
Protocol 2: Fluorescence Intensity-Based Assay
This type of assay utilizes a fluorogenic substrate that is cleaved by ENPP1 to release a fluorescent molecule. The increase in fluorescence intensity is directly proportional to ENPP1 activity.
Materials:
-
Recombinant human ENPP1
-
This compound (as a positive control)
-
Test compounds
-
Fluorogenic ENPP1 substrate (e.g., a commercially available substrate)
-
Assay buffer (e.g., 50 mM Tris, pH 7.5, 5 mM MgCl₂, 0.01% Brij-35)
-
384-well, low-volume, black plates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound and test compounds in 100% DMSO. Create a dilution series of the compounds in assay buffer. The final DMSO concentration in the assay should be ≤1%.
-
Reagent Preparation:
-
Prepare the ENPP1 enzyme solution in assay buffer to the desired concentration.
-
Prepare the fluorogenic substrate solution in assay buffer to the desired concentration.
-
-
Assay Protocol:
-
Add 5 µL of the compound solution or control (assay buffer with DMSO for negative control, this compound for positive control) to the wells of the 384-well plate.
-
Add 5 µL of the ENPP1 enzyme solution to all wells except the "no enzyme" control wells. Add 5 µL of assay buffer to the "no enzyme" control wells.
-
Pre-incubate the plate for 15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of the fluorogenic substrate solution to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.
-
Measure the fluorescence intensity using the appropriate excitation and emission wavelengths for the fluorophore.
-
-
Data Analysis:
-
Calculate the percent inhibition for each test compound relative to the positive (this compound) and negative (DMSO) controls.
-
Plot the percent inhibition versus the compound concentration to determine the IC₅₀ values for active compounds.
-
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers engaged in the discovery of novel ENPP1 inhibitors. The use of this compound as a reference compound in robust and reliable HTS assays, such as the Transcreener® AMP²/GMP² FP assay or fluorescence intensity-based assays, will facilitate the identification and characterization of new therapeutic candidates for cancer immunotherapy and other diseases associated with ENPP1 dysregulation. Careful assay optimization and validation are critical for the success of any HTS campaign.
References
- 1. Ectonucleotide pyrophosphatase/phosphodiesterase 1 - Wikipedia [en.wikipedia.org]
- 2. Structure and function of the ecto-nucleotide pyrophosphatase/phosphodiesterase (ENPP) family: Tidying up diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of ENPP1 in cancer pathogenesis: Mechanisms and clinical implications (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a High-Throughput Assay to Identify Inhibitors of ENPP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What ENPP1 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 6. Development of Novel Ecto-Nucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) Inhibitors for Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are the new molecules for ENPP1 inhibitors? [synapse.patsnap.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. bellbrooklabs.com [bellbrooklabs.com]
Measuring cGAMP Levels Following Treatment with the ENPP1 Inhibitor STF-1084
Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating an immune response. Cyclic GMP-AMP (cGAMP) is a second messenger produced by cGAS that directly binds to and activates STING, leading to the production of type I interferons and other inflammatory cytokines. The ecto-enzyme Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) is the dominant hydrolase of extracellular cGAMP, acting as a key negative regulator of the cGAS-STING pathway.[1][2][3] Inhibition of ENPP1 presents a promising therapeutic strategy to enhance anti-tumor immunity by increasing the concentration of extracellular cGAMP available to activate STING in immune cells within the tumor microenvironment.
This document provides detailed application notes and protocols for measuring cGAMP levels in biological samples following treatment with a potent ENPP1 inhibitor. As information regarding a specific inhibitor named "Enpp-1-IN-10" is not publicly available, this guide will utilize STF-1084, a well-characterized, potent, and cell-impermeable ENPP1 inhibitor, as a representative compound for these protocols.[4][5] The methodologies described herein are essential for researchers and drug development professionals working to understand the pharmacodynamic effects of ENPP1 inhibitors and their impact on the cGAS-STING signaling pathway.
cGAS-STING Signaling and ENPP1 Inhibition
The cGAS-STING signaling pathway plays a crucial role in anti-tumor immunity. Upon detection of cytosolic double-stranded DNA (dsDNA), often present in cancer cells due to genomic instability, cGAS synthesizes cGAMP.[6] This cGAMP can then be exported from the cancer cell into the extracellular space.[5][7] Extracellular cGAMP can be taken up by neighboring immune cells, such as dendritic cells, leading to STING activation and the subsequent anti-tumor immune response. ENPP1, present on the surface of cells, hydrolyzes extracellular cGAMP, thereby dampening this immune response.[1][3] Potent and specific inhibitors of ENPP1, such as STF-1084, block this hydrolysis, leading to an accumulation of extracellular cGAMP and enhanced STING-dependent immune activation.[4][5]
Quantitative Data on ENPP1 Inhibition
The following tables summarize quantitative data on the effect of the ENPP1 inhibitor STF-1084 on cGAMP levels from published studies. These data demonstrate the ability of STF-1084 to prevent the degradation of extracellular cGAMP.
Table 1: Potency of STF-1084 in Inhibiting ENPP1-mediated cGAMP Hydrolysis
| Parameter | Value | Reference |
| Ki,app | 110 ± 10 nM | [4] |
| IC50 | 340 nM | [5] |
Table 2: Effect of STF-1084 on Extracellular cGAMP Levels in Cell Culture
| Cell Line | Treatment | Extracellular cGAMP (molecules/cell after 48h) | Fold Increase | Reference |
| 4T1-luc | Control | ~350,000 | - | [5] |
| 4T1-luc | 50 µM STF-1084 | ~3,000,000 | ~8.6 | [5] |
| 293T cGAS ENPP1low + hENPP1 | Control | Below Quantification Limit | - | [4] |
| 293T cGAS ENPP1low + hENPP1 | 10 µM STF-1084 | Restored to levels of ENPP1-deficient cells | - | [4] |
Experimental Protocols
Measuring cGAMP levels accurately is crucial for assessing the efficacy of ENPP1 inhibitors. The choice of method depends on the required sensitivity, throughput, and available equipment. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for its high specificity and sensitivity, allowing for absolute quantification.[8]
Experimental Workflow for cGAMP Measurement
The general workflow for measuring cGAMP levels after ENPP1 inhibitor treatment involves cell culture and treatment, sample collection, cGAMP extraction, and subsequent quantification.
Protocol 1: Measurement of Extracellular and Intracellular cGAMP by LC-MS/MS
This protocol is adapted from previously published methods and provides a robust approach for the accurate quantification of cGAMP.[8]
Materials:
-
Cancer cell line known to produce cGAMP (e.g., 4T1, MDA-MB-231)
-
Cell culture medium and supplements
-
STF-1084 (or other ENPP1 inhibitor) and vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Extraction Solvent: 40% Methanol / 40% Acetonitrile / 20% Water
-
Internal Standard: Isotopically labeled cGAMP (e.g., 13C10, 15N5-cGAMP)
-
LC-MS/MS system (e.g., Triple Quadrupole Mass Spectrometer)
-
Centrifuge, vortexer, and sample vials
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in appropriate culture plates (e.g., 6-well plates) and allow them to adhere overnight.
-
The next day, replace the medium with fresh medium containing either the vehicle control or the desired concentration of STF-1084 (e.g., 10 µM).
-
Incubate for the desired time period (e.g., 24-48 hours).
-
-
Sample Collection:
-
Extracellular cGAMP: Carefully collect the cell culture supernatant into a clean microcentrifuge tube. Centrifuge at 500 x g for 5 minutes to remove any detached cells. Transfer the cleared supernatant to a new tube.
-
Intracellular cGAMP: Wash the remaining cell pellet twice with ice-cold PBS. After the final wash, add 1 mL of ice-cold PBS and scrape the cells. Transfer the cell suspension to a microcentrifuge tube. Count the cells for normalization. Centrifuge at 500 x g for 5 minutes at 4°C. Discard the supernatant.
-
-
cGAMP Extraction:
-
To 200 µL of the cleared supernatant (extracellular sample) or the cell pellet (intracellular sample), add 800 µL of ice-cold Extraction Solvent.
-
Add the internal standard to each sample at a known concentration (e.g., 1 µM).
-
Vortex vigorously for 1 minute.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 20,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant containing the extracted cGAMP to a new tube.
-
Dry the samples completely using a vacuum concentrator.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried extracts in a suitable volume of LC-MS/MS running buffer (e.g., 50 µL of 50% acetonitrile/water).
-
Inject the samples onto the LC-MS/MS system.
-
Separate cGAMP using a suitable column (e.g., C18 reverse-phase column).
-
Detect and quantify cGAMP and the internal standard using multiple reaction monitoring (MRM) mode. The specific mass transitions for cGAMP and the internal standard should be optimized based on the instrument used.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cGAMP.
-
Calculate the concentration of cGAMP in the samples by normalizing the peak area of endogenous cGAMP to the peak area of the internal standard and comparing it to the standard curve.
-
Normalize intracellular cGAMP levels to the cell number.
-
Protocol 2: Measurement of cGAMP using a Competitive ELISA
Commercially available ELISA kits provide a higher-throughput alternative to LC-MS/MS for the relative quantification of cGAMP.
Materials:
-
Commercial cGAMP ELISA kit (follow the manufacturer's instructions)
-
Extracted cGAMP samples (prepared as in Protocol 1, steps 1-3)
-
Microplate reader
Procedure:
-
Sample Preparation:
-
Reconstitute the dried cGAMP extracts in the assay buffer provided with the ELISA kit.
-
Prepare a standard curve using the cGAMP standards provided in the kit.
-
-
ELISA Procedure:
-
Follow the specific instructions of the ELISA kit manufacturer for adding samples, standards, detection antibodies, and substrate to the microplate.
-
Typically, these assays are based on a competitive format where cGAMP in the sample competes with a labeled cGAMP for binding to a limited number of antibody-binding sites.
-
-
Data Analysis:
-
Measure the absorbance or fluorescence using a microplate reader at the wavelength specified in the kit protocol.
-
Generate a standard curve by plotting the signal versus the concentration of the cGAMP standards.
-
Determine the concentration of cGAMP in the samples from the standard curve.
-
Conclusion
The protocols and information provided in this document offer a comprehensive guide for researchers to effectively measure changes in cGAMP levels following treatment with an ENPP1 inhibitor like STF-1084. Accurate measurement of cGAMP is fundamental to understanding the mechanism of action of ENPP1 inhibitors and for the development of novel cancer immunotherapies that target the cGAS-STING pathway. The choice of analytical method will depend on the specific experimental needs, with LC-MS/MS offering the highest accuracy and sensitivity for absolute quantification. By following these detailed protocols, researchers can generate reliable and reproducible data to advance their research in this exciting field.
References
- 1. researchgate.net [researchgate.net]
- 2. pnas.org [pnas.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Extracellular cGAMP is a cancer cell-produced immunotransmitter involved in radiation-induced anti-cancer immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ectonucleotide pyrophosphatase/phosphodiesterase 1 - Wikipedia [en.wikipedia.org]
- 7. Structure-aided development of small molecule inhibitors of ENPP1, the extracellular phosphodiesterase of the immunotransmitter cGAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Leveraging ENPP-1 Inhibition in Combination with Immunotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction: ENPP-1 as an Innate Immune Checkpoint
Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP-1) has emerged as a critical innate immune checkpoint that suppresses anti-tumor immunity.[1] Expressed on the surface of tumor cells and other cells within the tumor microenvironment (TME), ENPP-1 exerts its immunosuppressive effects through two primary mechanisms:
-
Hydrolysis of 2'3'-cGAMP: Cancer cells, particularly those with chromosomal instability, release 2'3'-cyclic GMP-AMP (cGAMP) into the TME.[2] This molecule acts as a potent immunotransmitter, activating the Stimulator of Interferon Genes (STING) pathway in surrounding immune cells, such as dendritic cells.[3][4] STING activation leads to the production of type I interferons and other pro-inflammatory cytokines, which in turn promote the recruitment and activation of cytotoxic T lymphocytes (CTLs) that can attack and kill cancer cells.[5] ENPP-1 is the dominant hydrolase of extracellular cGAMP, effectively shutting down this crucial anti-tumor signaling pathway.[6]
-
Production of Adenosine: ENPP-1 hydrolyzes extracellular ATP to AMP. This AMP can then be converted to adenosine by CD73.[1] Adenosine is a well-known immunosuppressive molecule in the TME that dampens T-cell activity.[2]
By inhibiting ENPP-1, the concentration of cGAMP in the TME can be preserved, leading to localized STING activation and a more robust anti-tumor immune response. This approach can convert immunologically "cold" tumors (lacking immune cell infiltration) into "hot" tumors that are more susceptible to immunotherapies like checkpoint inhibitors.[7] The dual mechanism of action, boosting STING signaling while reducing immunosuppressive adenosine, makes ENPP-1 an attractive target for cancer immunotherapy.[2]
While the specific compound "ENPP-1-IN-10" is not widely documented in peer-reviewed literature, numerous potent and selective ENPP-1 inhibitors are under preclinical and clinical investigation. This document will focus on the application and protocols related to these inhibitors in combination with immunotherapy agents.
Signaling Pathway and Mechanism of Action
Preclinical Data Summary
The combination of ENPP-1 inhibitors with immunotherapy, particularly checkpoint inhibitors like anti-PD-1/PD-L1, has shown synergistic anti-tumor effects in various preclinical models.
| Inhibitor | Cancer Model | Combination Agent | Key Findings | Reference |
| STF-1623 | MC38 (Colorectal) | anti-PD-L1 | Synergistic slowing of primary tumor growth. | [6] |
| STF-1623 | CT26 (Colorectal) | anti-PD-L1 | Synergistic slowing of primary tumor growth. | [6] |
| STF-1623 | Colorectal Cancer | anti-PD-1 | Dramatic increase in tumor-infiltrating CD4+ and CD8+ T cells. | [6] |
| Insilico Medicine Cpd | MC38 (Colorectal) | anti-PD-L1 | Dose-dependent tumor regression; some tumor-free animals observed. | [2] |
| Insilico Medicine Cpd | CT26 (Colorectal) | anti-PD-L1 | Strong anti-tumor activity and robust tumor regression. | [2] |
| OC-1 | CT26 & MC38 (Colorectal) | anti-PD-1 | Monotherapy TGI: 20-40%; Combination TGI: ~75%. | [4] |
| AVA-NP-695 | 4T1 (Breast Cancer) | anti-PD-1 | Superior tumor growth inhibition compared to anti-PD-1 monotherapy. | [8] |
TGI: Tumor Growth Inhibition
Experimental Protocols
In Vivo Synergy Study in a Syngeneic Mouse Model
This protocol outlines a general procedure to assess the synergistic anti-tumor activity of an ENPP-1 inhibitor in combination with an anti-PD-1 antibody.
a. Cell Culture and Tumor Implantation:
-
Culture murine cancer cells (e.g., CT26 or MC38 colorectal carcinoma) in appropriate media (e.g., RPMI-1640 with 10% FBS).
-
Harvest cells during the logarithmic growth phase and resuspend in sterile, serum-free PBS at a concentration of 1 x 10^6 cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of 6-8 week old female BALB/c (for CT26) or C57BL/6 (for MC38) mice.
b. Treatment Regimen:
-
Monitor tumor growth using digital calipers. When tumors reach an average volume of 50-100 mm³, randomize mice into four groups (n=8-10 per group):
-
Group 1: Vehicle control (e.g., oral gavage) + Isotype control antibody (i.p. injection).
-
Group 2: ENPP-1 inhibitor (e.g., 5-30 mg/kg, oral gavage, daily) + Isotype control antibody.
-
Group 3: Vehicle control + anti-PD-1 antibody (e.g., 10 mg/kg, i.p. injection, every 3 days).
-
Group 4: ENPP-1 inhibitor + anti-PD-1 antibody.
-
-
Administer treatments for a predefined period (e.g., 14-21 days).
-
Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight every 2-3 days.
-
Euthanize mice if tumor volume exceeds 2000 mm³ or if signs of excessive toxicity are observed.
c. Endpoint Analysis:
-
At the end of the study, euthanize mice and excise tumors.
-
A portion of the tumor can be fixed in formalin for immunohistochemistry, while the remainder can be processed for flow cytometry or cytokine analysis.
ENPP-1 Enzyme Activity Assay
This protocol is for measuring the inhibitory activity of a compound against ENPP-1 using a colorimetric substrate.[9]
a. Materials:
-
Recombinant ENPP-1 enzyme.
-
Assay Buffer: 50 mM Tris, 250 mM NaCl, pH 9.5.
-
Substrate: p-nitrophenyl thymidine 5′-monophosphate (pNP-TMP).[9]
-
Stop Solution: 100 mM NaOH.[9]
-
96-well plate and plate reader.
b. Procedure:
-
Lyse cells expressing ENPP-1 in 1% Triton, 200 mM Tris, pH 8.0, or use purified recombinant ENPP-1.[9]
-
Add equivalent amounts of protein or a fixed concentration of recombinant ENPP-1 to the wells of a 96-well plate.
-
Add the ENPP-1 inhibitor at various concentrations.
-
Initiate the reaction by adding the substrate pNP-TMP (e.g., 1 mg/mL).[9]
-
Incubate for 60 minutes at 37°C.
-
Stop the reaction by adding the stop solution (100 mM NaOH).[9]
-
Measure the absorbance at 405 nm. The amount of yellow p-nitrophenol produced is proportional to ENPP-1 activity.
-
Calculate IC₅₀ values by plotting the percentage of inhibition against the inhibitor concentration.
Immunohistochemistry (IHC) for CD8+ T-Cell Infiltration
This protocol details the staining of CD8+ T-cells in formalin-fixed, paraffin-embedded (FFPE) tumor sections.[10][11]
a. Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 15 minutes each).[10]
-
Rehydrate through a graded series of ethanol: 100% (2 changes, 5 minutes each), 75% (5 minutes).[10]
-
Rinse in distilled water.
b. Antigen Retrieval:
-
Boil sections in 10 mM sodium citrate buffer (pH 6.0) for 10-15 minutes in a microwave or steamer.[10][12]
-
Allow slides to cool at room temperature for 20-30 minutes.[12]
c. Staining:
-
Wash sections with PBS (3 changes, 5 minutes each).[10]
-
Block endogenous peroxidase activity with 3% H₂O₂ for 10 minutes.
-
Block non-specific binding with a blocking buffer (e.g., 1% BSA with 5% goat serum in TBS) for 10-30 minutes.[11]
-
Incubate with the primary antibody (e.g., Rabbit anti-CD8, 1:200-1:400) overnight at 4°C.[10][11]
-
Wash with PBS and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., Goat anti-rabbit) for 50-60 minutes at room temperature.[10][11]
-
Develop the signal using a DAB substrate kit.[10]
-
Counterstain with hematoxylin.
d. Mounting and Visualization:
-
Dehydrate sections through graded ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
-
Visualize using a light microscope and quantify CD8+ positive cells using image analysis software (e.g., ImageJ).[11]
Flow Cytometry for Tumor-Infiltrating Lymphocytes (TILs)
This protocol provides a framework for isolating and analyzing immune cell populations from fresh tumor tissue.[13][14]
a. Preparation of Single-Cell Suspension:
-
Mince the freshly excised tumor tissue into small pieces.[14]
-
Digest the tissue using a tumor dissociation kit (e.g., Miltenyi Biotec) according to the manufacturer's protocol.[14]
-
Filter the cell suspension through a 70 µm cell strainer to remove debris.
-
(Optional) Perform density gradient centrifugation (e.g., using Percoll) to enrich for leukocytes.[13]
-
Lyse red blood cells using an ACK lysis buffer.[13]
-
Wash the cells with FACS buffer (e.g., PBS with 2% FBS).
b. Antibody Staining:
-
Count the viable cells and adjust the concentration.
-
Block Fc receptors with an anti-CD16/32 antibody to prevent non-specific binding.
-
Stain for cell viability using a live/dead stain (e.g., Zombie NIR).[13]
-
Incubate cells with a cocktail of fluorophore-conjugated antibodies against surface markers. A typical panel for T-cell analysis might include:
-
CD45 (pan-leukocyte marker)
-
CD3 (pan-T-cell marker)
-
CD4 (helper T-cells)
-
CD8 (cytotoxic T-cells)
-
PD-1 (exhaustion marker)
-
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
c. Data Acquisition and Analysis:
-
Fix the cells if not analyzing immediately (e.g., with 1-2% paraformaldehyde).
-
Acquire data on a flow cytometer (e.g., BD LSRFortessa).[13]
-
Analyze the data using software like FlowJo. Gate on live, single cells, then on CD45+ leukocytes, followed by specific immune cell populations (e.g., CD3+CD8+ for cytotoxic T-cells).[13]
Conclusion
The combination of ENPP-1 inhibitors with immunotherapy, particularly checkpoint blockade, represents a promising strategy to enhance anti-tumor immune responses. By reactivating the cGAS-STING pathway and mitigating the immunosuppressive effects of adenosine, these inhibitors can sensitize tumors to immunotherapy. The protocols provided herein offer a foundation for researchers to investigate the efficacy and mechanisms of this novel combination therapy in preclinical settings. Careful experimental design and multi-faceted endpoint analyses are crucial for advancing our understanding and clinical translation of ENPP-1 inhibitors in oncology.
References
- 1. researchgate.net [researchgate.net]
- 2. ENPP1 | Insilico Medicine [insilico.com]
- 3. What ENPP1 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 4. ascopubs.org [ascopubs.org]
- 5. ENPP1 Immunobiology as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ENPP1 inhibitor with ultralong drug-target residence time as an innate immune checkpoint blockade cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
- 8. AVA-NP-695 Selectively Inhibits ENPP1 to Activate STING Pathway and Abrogate Tumor Metastasis in 4T1 Breast Cancer Syngeneic Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1) Protein Regulates Osteoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubcompare.ai [pubcompare.ai]
- 11. pubcompare.ai [pubcompare.ai]
- 12. Immunohistochemistry for Tumor-Infiltrating Immune Cells After Oncolytic Virotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Isolation of Tumor-Infiltrating Lymphocytes and Flow Cytometry Analysis [bio-protocol.org]
- 14. crownbio.com [crownbio.com]
Application Notes and Protocols for Studying Mineralization Disorders with ENPP-1-IN-10
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1) is a key enzyme that regulates extracellular pyrophosphate (PPi) levels, a potent inhibitor of mineralization.[1][2][3] Dysregulation of ENPP1 activity is associated with various mineralization disorders, including generalized arterial calcification of infancy (GACI) and autosomal recessive hypophosphatemic rickets type 2 (ARHR2).[1] ENPP1 hydrolyzes extracellular ATP to generate AMP and PPi.[1][4][5] This process is crucial for maintaining the balance between mineralization and its inhibition.
ENPP-1-IN-10 is a potent inhibitor of ENPP1 with a reported Ki value of 3.866 μM.[6] This small molecule can be utilized as a valuable tool to investigate the role of ENPP1 in both physiological and pathological mineralization processes. These application notes provide detailed protocols for utilizing this compound in in vitro studies of mineralization and related cellular processes.
Quantitative Data
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Reference |
| Target | Ecto-nucleotide pyrophosphatase/phosphodiesterases 1 (ENPP1) | [6] |
| Ki Value | 3.866 μM | [6] |
| Molecular Weight | 300.34 g/mol | [6] |
| Formula | C13H12N6OS | [6] |
| CAS Number | 2631704-38-4 | [6] |
Signaling Pathways and Experimental Workflow
ENPP1-Mediated Regulation of Mineralization
The following diagram illustrates the central role of ENPP1 in regulating extracellular pyrophosphate levels and its impact on mineralization. ENPP1 hydrolyzes ATP into AMP and PPi. PPi inhibits hydroxyapatite crystal formation, thereby preventing excessive mineralization. Tissue-nonspecific alkaline phosphatase (TNAP) counteracts this by hydrolyzing PPi to inorganic phosphate (Pi), which promotes mineralization. ANK is a transmembrane protein that transports intracellular PPi to the extracellular space.[1]
References
- 1. Impact of the ENPP1 mutation on bone mineralization and ectopic calcification: evidence from in vitro and in vivo models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 3. ENPP1 in the Regulation of Mineralization and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pnas.org [pnas.org]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for ENPP-1-IN-10 Treatment in In Vivo Tumor Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) has emerged as a critical regulator of the anti-tumor immune response. As a type II transmembrane glycoprotein, ENPP1 hydrolyzes extracellular cyclic GMP-AMP (cGAMP), a key signaling molecule that activates the STING (Stimulator of Interferon Genes) pathway.[1] By degrading cGAMP, ENPP1 effectively acts as an innate immune checkpoint, suppressing the body's natural ability to fight cancer.[1] Overexpression of ENPP1 has been correlated with poor prognosis in various cancers, making it a compelling target for therapeutic intervention.[2]
ENPP-1-IN-10 is a potent inhibitor of ENPP1 with a reported Ki value of 3.866 μM.[3][4] By blocking the enzymatic activity of ENPP1, this compound is designed to increase the local concentration of cGAMP in the tumor microenvironment, thereby activating the STING pathway and promoting an anti-tumor immune response. These application notes provide a comprehensive overview and detailed protocols for the use of this compound in preclinical in vivo tumor studies.
Mechanism of Action: The cGAS-STING Pathway
The cyclic GMP-AMP synthase (cGAS)-STING pathway is a critical component of the innate immune system responsible for detecting cytosolic DNA, a hallmark of cellular damage and viral infection, which is also present in the tumor microenvironment.
As depicted in Figure 1, cytosolic double-stranded DNA (dsDNA) in tumor cells is detected by cGAS, which then synthesizes cGAMP. cGAMP can be exported into the extracellular space where it can be taken up by antigen-presenting cells (APCs) to activate the STING pathway, leading to the production of type I interferons and subsequent anti-tumor immunity. However, ENPP1 on the surface of tumor cells hydrolyzes extracellular cGAMP, thus dampening this immune response. This compound inhibits ENPP1, preserving extracellular cGAMP and promoting STING-mediated anti-tumor effects.
Quantitative Data Summary
The following tables summarize the in vitro potency of this compound and the in vivo efficacy of various ENPP1 inhibitors in preclinical tumor models. This data is provided to aid in experimental design and for comparative purposes.
Table 1: In Vitro Potency of this compound
| Compound | Target | Assay | Potency (Ki) | Reference |
| This compound | ENPP1 | Enzymatic Assay | 3.866 μM | [3][4] |
Table 2: In Vivo Efficacy of Representative ENPP1 Inhibitors
| Inhibitor | Cancer Model | Mouse Strain | Dosage & Administration | Monotherapy Tumor Growth Inhibition (TGI) | Combination Therapy TGI (with anti-PD-1/PD-L1) | Reference | |---|---|---|---|---|---| | ISM5939 | MC38 Colorectal Carcinoma | Syngeneic | 30 mg/kg, p.o. BID | 67% | Synergistic effects observed |[5] | | OC-1 | CT26 & MC38 Colorectal Carcinoma | Syngeneic | Oral gavage | 20-40% | ~75% |[6] | | LCB33 | CT-26 Colorectal Carcinoma | Syngeneic | 5 mg/kg, oral | 39% | 72% |[7] | | Prodrug of [I] | Pan02 Pancreatic Ductal Carcinoma | Syngeneic | Not specified | 11% | 51% (with radiation) |[8] | | ISM Compound | MC38 Colorectal Carcinoma | Syngeneic | 3-30 mpk, p.o. BID | 67% (single dose) | Dose-dependent enhancement |[1] | | Enpp-1-IN-14 | MC38 Colorectal Carcinoma | C57BL/6 | 50 mg/kg, IP, BID for 31 days | Significant tumor growth inhibition | Not specified |[9] |
Experimental Protocols
The following protocols are representative methodologies for in vivo tumor studies with ENPP1 inhibitors, based on published preclinical research.
Protocol 1: Syngeneic Mouse Tumor Model Efficacy Study
This protocol outlines a typical efficacy study in a syngeneic mouse model to evaluate the anti-tumor activity of an ENPP1 inhibitor as a monotherapy and in combination with an immune checkpoint inhibitor.
Materials:
-
Animal Model: 6-8 week old female C57BL/6 or BALB/c mice (depending on the syngeneic cell line).
-
Tumor Cells: Murine colon carcinoma cells (CT26 or MC38) or breast cancer cells (4T1).
-
This compound: Prepared in a suitable vehicle for administration.
-
Vehicle Formulation Example: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3]
-
-
Immune Checkpoint Inhibitor (Optional): Anti-PD-1 or anti-PD-L1 antibody.
-
Culture Medium: RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin.
-
Matrigel (optional, can enhance tumor take-rate).
-
Calipers for tumor measurement.
-
Sterile syringes and needles.
Procedure:
-
Tumor Cell Culture: Culture tumor cells according to standard protocols. Harvest cells during the logarithmic growth phase and resuspend in sterile PBS at a concentration of 1 x 10^7 cells/mL. A 1:1 mixture with Matrigel can be used.[10]
-
Tumor Inoculation: Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of each mouse.[10]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Tumor volume can be calculated using the formula: Volume = (Length x Width^2) / 2.
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle, this compound, anti-PD-1, this compound + anti-PD-1).
-
Drug Administration:
-
Administer this compound at the desired dose and schedule (e.g., daily or twice daily via oral gavage or intraperitoneal injection). Dosing can range from 5 to 50 mg/kg based on the specific inhibitor and study design.[7][9]
-
If applicable, administer the anti-PD-1/PD-L1 antibody according to established protocols (e.g., 10 mg/kg, intraperitoneally, twice a week).
-
-
Continued Monitoring: Continue to monitor tumor volume and body weight throughout the study. Body weight is an important indicator of treatment toxicity.
-
Study Endpoint: The study may be terminated when tumors in the control group reach a predetermined size, or at a specific time point. Euthanize mice and collect tumors and other tissues (e.g., spleen, lymph nodes) for further analysis.
-
Data Analysis: Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control. Analyze survival data using Kaplan-Meier curves.
Protocol 2: Pharmacodynamic Analysis
This protocol is designed to confirm the on-target activity of this compound in vivo by measuring changes in relevant biomarkers.
Materials:
-
Tumor-bearing mice treated with this compound or vehicle as described in Protocol 1.
-
ELISA kits for measuring cGAMP, IFN-β, and CXCL10.
-
Flow cytometry antibodies for immunophenotyping.
-
Reagents for tissue homogenization and protein/RNA extraction.
Procedure:
-
Sample Collection: At various time points after treatment, collect blood samples (for plasma) and tumor tissues from a subset of mice in each treatment group.
-
Biomarker Analysis:
-
cGAMP Levels: Measure the concentration of cGAMP in plasma and tumor homogenates using a cGAMP ELISA kit. An increase in cGAMP levels in the treated group would indicate successful ENPP1 inhibition.[11]
-
STING Pathway Activation: Measure the levels of IFN-β and CXCL10 (a downstream target of the STING pathway) in plasma or tumor homogenates using ELISA or by qPCR of tumor tissue.[6]
-
-
Immunophenotyping:
-
Prepare single-cell suspensions from tumors and spleens.[12]
-
Use flow cytometry to analyze the infiltration and activation status of immune cells, such as CD8+ T cells, NK cells, and dendritic cells. An increase in activated anti-tumor immune cells would be indicative of a positive treatment effect.[12]
-
Concluding Remarks
The inhibition of ENPP1 presents a promising strategy in cancer immunotherapy. This compound, as a potent inhibitor of this enzyme, warrants thorough preclinical investigation. The protocols and data presented here provide a framework for designing and executing in vivo studies to evaluate the efficacy and mechanism of action of this compound and other ENPP1 inhibitors. Careful consideration of the animal model, dosing regimen, and pharmacodynamic endpoints will be crucial for the successful translation of this therapeutic approach.
References
- 1. ENPP1 | Insilico Medicine [insilico.com]
- 2. AVA-NP-695 Selectively Inhibits ENPP1 to Activate STING Pathway and Abrogate Tumor Metastasis in 4T1 Breast Cancer Syngeneic Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. jitc.bmj.com [jitc.bmj.com]
- 6. ascopubs.org [ascopubs.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Novel prodrug of potent ENPP1 inhibitor shows synergistic effect in combination with radiotherapy | BioWorld [bioworld.com]
- 9. file.medchemexpress.eu [file.medchemexpress.eu]
- 10. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 11. A novel small molecule Enpp1 inhibitor improves tumor control following radiation therapy by targeting stromal Enpp1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol to study the immune profile of syngeneic mouse tumor models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays of ENPP1 Activity Using Enpp-1-IN-10
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for measuring the activity of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) in a cell-based format using the specific inhibitor Enpp-1-IN-10. ENPP1 is a type II transmembrane glycoprotein that plays a crucial role in various physiological processes, including bone mineralization, insulin signaling, and the regulation of the innate immune system.[1][2][3] Dysregulation of ENPP1 activity has been implicated in several diseases, making it a significant target for therapeutic intervention.[2]
ENPP1 is a key enzyme that hydrolyzes extracellular nucleotides, such as ATP and the cyclic dinucleotide 2'3'-cGAMP.[3][4][5] The hydrolysis of 2'3'-cGAMP by ENPP1 attenuates the cGAS-STING signaling pathway, which is critical for the innate immune response to cancer.[1][4][6] Therefore, inhibiting ENPP1 activity is a promising strategy in cancer immunotherapy to enhance the anti-tumor immune response.[1][7]
These protocols are designed to be a comprehensive resource for researchers in academic and industrial settings who are focused on the discovery and development of novel ENPP1 inhibitors.
Overview of ENPP1 Signaling Pathways
ENPP1 is involved in several key signaling pathways. Understanding these pathways is essential for interpreting the results of cell-based assays.
cGAS-STING Pathway Regulation
ENPP1 is a major negative regulator of the cGAS-STING pathway.[1][6] Cytosolic DNA, for instance from cancer cells, is detected by cGAS (cyclic GMP-AMP synthase), which then synthesizes 2'3'-cGAMP.[1] This cGAMP acts as a second messenger, binding to and activating STING (stimulator of interferon genes) on the endoplasmic reticulum.[1][4] STING activation leads to the production of type I interferons and other cytokines, initiating a powerful anti-tumor immune response.[4][8] ENPP1, located on the plasma membrane, hydrolyzes extracellular 2'3'-cGAMP, thus dampening this immune response.[1][4] Inhibition of ENPP1 can therefore enhance STING-mediated anti-tumor immunity.[7]
Figure 1: ENPP1 Regulation of the cGAS-STING Pathway.
Purinergic Signaling and Mineralization
ENPP1 hydrolyzes extracellular ATP to produce AMP and inorganic pyrophosphate (PPi).[3][4] PPi is a key inhibitor of bone and soft tissue mineralization.[1] AMP can be further hydrolyzed to adenosine by ecto-5'-nucleotidase (CD73), which has anti-inflammatory effects.[4]
Figure 2: ENPP1 in Purinergic Signaling and Mineralization.
Experimental Protocols
Two primary methods for cell-based ENPP1 activity assays are presented: a fluorescence-based assay and a colorimetric assay. Both can be adapted for the use of this compound.
General Experimental Workflow
The general workflow for assessing ENPP1 activity in live cells using an inhibitor is outlined below.
Figure 3: General Workflow for Cell-Based ENPP1 Inhibition Assay.
Protocol 1: Fluorescence-Based ENPP1 Activity Assay
This protocol utilizes a fluorogenic substrate, such as TG-mAMP, which becomes fluorescent upon cleavage by ENPP1.[9][10]
Materials:
-
Cells expressing ENPP1 (e.g., PA-1 or SK-OV-3 ovarian cancer cell lines)[10]
-
Cell culture medium and supplements
-
96-well black, clear-bottom tissue culture plates
-
This compound
-
Fluorogenic ENPP1 substrate (e.g., TG-mAMP from a commercially available kit)[9]
-
Assay Buffer (as recommended by the substrate manufacturer)
-
Fluorescence plate reader with excitation/emission wavelengths of approximately 485/520 nm[9]
Procedure:
-
Cell Seeding: Seed cells at a density of 2 x 104 to 5 x 104 cells per well in a 96-well plate and culture overnight.
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in assay buffer to achieve final desired concentrations.
-
Inhibitor Treatment: Remove the culture medium from the cells and wash gently with assay buffer. Add the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO) and a no-enzyme control (assay buffer only). Incubate for 30 minutes at 37°C.
-
Substrate Addition: Prepare the fluorogenic substrate solution in assay buffer according to the manufacturer's instructions. Add the substrate solution to all wells.
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the fluorescence intensity every 5 minutes for 1-2 hours.[10]
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Normalize the rates to the vehicle control to determine the percent inhibition for each concentration of this compound.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Colorimetric ENPP1 Activity Assay
This protocol uses a colorimetric substrate, such as p-nitrophenyl thymidine 5'-monophosphate (pNP-TMP), which releases a colored product upon cleavage by ENPP1.[11][12][13]
Materials:
-
Cells expressing ENPP1
-
Cell culture medium and supplements
-
96-well clear tissue culture plates
-
This compound
-
p-nitrophenyl thymidine 5'-monophosphate (pNP-TMP)[11]
-
Cell lysis buffer (e.g., 1% Triton X-100 in 200 mM Tris, pH 8.0)[11]
-
Stop solution (e.g., 100 mM NaOH)[11]
-
Absorbance plate reader capable of reading at 405 nm[11]
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described in the fluorescence-based assay protocol (Steps 1-3).
-
Cell Lysis: After inhibitor treatment, remove the treatment solution and lyse the cells by adding cell lysis buffer to each well.
-
Enzymatic Reaction: Add the pNP-TMP substrate to each well to a final concentration of 1 mg/ml.[11] Incubate the plate at 37°C for 1 hour.[11]
-
Stop Reaction: Stop the reaction by adding the stop solution to each well.[11]
-
Absorbance Measurement: Measure the absorbance at 405 nm using a plate reader.[11]
-
Data Analysis:
-
Subtract the absorbance of the no-enzyme control from all other readings.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value as described in the fluorescence-based assay protocol.
-
Data Presentation
Quantitative data from ENPP1 inhibition studies should be summarized for clear comparison.
Table 1: Inhibitory Activity of this compound on ENPP1 in Different Cell Lines
| Cell Line | Assay Type | Substrate | This compound IC50 (nM) |
| PA-1 | Fluorescence | TG-mAMP | [Insert experimental value] |
| SK-OV-3 | Fluorescence | TG-mAMP | [Insert experimental value] |
| [Other Cell Line] | Colorimetric | pNP-TMP | [Insert experimental value] |
Note: The IC50 values are examples and should be replaced with experimentally determined values. A study on the inhibitor ISM5939 showed an IC50 of 11.41 nM for 2,3-cGAMP degradation under tumor microenvironment-mimicking pH conditions.[14]
Troubleshooting and Considerations
-
Cell Line Selection: Ensure the chosen cell line has sufficient endogenous or overexpressed ENPP1 activity.[10]
-
Substrate Concentration: The substrate concentration should be at or near the Km value for optimal assay performance.
-
Inhibitor Solubility: Ensure this compound is fully dissolved in the assay buffer to avoid inaccurate concentration measurements.
-
Signal-to-Background Ratio: Optimize cell number and incubation times to achieve a robust signal-to-background ratio.
-
Distinguishing ENPP1 and ENPP3 Activity: Some substrates can be cleaved by both ENPP1 and ENPP3.[9] Use of specific inhibitors or ENPP1/3 dual inhibitors can help differentiate the activities.[9]
By following these detailed protocols and considering the key aspects of ENPP1 biology, researchers can effectively utilize this compound to investigate the role of ENPP1 in various cellular processes and advance the development of novel therapeutics.
References
- 1. Role of ENPP1 in cancer pathogenesis: Mechanisms and clinical implications (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are ENPP1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. ENPP1, an Old Enzyme with New Functions, and Small Molecule Inhibitors—A STING in the Tale of ENPP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ENPP1, an Old Enzyme with New Functions, and Small Molecule Inhibitors—A STING in the Tale of ENPP1 [mdpi.com]
- 5. Structure and function of the ecto-nucleotide pyrophosphatase/phosphodiesterase (ENPP) family: Tidying up diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. What are the new molecules for ENPP1 inhibitors? [synapse.patsnap.com]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. caymanchem.com [caymanchem.com]
- 10. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 11. Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1) Protein Regulates Osteoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Improving the Pharmacodynamics and In Vivo Activity of ENPP1‐Fc Through Protein and Glycosylation Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Impact of the ENPP1 mutation on bone mineralization and ectopic calcification: evidence from in vitro and in vivo models [frontiersin.org]
- 14. Oral ENPP1 inhibitor designed using generative AI as next generation STING modulator for solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ENPP-1-IN-10 in Preclinical Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1) is a type II transmembrane glycoprotein that plays a critical role in various physiological processes, including bone mineralization and insulin signaling.[1][2] In the context of oncology, ENPP1 has emerged as a key negative regulator of the innate immune system.[3][4] It functions by hydrolyzing the cyclic dinucleotide 2'3'-cyclic GMP-AMP (cGAMP), a crucial second messenger that activates the STimulator of INterferon Genes (STING) pathway.[5][6] The cGAS-STING pathway is essential for detecting cytosolic DNA, often present in cancer cells due to genomic instability, and initiating an anti-tumor immune response through the production of type I interferons.[4]
By degrading extracellular cGAMP, ENPP1 effectively dampens this anti-tumor immune surveillance, contributing to an immunosuppressive tumor microenvironment.[4][7] Therefore, inhibiting ENPP1 presents a promising therapeutic strategy to restore STING-mediated anti-tumor immunity. ENPP-1-IN-10 is a potent inhibitor of ENPP1 with a reported Ki value of 3.866 μM.[8] These application notes provide detailed protocols for the preparation and use of this compound in preclinical animal studies, based on available data for the compound and similar small molecule ENPP1 inhibitors.
Signaling Pathway
The following diagram illustrates the central role of ENPP1 in the cGAS-STING signaling pathway and the mechanism of action for an ENPP1 inhibitor.
Caption: ENPP1 hydrolyzes extracellular cGAMP, inhibiting STING-mediated anti-tumor immunity.
Experimental Protocols
Preparation of this compound Formulation for In Vivo Administration
This protocol provides two options for dissolving this compound for administration to animals, based on supplier recommendations.[8] It is crucial to first prepare a clear stock solution before further dilution. The final working solution for in vivo experiments should be prepared fresh on the day of use.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween-80, sterile
-
Saline (0.9% NaCl), sterile
-
(Alternative) Sulfobutylether-β-cyclodextrin (SBE-β-CD), 20% in sterile saline
-
Sterile vials and syringes
Protocol 1: Formulation with PEG300 and Tween-80
-
Prepare a stock solution: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 50 mg/mL). Ensure the powder is completely dissolved.
-
Prepare the vehicle: In a sterile vial, mix the components in the following volumetric ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Prepare the final working solution: To prepare a 1 mL working solution, add 100 µL of the this compound DMSO stock solution (50 mg/mL) to 400 µL of PEG300. Mix thoroughly until the solution is clear.
-
Add 50 µL of Tween-80 and mix again.
-
Finally, add 450 µL of saline to reach the final volume of 1 mL. Mix gently to avoid precipitation. This will result in a 5 mg/mL working solution. Adjust the initial stock concentration and volumes as needed for the desired final concentration.
Protocol 2: Formulation with SBE-β-CD
-
Prepare a stock solution: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 50 mg/mL).
-
Prepare the vehicle: Prepare a 20% (w/v) solution of SBE-β-CD in sterile saline.
-
Prepare the final working solution: To prepare a 1 mL working solution, add 100 µL of the this compound DMSO stock solution (50 mg/mL) to 900 µL of the 20% SBE-β-CD in saline. Mix thoroughly until the solution is clear. This will also result in a 5 mg/mL working solution.
Representative In Vivo Efficacy Study in a Syngeneic Mouse Model
This protocol outlines a general workflow for evaluating the anti-tumor efficacy of this compound in a syngeneic mouse model, such as CT26 (colon carcinoma) or MC38 (colon adenocarcinoma) in BALB/c or C57BL/6 mice, respectively.
Animal Models:
-
Female BALB/c or C57BL/6 mice, 6-8 weeks old.
-
Tumor cell lines: CT26 or MC38.
Experimental Workflow:
Caption: A general workflow for preclinical evaluation of an ENPP1 inhibitor in a syngeneic mouse model.
Procedure:
-
Tumor Cell Culture: Culture CT26 or MC38 cells under standard conditions.
-
Tumor Inoculation: Subcutaneously inject approximately 5 x 10^5 tumor cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Randomization: When tumors reach a volume of approximately 60-100 mm³, randomize the mice into treatment groups (n=6-10 mice per group).
-
Treatment Administration:
-
Vehicle Control: Administer the corresponding vehicle solution.
-
This compound Monotherapy: Administer this compound at a proposed starting dose. Based on data from other small molecule ENPP1 inhibitors, a range of 25-100 mg/kg via oral gavage (p.o.) or subcutaneous (s.c.) injection, once or twice daily (QD or BID), could be explored.[5][9] Disclaimer: The optimal dose for this compound has not been published and must be determined empirically.
-
Combination Therapy: Administer this compound in combination with an immune checkpoint inhibitor (e.g., anti-PD-1 or anti-PD-L1 antibody).
-
Positive Control: Administer the immune checkpoint inhibitor alone.
-
-
Efficacy Monitoring: Continue to monitor tumor volume and body weight 2-3 times per week for the duration of the study (e.g., 15-21 days).[5]
-
Endpoint Analysis: At the end of the study, euthanize the mice and collect tumors and other relevant tissues (e.g., spleen, lymph nodes) for pharmacodynamic analysis, such as immunohistochemistry (IHC) for immune cell infiltration (e.g., CD8+ T cells), flow cytometry, and cytokine profiling.
Data Presentation
The following tables summarize preclinical data for various small molecule ENPP1 inhibitors to provide a reference for expected outcomes.
Table 1: In Vitro Potency of Selected ENPP1 Inhibitors
| Compound Name | In Vitro Potency (Ki or IC50) | Assay Substrate | Reference |
| This compound | Ki: 3.866 µM | Not Specified | [8] |
| OC-1 | Ki < 10 nM | Not Specified | [1] |
| RBS2418 | Ki: 0.14 nM | cGAMP | [10] |
| Unnamed Candidate 1 | IC50 = 25.0 nM | Not Specified | [11] |
| STF-1623 | Not Specified | Not Specified | [3] |
| TXN10128 | Not Specified | Not Specified | [3] |
| Unnamed Candidate 2 | IC50 = 1.2 nM | Not Specified | [12] |
Table 2: In Vivo Efficacy of Selected ENPP1 Inhibitors in Syngeneic Mouse Models
| Compound Name | Animal Model | Dose and Administration Route | Monotherapy Efficacy (TGI) | Combination Efficacy (TGI) with Anti-PD-1/PD-L1 | Reference |
| Insilico Medicine Cpd | MC38 | 3-30 mpk, p.o. BID | 67% (single dose) | Dose-dependent, tumor-free animals observed | [13] |
| Unnamed Candidate 3 | CT26 | 25 mg/kg, i.v. | 53% | 81% | [4][5] |
| Unnamed Candidate 4 | CT26 | 25 mg/kg, p.o. | 39% | 86% | [4][5] |
| OC-1 | CT26, MC38 | Not Specified, p.o. | 20-40% | ~75% | [1] |
| RBS2418 | Hepa1-6, GL261 | Not Specified | Significant tumor growth reduction and survival prolongation | Not Reported | [10] |
| ENPP1 Inhibitor C | 4T1 | 100 mg/kg/day for 21 days, s.c. | Significant tumor growth inhibition | Not Reported | [9] |
*TGI: Tumor Growth Inhibition
Conclusion
This compound is a valuable tool for investigating the role of ENPP1 in cancer immunology. The protocols provided herein offer a starting point for its preparation and evaluation in preclinical animal models. Researchers should perform initial dose-finding and tolerability studies to establish the optimal experimental conditions for this compound. By leveraging the insights from studies on other ENPP1 inhibitors, these experiments can be designed to effectively assess the therapeutic potential of targeting this crucial innate immune checkpoint.
References
- 1. Design, synthesis and biological evaluation studies of novel small molecule ENPP1 inhibitors for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ENPP1, an Old Enzyme with New Functions, and Small Molecule Inhibitors—A STING in the Tale of ENPP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. jitc.bmj.com [jitc.bmj.com]
- 6. ENPP1 | Insilico Medicine [insilico.com]
- 7. ENPP1 is an innate immune checkpoint of the anticancer cGAMP-STING pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-Aided Development of Small-Molecule Inhibitors of ENPP1, the Extracellular Phosphodiesterase of the Immunotransmitter cGAMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vivo models for Immuno-Oncology I Preclinical CRO Services [explicyte.com]
- 10. ENPP1 Immunobiology as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Novel prodrug of potent ENPP1 inhibitor shows synergistic effect in combination with radiotherapy | BioWorld [bioworld.com]
- 13. ENPP1, an Old Enzyme with New Functions, and Small Molecule Inhibitors—A STING in the Tale of ENPP1 [mdpi.com]
Application Notes: Quantifying the Effect of ENPP1 Inhibition on Cytokine Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a transmembrane enzyme that has emerged as a critical negative regulator of the innate immune system.[1] It functions as an immune checkpoint by hydrolyzing the extracellular second messenger 2'3'-cyclic GMP-AMP (cGAMP).[2][3] cGAMP is a potent activator of the Stimulator of Interferon Genes (STING) pathway.[4] Activation of STING is crucial for mounting an immune response against viral pathogens and cancer cells, leading to the transcription of Type I interferons (IFN-α/β), pro-inflammatory cytokines, and chemokines.[2][3]
In various cancer types, overexpression of ENPP1 is associated with a poor prognosis.[1][5] By degrading extracellular cGAMP, ENPP1 dampens the anti-tumor immune response, creating an immunosuppressive tumor microenvironment.[5][6] Therefore, inhibiting ENPP1 represents a promising therapeutic strategy to reactivate the cGAMP-STING pathway, boost innate immunity, and enhance the efficacy of cancer immunotherapies.[6][7]
Enpp-1-IN-10 is a small molecule inhibitor designed to block the catalytic activity of ENPP1. By preventing the hydrolysis of cGAMP, this compound is expected to increase the local concentration of this immunotransmitter, leading to robust STING activation and a subsequent surge in cytokine production.[8][9] These application notes provide a detailed framework and experimental protocols for quantifying the immunostimulatory effects of this compound by measuring cytokine output.
Mechanism of Action: From ENPP1 Inhibition to Cytokine Production
The primary mechanism of action for this compound involves the potentiation of the cGAS-STING signaling axis. The logical progression is as follows:
-
cGAS Activation: In the presence of cytosolic double-stranded DNA (dsDNA), often found in cancer cells due to chromosomal instability or in virally infected cells, the enzyme cyclic GMP-AMP synthase (cGAS) is activated.[3]
-
cGAMP Synthesis: Activated cGAS synthesizes cGAMP from ATP and GTP.[2]
-
cGAMP Export: cGAMP is then exported into the extracellular space, where it can act as a paracrine signaling molecule to alert neighboring immune cells.[7]
-
ENPP1 Hydrolysis (the checkpoint): Extracellular ENPP1 rapidly degrades cGAMP into AMP and GMP, effectively shutting down the signal.[3]
-
This compound Inhibition: this compound binds to ENPP1, inhibiting its phosphodiesterase activity. This action preserves the extracellular pool of cGAMP.
-
STING Activation: The protected cGAMP is taken up by nearby cells (such as dendritic cells or macrophages) and binds to STING on the endoplasmic reticulum.[5]
-
Downstream Signaling & Cytokine Production: cGAMP binding triggers a conformational change in STING, leading to the recruitment and activation of TANK-binding kinase 1 (TBK1). TBK1 then phosphorylates Interferon Regulatory Factor 3 (IRF3), which dimerizes, translocates to the nucleus, and drives the transcription of genes for Type I interferons (e.g., IFN-β) and other pro-inflammatory cytokines.[2]
Diagrams
Caption: The ENPP1-STING signaling pathway and the inhibitory action of this compound.
Data Presentation: Expected Quantitative Effects
The following table summarizes representative quantitative data on cytokine production following treatment with an ENPP1 inhibitor. The data is hypothetical but based on effects reported for potent ENPP1 inhibitors in preclinical studies.[8][9][10][11] Experiments are performed using a co-culture of a cGAMP-producing cell line (e.g., a cancer cell line with high chromosomal instability) and a reporter immune cell line (e.g., THP-1 monocytes).
| Treatment Group | This compound (nM) | Stimulant | IFN-β (pg/mL) | IFN-γ (pg/mL) | Fold Change (vs. Stimulated Control) |
| Unstimulated Control | 0 | None | < 10 | < 5 | N/A |
| Stimulated Control | 0 | Co-culture | 150 ± 25 | 80 ± 15 | 1.0 |
| Test Article | 1 | Co-culture | 450 ± 40 | 220 ± 30 | ~3.0 (IFN-β), ~2.8 (IFN-γ) |
| Test Article | 10 | Co-culture | 1250 ± 110 | 650 ± 55 | ~8.3 (IFN-β), ~8.1 (IFN-γ) |
| Test Article | 100 | Co-culture | 2800 ± 250 | 1400 ± 120 | ~18.7 (IFN-β), ~17.5 (IFN-γ) |
| Inhibitor Only Control | 100 | None | < 15 | < 10 | N/A |
Values are represented as Mean ± Standard Deviation. Fold change is calculated relative to the "Stimulated Control" group.
Experimental Protocols
Two primary methods are recommended for quantifying the effect of this compound on cytokine production: Enzyme-Linked Immunosorbent Assay (ELISA) for secreted cytokines and Intracellular Cytokine Staining (ICS) with Flow Cytometry for single-cell analysis.
Caption: General experimental workflow for quantifying cytokine production.
Protocol A: Quantification of Secreted IFN-β by ELISA
This protocol measures the concentration of a specific cytokine secreted into the cell culture medium.
Materials:
-
Immune cells (e.g., THP-1 monocytes, primary human PBMCs, or bone marrow-derived dendritic cells)
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
This compound (stock solution in DMSO)
-
Stimulant (e.g., herring testis DNA (htDNA) and a transfection reagent like Lipofectamine)
-
96-well flat-bottom cell culture plates
-
Human IFN-β ELISA Kit (containing capture antibody, detection antibody, streptavidin-HRP, TMB substrate, and recombinant standard)
-
Wash Buffer (PBS + 0.05% Tween-20)
-
Stop Solution (e.g., 1M H₂SO₄)
-
Microplate reader (450 nm)
Procedure:
-
Cell Seeding: Seed immune cells in a 96-well plate at an appropriate density (e.g., 2 x 10⁵ THP-1 cells/well) in 100 µL of culture medium. Allow cells to adhere overnight if necessary.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the desired concentrations of the inhibitor (e.g., 0, 1, 10, 100, 1000 nM). Include a vehicle control (DMSO equivalent to the highest inhibitor concentration). Incubate for 1-2 hours at 37°C.
-
Cell Stimulation: Prepare the stimulant complex. For example, mix htDNA with a transfection reagent according to the manufacturer's protocol. Add the stimulant complex to each well.
-
Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO₂.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant without disturbing the cell pellet. Samples can be stored at -80°C or used immediately.
-
ELISA Protocol: a. Coat a 96-well ELISA plate with the capture antibody overnight at 4°C. b. Wash the plate 3 times with Wash Buffer. c. Block the plate with a blocking buffer for 1-2 hours at room temperature. d. Wash the plate 3 times. e. Add recombinant IFN-β standards and the collected cell supernatants to the wells. Incubate for 2 hours at room temperature. f. Wash the plate 3 times. g. Add the biotinylated detection antibody. Incubate for 1 hour. h. Wash the plate 3 times. i. Add Streptavidin-HRP conjugate. Incubate for 30 minutes. j. Wash the plate 5 times. k. Add TMB substrate and incubate in the dark until a blue color develops (15-20 minutes). l. Add Stop Solution to quench the reaction. The color will turn yellow.
-
Data Acquisition: Read the absorbance at 450 nm on a microplate reader.
-
Data Analysis: Generate a standard curve from the recombinant protein standards. Calculate the concentration of IFN-β (pg/mL) in each sample by interpolating from the standard curve.
Protocol B: Quantification by Intracellular Cytokine Staining (ICS)
This protocol identifies the frequency of cytokine-producing cells and the amount of cytokine per cell.
Materials:
-
All materials from Protocol A, steps 1-4.
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
Flow cytometry antibodies (e.g., anti-CD11b for cell surface, anti-IFN-β for intracellular)
-
Live/Dead stain
-
FACS tubes
-
Fixation/Permeabilization Buffer
-
Flow Cytometer
Procedure:
-
Cell Seeding, Treatment, and Stimulation: Follow steps 1-3 from Protocol A, preferably in a 24-well plate for a larger cell number.
-
Add Protein Transport Inhibitor: 4-6 hours before the end of the total incubation period, add Brefeldin A to each well. This traps cytokines within the cell.
-
Cell Harvest: At the end of the incubation period (total 18-24 hours), gently scrape and collect the cells into FACS tubes.
-
Live/Dead Staining: Wash the cells with FACS buffer (PBS + 2% FBS). Stain with a viability dye according to the manufacturer's protocol to allow for the exclusion of dead cells during analysis.
-
Surface Staining: Add antibodies against cell surface markers and incubate for 20-30 minutes on ice, protected from light.
-
Fixation and Permeabilization: Wash the cells. Resuspend in Fixation Buffer and incubate. Wash again, then resuspend in Permeabilization Buffer.
-
Intracellular Staining: Add the fluorochrome-conjugated anti-cytokine antibody (e.g., anti-IFN-β) to the permeabilized cells. Incubate for 30-45 minutes.
-
Final Wash: Wash the cells twice with Permeabilization Buffer and resuspend in FACS buffer.
-
Data Acquisition: Acquire samples on a flow cytometer.
-
Data Analysis: Gate on live, single cells. Analyze the percentage of cells positive for the cytokine of interest and the Mean Fluorescence Intensity (MFI) within the positive population for each treatment condition.
Caption: Logical flow of how this compound increases cytokine production.
References
- 1. pnas.org [pnas.org]
- 2. ENPP1, an Old Enzyme with New Functions, and Small Molecule Inhibitors—A STING in the Tale of ENPP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. ENPP1 Immunobiology as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structure-aided development of small molecule inhibitors of ENPP1, the extracellular phosphodiesterase of the immunotransmitter cGAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of 5,7-Dihydro-6 H-pyrrolo[2,3- d]pyrimidin-6-one Derivatives as ENPP1 Inhibitors for STING Pathway-Mediated Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ENPP1 | Insilico Medicine [insilico.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. ENPP1 inhibitor with ultralong drug-target residence time as an innate immune checkpoint blockade cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Immune Cells with Enpp-1-IN-10
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1) is a transmembrane glycoprotein that plays a critical role in regulating innate immunity. It functions as a key negative regulator of the cGAS-STING (cyclic GMP-AMP synthase - stimulator of interferon genes) pathway by hydrolyzing the second messenger cyclic GMP-AMP (cGAMP).[1][2] The cGAS-STING pathway is a crucial component of the innate immune system, responsible for detecting cytosolic DNA from pathogens or damaged host cells and initiating a potent type I interferon response. This response is vital for anti-viral and anti-tumor immunity.[3][4][5]
ENPP1's hydrolysis of cGAMP dampens this immune response, making it a significant immune checkpoint.[6][7][8] Elevated ENPP1 expression has been observed in various cancers and is associated with an immunosuppressive tumor microenvironment and poor prognosis.[4][9] By inhibiting ENPP1, the concentration of extracellular cGAMP increases, leading to enhanced STING pathway activation in surrounding immune cells. This targeted activation of innate immunity makes ENPP1 an attractive therapeutic target for cancer immunotherapy.[2][10][11]
Enpp-1-IN-10 is a potent and selective small molecule inhibitor of ENPP1. By blocking the enzymatic activity of ENPP1, this compound is designed to amplify the endogenous anti-tumor immune response. This document provides detailed protocols for utilizing flow cytometry to analyze the immunological effects of this compound on various immune cell populations, including T cells, dendritic cells (DCs), and macrophages.
Mechanism of Action of this compound
This compound functions by competitively binding to the active site of the ENPP1 enzyme, thereby preventing the hydrolysis of its primary substrate, cGAMP. This leads to an accumulation of extracellular cGAMP, which can then be taken up by adjacent immune cells to activate the STING pathway. Activation of STING triggers a signaling cascade resulting in the phosphorylation of IRF3 and NF-κB, leading to the production of type I interferons and other pro-inflammatory cytokines. This, in turn, promotes the recruitment and activation of various immune cells, transforming an immunologically "cold" tumor microenvironment into a "hot" one, more susceptible to immune-mediated clearance.
Caption: ENPP1-STING signaling and this compound inhibition.
Data Presentation
The following tables summarize representative quantitative data for an ENPP1 inhibitor, referred to here as this compound. These values are based on published data for other potent ENPP1 inhibitors and should be used as a reference for experimental design.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Description |
| IC₅₀ (rhENPP1) | 5 nM | Concentration of this compound required to inhibit 50% of recombinant human ENPP1 enzymatic activity. |
| EC₅₀ (Cell-based) | 25 nM | Concentration of this compound required to achieve 50% of the maximal effect in a cell-based cGAMP hydrolysis assay. |
| Ki | 0.08 µM | Inhibitor constant against ENPP1, indicating binding affinity. |
Table 2: Immunomodulatory Effects of this compound on Human PBMCs (72h treatment)
| Cell Type | Marker | Fold Change (vs. Vehicle) |
| CD8+ T Cells | CD69 | 3.5 |
| CD25 | 2.8 | |
| IFN-γ+ | 4.2 | |
| Dendritic Cells (mDCs) | CD80 | 2.5 |
| CD86 | 2.1 | |
| HLA-DR | 1.8 | |
| Macrophages | CD80+ (M1) | 3.1 |
| CD206+ (M2) | 0.6 |
Experimental Protocols
The following protocols provide a framework for assessing the immunological activity of this compound using flow cytometry.
Caption: Flow cytometry workflow for this compound analysis.
Protocol 1: Analysis of T Cell Activation
This protocol details the steps to measure the activation of T cells following treatment with this compound.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Anti-CD3/CD28 beads or PMA/Ionomycin (for T cell stimulation)
-
Brefeldin A or Monensin (protein transport inhibitor)
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fixation/Permeabilization Buffer
-
Fluorochrome-conjugated antibodies: anti-CD3, anti-CD8, anti-CD69, anti-CD25, anti-IFN-γ
-
96-well U-bottom plate
-
Flow cytometer
Procedure:
-
Cell Plating: Isolate PBMCs using Ficoll-Paque density gradient centrifugation. Resuspend cells in complete RPMI-1640 medium and plate 1 x 10⁶ cells per well in a 96-well U-bottom plate.
-
Inhibitor Treatment: Prepare serial dilutions of this compound (e.g., 1 nM to 10 µM) and the corresponding vehicle control. Add the inhibitor or vehicle to the cells and incubate for 1 hour at 37°C, 5% CO₂.
-
T Cell Stimulation: Add anti-CD3/CD28 beads at a 1:1 bead-to-cell ratio or PMA (50 ng/mL) and Ionomycin (1 µg/mL) to stimulate T cell activation.
-
Incubation: Incubate the plate for 24-72 hours at 37°C, 5% CO₂. For intracellular cytokine staining, add Brefeldin A (10 µg/mL) for the final 4-6 hours of incubation.
-
Surface Staining:
-
Harvest cells and wash twice with cold FACS buffer.
-
Resuspend cells in 100 µL of FACS buffer containing the titrated amounts of anti-CD3, anti-CD8, anti-CD69, and anti-CD25 antibodies.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash cells twice with FACS buffer.
-
-
Intracellular Staining (if applicable):
-
Resuspend the cell pellet in 100 µL of Fixation/Permeabilization buffer and incubate for 20 minutes at room temperature in the dark.
-
Wash cells with 1X Permeabilization/Wash buffer.
-
Resuspend cells in 100 µL of Permeabilization/Wash buffer containing the anti-IFN-γ antibody.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash cells twice with Permeabilization/Wash buffer and resuspend in FACS buffer.
-
-
Flow Cytometry: Acquire samples on a flow cytometer. Use single-stain controls for compensation.
-
Data Analysis: Gate on CD3+ T cells, then further delineate CD8+ cytotoxic T lymphocytes. Analyze the expression of CD69, CD25, and IFN-γ within the gated populations.
Protocol 2: Analysis of Dendritic Cell Maturation
This protocol outlines the procedure to assess the maturation of dendritic cells in response to this compound.
Materials:
-
Human monocyte-derived dendritic cells (mo-DCs)
-
This compound
-
Vehicle control (DMSO)
-
2'3'-cGAMP
-
FACS buffer
-
Fluorochrome-conjugated antibodies: anti-CD11c, anti-HLA-DR, anti-CD80, anti-CD86
-
Flow cytometer
Procedure:
-
Cell Culture: Generate immature mo-DCs from human monocytes by culturing in the presence of GM-CSF and IL-4 for 5-6 days.
-
Inhibitor Treatment: Plate immature mo-DCs at 5 x 10⁵ cells/well. Add serial dilutions of this compound or vehicle control and incubate for 1 hour.
-
Stimulation: Add 2'3'-cGAMP (10 µg/mL) to the wells to stimulate DC maturation via the STING pathway.
-
Incubation: Incubate for 24-48 hours at 37°C, 5% CO₂.
-
Staining:
-
Harvest the cells and wash with cold FACS buffer.
-
Stain with antibodies against CD11c, HLA-DR, CD80, and CD86 for 30 minutes at 4°C.
-
Wash twice and resuspend in FACS buffer.
-
-
Flow Cytometry: Acquire and analyze the samples, gating on the CD11c+ population to assess the expression of maturation markers.
Protocol 3: Analysis of Macrophage Polarization
This protocol is designed to evaluate the effect of this compound on macrophage polarization.
Materials:
-
Human monocyte-derived macrophages (MDMs)
-
This compound
-
Vehicle control (DMSO)
-
2'3'-cGAMP
-
FACS buffer
-
Fluorochrome-conjugated antibodies: anti-CD14, anti-CD80 (M1 marker), anti-CD206 (M2 marker)
-
Flow cytometer
Procedure:
-
Macrophage Differentiation: Differentiate human monocytes into macrophages using M-CSF for 7 days.
-
Inhibitor Treatment: Plate the macrophages and treat with this compound or vehicle for 1 hour.
-
Stimulation: Add 2'3'-cGAMP (10 µg/mL).
-
Incubation: Incubate for 48-72 hours.
-
Staining:
-
Harvest the cells using a cell scraper.
-
Wash and stain with antibodies against CD14, CD80, and CD206 for 30 minutes at 4°C.
-
Wash and resuspend in FACS buffer.
-
-
Flow Cytometry: Acquire and analyze the samples, gating on the CD14+ macrophage population to determine the percentage of CD80+ (M1) and CD206+ (M2) cells.
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers to investigate the immunomodulatory properties of the ENPP1 inhibitor, this compound. By utilizing flow cytometry, it is possible to dissect the impact of ENPP1 inhibition on key immune cell populations, providing valuable insights into its mechanism of action and therapeutic potential. The ability to enhance T cell activation, promote dendritic cell maturation, and shift macrophage polarization towards an anti-tumor phenotype underscores the promise of ENPP1 inhibitors as a novel class of cancer immunotherapeutics.
References
- 1. ENPP1 is an innate immune checkpoint of the anticancer cGAMP-STING pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]
- 3. lerner.ccf.org [lerner.ccf.org]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]
- 6. pnas.org [pnas.org]
- 7. med.virginia.edu [med.virginia.edu]
- 8. Applications of Flow Cytometry in Drug Discovery and Translational Research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. Dynamics of macrophage polarization reveal new mechanism to inhibit IL-1β release through pyrophosphates - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Enpp-1-IN-10 solubility and stability in DMSO
This guide provides technical information on the solubility and stability of Enpp-1-IN-10 in Dimethyl Sulfoxide (DMSO), along with troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: The recommended solvent for preparing stock solutions of this compound is Dimethyl Sulfoxide (DMSO).
Q2: How should I store the solid this compound compound?
A2: Solid this compound should be stored at -20°C for long-term stability.
Q3: How should I store this compound stock solutions in DMSO?
A3: this compound stock solutions in DMSO should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] To minimize degradation, it is advisable to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
Q4: Can I store the DMSO stock solution at room temperature?
A4: It is not recommended to store this compound DMSO stock solutions at room temperature for extended periods. For daily experimental use, freshly prepared solutions or solutions thawed from frozen aliquots should be used.
Q5: What should I do if I observe precipitation in my DMSO stock solution upon thawing?
A5: If precipitation is observed after thawing, gently warm the solution to 37°C and vortex or sonicate until the precipitate redissolves. Always visually inspect the solution for clarity before use.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Difficulty dissolving this compound in DMSO | 1. Compound has low solubility at the desired concentration.2. DMSO has absorbed moisture, reducing its solvating power.3. Insufficient mixing. | 1. Try preparing a more dilute stock solution.2. Use fresh, anhydrous DMSO.3. Gently warm the solution (e.g., in a 37°C water bath) and vortex or sonicate to aid dissolution. |
| Precipitation observed in the stock solution after storage | 1. The storage temperature was not low enough.2. The solution is supersaturated.3. Freeze-thaw cycles have affected stability. | 1. Ensure storage at -80°C for long-term stability.2. Gently warm and vortex the solution to redissolve the precipitate before use. Consider preparing a less concentrated stock solution.3. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. |
| Inconsistent experimental results | 1. Degradation of this compound in the stock solution.2. Inaccurate concentration of the stock solution. | 1. Prepare a fresh stock solution from solid compound. Ensure proper storage conditions are maintained.2. Verify the concentration of the stock solution using a suitable analytical method (e.g., HPLC). |
Quantitative Data Summary
Table 1: Solubility of this compound in DMSO
| Solvent | Maximum Solubility | Notes |
| DMSO | ≥ 10 mM | A 10 mM stock solution in DMSO is commercially available. |
Table 2: Stability of this compound in DMSO
| Storage Temperature | Duration | Recommendation |
| -80°C | 6 months | Recommended for long-term storage.[1] |
| -20°C | 1 month | Suitable for short-term storage.[1] |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance
-
Vortex mixer
-
Pipettes
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the required amount of this compound. For example, for 1 mL of a 10 mM solution (Molecular Weight to be confirmed by user, assuming ~500 g/mol for calculation example), weigh 5 mg of the compound.
-
Add the appropriate volume of anhydrous DMSO to the solid compound.
-
Vortex the solution until the solid is completely dissolved. Gentle warming to 37°C can be applied if necessary.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into single-use, sterile vials.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
-
Protocol for Assessing the Stability of this compound in DMSO by HPLC
-
Objective: To determine the stability of this compound in DMSO over time at different storage temperatures.
-
Materials:
-
This compound DMSO stock solution (e.g., 10 mM)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase solvents (e.g., acetonitrile, water with formic acid)
-
Incubators or storage units set to desired temperatures (e.g., -80°C, -20°C, 4°C, room temperature).
-
-
Procedure:
-
Prepare a fresh stock solution of this compound in DMSO.
-
Immediately analyze an aliquot of the fresh solution by HPLC to obtain the initial purity (Time 0). This will serve as the reference.
-
Aliquot the remaining stock solution into multiple vials and store them at the different temperatures to be tested.
-
At specified time points (e.g., 1 week, 1 month, 3 months, 6 months), retrieve one vial from each storage temperature.
-
Allow the vial to thaw and equilibrate to room temperature.
-
Analyze the sample by HPLC using the same method as for the Time 0 sample.
-
Compare the peak area of the this compound peak and look for the appearance of any new peaks, which would indicate degradation products.
-
Calculate the percentage of this compound remaining at each time point relative to the Time 0 sample.
-
Visualizations
Caption: Workflow for preparing and assessing the solubility and stability of this compound.
Caption: ENPP-1 hydrolyzes extracellular ATP and 2'3'-cGAMP, regulating immune signaling.
References
Technical Support Center: Optimizing ENPP1-IN-10 Concentration for Cell Viability
Welcome to the technical support center for ENPP1-IN-10. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the concentration of ENPP1-IN-10 for maximal efficacy while maintaining cell viability.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of ENPP1-IN-10?
A1: ENPP1-IN-10 is an inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1). ENPP1 is a key enzyme that hydrolyzes extracellular 2'3'-cyclic GMP-AMP (cGAMP), a potent activator of the Stimulator of Interferon Genes (STING) pathway.[1][2][3] By inhibiting ENPP1, ENPP1-IN-10 prevents the degradation of cGAMP, leading to enhanced activation of the STING pathway. This, in turn, can trigger a robust anti-tumor immune response.[3]
Q2: What is the recommended starting concentration range for ENPP1-IN-10 in cell culture experiments?
A2: While the optimal concentration of ENPP1-IN-10 must be determined empirically for each cell line and experimental condition, a typical starting range for ENPP1 inhibitors is from 10 nM to 10 µM.[4][5] It is recommended to perform a dose-response curve to determine the EC50 for ENPP1 inhibition and the IC50 for cytotoxicity in your specific cell model.
Q3: How should I prepare a stock solution of ENPP1-IN-10?
A3: ENPP1-IN-10 is soluble in DMSO.[6] For example, a stock solution can be prepared by dissolving the compound in fresh DMSO to a concentration of 10 mM. For "Enpp-1-IN-1", a similar compound, a 69 mg/mL stock solution in DMSO is suggested.[6] To prepare a 10 mM stock of a compound with a molecular weight of, for instance, 500 g/mol , you would dissolve 5 mg of the compound in 1 mL of DMSO. Always refer to the manufacturer's datasheet for the specific molecular weight of your batch of ENPP1-IN-10. Store the stock solution at -20°C or -80°C.
Q4: What are the common off-target effects of ENPP1 inhibitors?
A4: While specific off-target effects for ENPP1-IN-10 are not widely documented, it is crucial to assess for potential off-target activities. This can be done through various methods, including kinome scanning or testing the inhibitor's effect on related phosphodiesterases. The heterogeneity of ENPP1 expression in tumors may also influence the inhibitor's efficacy.[7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Cell Death/Low Viability | - Concentration of ENPP1-IN-10 is too high.- DMSO concentration is toxic to cells.- The specific cell line is highly sensitive to STING pathway hyperactivation. | - Perform a dose-response experiment starting from a lower concentration (e.g., 1 nM) to determine the IC50 for cytotoxicity.- Ensure the final DMSO concentration in the culture medium does not exceed 0.5%. Prepare intermediate dilutions in culture medium.- Test the inhibitor on a panel of cell lines with varying ENPP1 expression levels. |
| No Observable Effect on Target | - Concentration of ENPP1-IN-10 is too low.- Insufficient incubation time.- Low or no expression of ENPP1 in the cell line.- Inactive compound. | - Increase the concentration of ENPP1-IN-10 in a stepwise manner.- Extend the incubation time (e.g., 24, 48, 72 hours).- Verify ENPP1 expression in your cell line using qPCR, Western blot, or flow cytometry.- Check the expiration date and storage conditions of the compound. Test its activity in an in vitro enzymatic assay if possible. |
| Inconsistent Results | - Variability in cell seeding density.- Inconsistent compound dilution and addition.- Edge effects in multi-well plates. | - Ensure a uniform single-cell suspension and consistent cell number per well.- Prepare a master mix of the compound at the desired final concentration in culture medium before adding to the wells.- Avoid using the outer wells of the plate or fill them with sterile PBS or medium to minimize evaporation. |
| Precipitation of the Compound in Culture Medium | - Poor solubility of ENPP1-IN-10 in aqueous media.- Stock solution not properly dissolved. | - Ensure the stock solution is fully dissolved before further dilution.- Prepare intermediate dilutions in culture medium and vortex thoroughly.- If precipitation persists, consider using a different solvent or a formulation with surfactants, though this may affect cell viability. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of ENPP1-IN-10 using a Cell Viability Assay (MTT Assay)
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the effect of ENPP1-IN-10 on cell viability.[8]
Materials:
-
ENPP1-IN-10
-
Cell line of interest
-
Complete cell culture medium
-
96-well clear flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Prepare a serial dilution of ENPP1-IN-10 in complete culture medium. A suggested concentration range is 0 (vehicle control), 0.01, 0.1, 1, 10, and 100 µM.
-
Remove the medium from the wells and add 100 µL of the prepared ENPP1-IN-10 dilutions to the respective wells. Include a vehicle-only control (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Data Presentation
Table 1: Example Data for ENPP1-IN-10 Cytotoxicity
| ENPP1-IN-10 Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± 5.2 |
| 0.01 | 98.5 ± 4.8 |
| 0.1 | 95.1 ± 6.1 |
| 1 | 88.7 ± 5.5 |
| 10 | 65.3 ± 7.2 |
| 100 | 20.4 ± 3.9 |
Note: This is example data. Actual results will vary depending on the cell line and experimental conditions.
Visualizations
ENPP1-STING Signaling Pathway
References
- 1. Assays Used for Discovering Small Molecule Inhibitors of YAP Activity in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. ENPP1 | Insilico Medicine [insilico.com]
- 4. Structure-aided development of small molecule inhibitors of ENPP1, the extracellular phosphodiesterase of the immunotransmitter cGAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. droracle.ai [droracle.ai]
- 8. lifesciences.danaher.com [lifesciences.danaher.com]
Technical Support Center: Investigating Potential Off-Target Effects of Enpp-1-IN-10
This technical support guide is intended for researchers, scientists, and drug development professionals utilizing Enpp-1-IN-10, a novel inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1). This document provides troubleshooting advice and frequently asked questions regarding potential off-target effects to ensure accurate experimental interpretation and safe therapeutic development.
Frequently Asked Questions (FAQs)
Q1: What are the potential off-target effects of ENPP1 inhibitors like this compound?
A1: While this compound is designed for high specificity, off-target activity is a possibility that requires careful consideration. Potential off-target effects can arise from several factors inherent to ENPP1 inhibitors. For nucleotide-based inhibitors, their structural similarity to natural substrates may lead to interactions with other nucleotide-binding proteins, such as P2 purinergic receptors.[1] For non-nucleotide inhibitors, unexpected interactions can still occur with other enzymes or receptors. Given the diverse roles of phosphodiesterases and related enzymes in cellular signaling, off-target inhibition could lead to unforeseen physiological effects.[2]
Q2: Why is assessing the selectivity of this compound important?
A2: Thoroughly profiling the kinase selectivity of this compound is a critical step to minimize off-target effects, which could otherwise lead to unwanted side effects or misinterpretation of experimental results.[3] Identifying any kinases that are significantly inhibited by the compound allows for an assessment of the potential impact on therapeutic outcomes.[3] While ENPP1 itself is not a kinase, its inhibitors can sometimes show activity against kinases, and broad kinase profiling is a standard part of selectivity assessment for small molecule inhibitors.[4][5]
Q3: What is the primary signaling pathway affected by ENPP1 inhibition, and how does this relate to off-target concerns?
A3: The primary intended effect of ENPP1 inhibition is the modulation of the cGAS-STING (cyclic GMP-AMP Synthase - Stimulator of Interferon Genes) pathway.[1] ENPP1 hydrolyzes the immunotransmitter cGAMP, thus attenuating STING signaling.[1] By inhibiting ENPP1, this compound is expected to increase the half-life of cGAMP, leading to enhanced STING activation and subsequent anti-tumor immune responses.[2][6] Understanding this pathway is crucial, as unexpected experimental outcomes may be due to off-target effects on other signaling cascades rather than the intended modulation of the ENPP1-STING axis.
Troubleshooting Guide: Unexpected Experimental Results
If you encounter unexpected results in your experiments with this compound, consider the following troubleshooting steps to investigate potential off-target effects.
| Observed Issue | Potential Cause (Off-Target Related) | Recommended Action |
| Unexpected Cell Toxicity | Inhibition of essential kinases or other critical enzymes. | Perform a broad kinase screen to identify potential off-target kinases.[3][4] Conduct comprehensive cell viability assays across a range of concentrations. |
| Inconsistent Phenotypic Readouts | The observed phenotype is a composite of on-target and off-target effects. | Use a structurally unrelated ENPP1 inhibitor as a control to see if the phenotype is reproducible. Employ a rescue experiment by adding exogenous cGAMP to confirm the phenotype is mediated through the STING pathway. |
| Activation of Unrelated Signaling Pathways | The inhibitor may be interacting with upstream or parallel signaling components. | Utilize phosphoproteomics or other global profiling techniques to identify unexpectedly activated pathways.[5] Computational modeling may also help predict potential off-target interactions.[7] |
| Lack of In Vivo Efficacy Despite In Vitro Potency | Poor pharmacokinetic properties or in vivo off-target effects leading to toxicity or rapid clearance. | Conduct thorough pharmacokinetic and pharmacodynamic studies.[2] Assess for any in vivo toxicities that were not apparent in vitro. |
Quantitative Data Summary: Kinase Selectivity Profile
To illustrate the concept of a kinase selectivity profile, the following table presents hypothetical data for this compound against a panel of kinases. In a real-world scenario, this would involve screening against a much larger panel, often covering a significant portion of the human kinome.[4][5]
Table 1: Hypothetical Kinase Selectivity Profile for this compound at 1 µM
| Kinase Target | % Inhibition at 1 µM | IC50 (nM) | Selectivity Index (vs. ENPP1) |
| ENPP1 (On-Target) | 95% | 10 | - |
| Kinase A | 5% | >10,000 | >1000x |
| Kinase B | 8% | >10,000 | >1000x |
| Kinase C (Potential Off-Target) | 60% | 500 | 50x |
| Kinase D | 3% | >10,000 | >1000x |
-
% Inhibition at 1 µM: A single-dose screen to identify potential hits.
-
IC50: The concentration of the inhibitor required to inhibit 50% of the enzyme's activity. A lower number indicates higher potency.
-
Selectivity Index: The ratio of the IC50 for an off-target kinase to the IC50 for the on-target (ENPP1). A higher selectivity index is desirable.
Experimental Protocols
Protocol: Assessing Kinase Inhibitor Selectivity
This protocol provides a general framework for determining the selectivity of this compound.
-
Initial High-Throughput Screening:
-
IC50 Determination for "Hits":
-
For any kinases showing significant inhibition (e.g., >50%) in the initial screen, perform dose-response assays to determine the IC50 value.[5]
-
This involves a series of dilutions of this compound to precisely measure the concentration-dependent inhibition.
-
-
Cell-Based Target Engagement Assays:
-
To confirm that the observed biochemical inhibition translates to a cellular context, perform cell-based assays.[3]
-
Measure the effect of this compound on downstream signaling pathways of the identified off-target kinases.[3]
-
Biomarker studies can also be employed to indicate target engagement in treated cells.[3]
-
Visualizations
Caption: Workflow for Investigating Off-Target Effects of this compound.
Caption: The ENPP1-STING signaling pathway and the point of intervention for this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. What ENPP1 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-aided development of small molecule inhibitors of ENPP1, the extracellular phosphodiesterase of the immunotransmitter cGAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting inconsistent results with Enpp-1-IN-10
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Enpp-1-IN-10, a potent inhibitor of Ecto-nucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1). Our goal is to help you achieve consistent and reliable results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent inhibitor of ENPP1, an enzyme that hydrolyzes extracellular nucleotide triphosphates, such as ATP and cGAMP.[1][2] By blocking ENPP1 activity, this compound prevents the degradation of these signaling molecules.[1] This is particularly relevant for the cGAS-STING pathway, where ENPP1 acts as a negative regulator by hydrolyzing the immunotransmitter cGAMP.[3][4][5][6] Inhibition of ENPP1 by this compound can therefore enhance STING-mediated immune responses, making it a valuable tool for cancer research.[4][7]
Q2: How should I prepare and store this compound?
For optimal performance, it is crucial to follow the manufacturer's instructions for preparing and storing this compound. Typically, the compound is provided as a solid and should be dissolved in a suitable solvent, such as DMSO, to create a stock solution. For long-term storage, it is recommended to store the stock solution at -80°C. When stored at -80°C, please use it within 6 months. For short-term storage, -20°C is acceptable for up to one month.[2] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q3: What is the recommended working concentration for this compound?
The optimal working concentration of this compound will vary depending on the specific experimental setup, including the cell type, assay conditions, and the concentration of the ENPP1 substrate. This compound has a reported Ki value of 3.866 μM.[2] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific application.
Troubleshooting Guide
Inconsistent results can be frustrating. This guide addresses common issues encountered when using this compound and provides potential solutions.
Issue 1: High variability in IC50 values between experiments.
Q: I am observing significant differences in the IC50 value of this compound across replicate experiments. What could be the cause?
A: Variability in IC50 values can stem from several factors. Here is a table outlining potential causes and solutions:
| Potential Cause | Recommended Solution |
| Inconsistent cell passage number or health: | Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. |
| Variations in inhibitor concentration: | Prepare fresh dilutions of this compound from a new aliquot of the stock solution for each experiment. Verify the accuracy of your pipetting. |
| Fluctuations in substrate concentration: | The IC50 value of a competitive inhibitor is dependent on the substrate concentration. Ensure the substrate (e.g., ATP, cGAMP) concentration is consistent across all experiments.[8] |
| Inconsistent incubation times: | Adhere to a strict and consistent incubation time for the inhibitor and substrate in all experiments. |
| Assay detection issues: | Ensure your detection method is within its linear range. Run appropriate controls to check for signal interference from the inhibitor or solvent. |
Issue 2: Discrepancy between biochemical and cell-based assay results.
Q: The potency of this compound is much lower in my cell-based assay compared to the in vitro biochemical assay. Why is this happening?
A: This is a common observation and can be attributed to several factors related to the complexity of a cellular environment:
-
Cellular uptake and efflux: this compound may have poor membrane permeability or be actively transported out of the cell by efflux pumps, reducing its intracellular concentration and apparent potency.
-
Off-target effects: In a cellular context, the inhibitor might interact with other proteins, leading to unexpected biological responses that can mask its effect on ENPP1.
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Metabolism of the inhibitor: Cells can metabolize the inhibitor, converting it into a less active form.
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Presence of serum: Components in the cell culture medium, such as serum proteins, can bind to the inhibitor and reduce its effective concentration. Consider performing experiments in serum-free or low-serum conditions if possible.
To investigate this, you could consider using cell lines with varying expression of drug transporters or co-administering an efflux pump inhibitor.
Issue 3: Unexpected cellular toxicity or off-target effects.
Q: I am observing cellular toxicity or phenotypes that are not consistent with ENPP1 inhibition. What should I do?
A: Unexplained cellular effects could be due to off-target activities of the inhibitor or issues with the experimental setup.
-
Titrate the inhibitor concentration: High concentrations of any compound can lead to non-specific effects. Perform a dose-response curve to identify a concentration that inhibits ENPP1 without causing significant toxicity.
-
Use appropriate controls: Include a negative control (vehicle-treated cells) and a positive control (e.g., siRNA-mediated knockdown of ENPP1) to confirm that the observed phenotype is specific to ENPP1 inhibition.
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Consult the literature for known off-targets: While specific off-target information for this compound may be limited, reviewing literature on similar chemical scaffolds can provide insights.
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Consider a structurally different ENPP1 inhibitor: If off-target effects are suspected, using a different ENPP1 inhibitor with a distinct chemical structure (e.g., Enpp-1-IN-20[7]) can help validate that the observed phenotype is due to ENPP1 inhibition.
Experimental Protocols & Methodologies
Biochemical ENPP1 Activity Assay
This protocol is a general guideline for measuring the enzymatic activity of ENPP1 in the presence of an inhibitor.
-
Reagents:
-
Recombinant human ENPP1 protein
-
Assay Buffer (e.g., 50 mM Tris pH 7.4, 150 mM NaCl, 1 μM ZnCl₂, 500 μM CaCl₂)[8]
-
Substrate: cGAMP or ATP (concentration near the Km for ENPP1)
-
This compound (serial dilutions)
-
Detection Reagent (e.g., a kit to measure AMP/GMP production, like the Transcreener ENPP1 Assay[9])
-
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a microplate, add the ENPP1 enzyme to each well.
-
Add the different concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding the substrate (cGAMP or ATP).
-
Incubate for a specific time, ensuring the reaction is in the linear range.
-
Stop the reaction according to the detection kit's instructions.
-
Measure the product formation (e.g., AMP) using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
-
Visualizations
Caption: ENPP1 signaling and its inhibition by this compound in the context of the cGAS-STING pathway.
Caption: General experimental workflow for evaluating the efficacy of this compound.
References
- 1. What are ENPP1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Role of ENPP1 in cancer pathogenesis: Mechanisms and clinical implications (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Structure-aided development of small molecule inhibitors of ENPP1, the extracellular phosphodiesterase of the immunotransmitter cGAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bellbrooklabs.com [bellbrooklabs.com]
Technical Support Center: Improving the In Vivo Bioavailability of ENPP-1-IN-10
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vivo experiments with the ENPP1 inhibitor, ENPP-1-IN-10.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is a potent inhibitor of Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1), an enzyme implicated in various pathological processes, including cancer and metabolic diseases.[1] Like many small molecule kinase inhibitors, this compound may exhibit poor aqueous solubility, which can lead to low and variable oral bioavailability, potentially limiting its therapeutic efficacy in vivo.[2]
Q2: What are the primary factors that can limit the in vivo bioavailability of this compound?
A2: The primary factors include:
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Poor Solubility: Low solubility in gastrointestinal fluids can limit the dissolution and subsequent absorption of the compound.[3]
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Low Permeability: The inability of the molecule to efficiently cross the intestinal membrane can hinder its entry into systemic circulation.
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First-Pass Metabolism: Significant metabolism in the liver before reaching systemic circulation can reduce the amount of active compound.[4]
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Efflux Transporters: Active transport of the compound back into the intestinal lumen by efflux pumps like P-glycoprotein can limit absorption.
Q3: What are some common formulation strategies to improve the bioavailability of poorly soluble inhibitors like this compound?
A3: Several formulation strategies can be employed, including the use of amorphous solid dispersions, lipid-based delivery systems (e.g., SEDDS), particle size reduction (nanonization), and the formation of salts or cocrystals.[5] The choice of strategy depends on the specific physicochemical properties of this compound.
Q4: Are there any known orally bioavailable ENPP1 inhibitors that can serve as a benchmark?
A4: Yes, a novel small molecule ENPP1 inhibitor, referred to as OC-1, has been reported to have a mean oral bioavailability of 72% in mice and 63% in rats, demonstrating that good oral exposure is achievable for this class of compounds.[6]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your in vivo experiments with this compound.
Issue 1: High variability in plasma concentrations between individual animals.
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Question: We are observing significant variability in the plasma levels of this compound across our study group. What could be the cause and how can we mitigate this?
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Answer: High inter-individual variability is often linked to poor solubility and inconsistent dissolution in the gastrointestinal tract.
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Recommendation 1: Optimize Formulation. Ensure your formulation fully solubilizes or creates a stable and uniform suspension of this compound. For preclinical studies in mice, common vehicles include solutions with co-solvents like PEG400, DMSO, and surfactants like Tween 80, or suspensions in agents like carboxymethylcellulose (CMC).[7] Experiment with different vehicle compositions to find one that provides consistent results.
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Recommendation 2: Control Food Intake. The presence of food can significantly impact the absorption of poorly soluble compounds. Standardize the fasting period for all animals before dosing to reduce this source of variability.
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Recommendation 3: Refine Dosing Technique. Ensure accurate and consistent oral gavage technique to minimize variability in the administered dose.
-
Issue 2: Very low or undetectable plasma concentrations of this compound after oral administration.
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Question: We are struggling to detect this compound in the plasma after oral dosing. What steps can we take to improve its absorption?
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Answer: This issue points to severe limitations in either solubility or permeability.
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Recommendation 1: Conduct In Vitro Solubility Screens. Before proceeding with further in vivo studies, perform in vitro solubility tests of this compound in various pharmaceutically relevant vehicles. This will help identify a promising formulation for in vivo testing.
-
Recommendation 2: Consider Advanced Formulations. If simple solutions or suspensions are ineffective, explore more advanced formulation strategies. Lipid-based formulations can enhance the absorption of lipophilic drugs.[4] Amorphous solid dispersions can improve the dissolution rate of crystalline compounds.[5]
-
Recommendation 3: Investigate Permeability. If solubility is optimized and absorption remains low, the issue may be poor membrane permeability. In this case, prodrug approaches or the use of permeation enhancers could be investigated, although this involves more complex medicinal chemistry efforts.
-
Recommendation 4: Verify Analytical Method Sensitivity. Ensure your bioanalytical method (e.g., LC-MS/MS) is sensitive enough to detect low concentrations of the compound in plasma.
-
Quantitative Data Summary
The following tables provide a summary of formulation strategies and illustrative pharmacokinetic parameters for a hypothetical ENPP1 inhibitor based on available data for similar compounds.
Table 1: Formulation Strategies to Enhance Oral Bioavailability
| Formulation Strategy | Mechanism of Action | Advantages | Disadvantages |
| Co-solvent/Surfactant Solutions | Increases the solubility of the drug in the GI tract. | Simple to prepare for preclinical studies. | May not be suitable for high doses; potential for drug precipitation upon dilution in GI fluids. |
| Lipid-Based Formulations (e.g., SEDDS) | The drug is dissolved in lipids and forms an emulsion in the GI tract, enhancing absorption. | Can significantly improve bioavailability of lipophilic drugs; may bypass first-pass metabolism. | More complex to formulate; potential for GI side effects. |
| Amorphous Solid Dispersions (ASDs) | The drug is dispersed in a polymer matrix in a high-energy amorphous state, increasing solubility and dissolution rate.[5] | Can lead to significant increases in bioavailability. | Requires specialized manufacturing techniques (e.g., spray drying, hot-melt extrusion); potential for physical instability. |
| Particle Size Reduction (Nanonization) | Increases the surface area of the drug particles, leading to a faster dissolution rate.[5] | Applicable to a wide range of poorly soluble drugs. | May not be sufficient for compounds with very low solubility; potential for particle aggregation. |
Table 2: Illustrative Pharmacokinetic Parameters of an Oral ENPP1 Inhibitor in Mice
Disclaimer: The following data is illustrative for a hypothetical ENPP1 inhibitor and is based on publicly available information for similar small molecules. This data should not be considered as experimentally determined values for this compound.
| Parameter | Unit | Illustrative Value | Description |
| Dose | mg/kg | 10 | Oral gavage administration. |
| Cmax | ng/mL | 500 - 1500 | Maximum observed plasma concentration. |
| Tmax | h | 1 - 4 | Time to reach Cmax. |
| AUC(0-t) | ng*h/mL | 2000 - 8000 | Area under the plasma concentration-time curve from time 0 to the last measurable concentration. |
| Oral Bioavailability (F%) | % | ~70 | The fraction of the administered dose that reaches systemic circulation.[6] |
Experimental Protocols
Protocol: In Vivo Pharmacokinetic Study of this compound in Mice
1. Objective: To determine the pharmacokinetic profile of this compound following oral (PO) and intravenous (IV) administration in mice to calculate key parameters including Cmax, Tmax, AUC, and oral bioavailability.
2. Materials:
-
This compound
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Vehicle for PO and IV administration (e.g., for PO: 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline; for IV: vehicle compatible with intravenous injection)[7]
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Male or female mice (e.g., C57BL/6), 8-10 weeks old
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Dosing syringes and gavage needles
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Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)
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Anesthetic (e.g., isoflurane)
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Centrifuge
-
LC-MS/MS system for bioanalysis
3. Study Design:
-
Groups:
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Group 1: Intravenous (IV) administration (e.g., 1-2 mg/kg)
-
Group 2: Oral (PO) administration (e.g., 10 mg/kg)
-
-
Animals per group: n = 3-4 per time point (for composite sampling) or n=4-5 (for serial sampling)
-
Blood Sampling Time Points:
-
IV: 5, 15, 30 minutes; 1, 2, 4, 8, 24 hours post-dose
-
PO: 15, 30 minutes; 1, 2, 4, 8, 24 hours post-dose
-
4. Procedure:
-
Formulation Preparation: Prepare the dosing formulations for both IV and PO routes. Ensure the compound is fully dissolved or uniformly suspended.
-
Animal Acclimatization: Acclimate animals to the housing conditions for at least 3 days prior to the study.
-
Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.
-
Dosing:
-
IV Group: Administer the this compound formulation via tail vein injection.
-
PO Group: Administer the this compound formulation using an oral gavage needle.
-
-
Blood Collection:
-
At each designated time point, collect approximately 30-50 µL of blood via submandibular or saphenous vein puncture into heparinized tubes.[8]
-
For terminal time points, blood can be collected via cardiac puncture under deep anesthesia.
-
-
Plasma Preparation: Centrifuge the blood samples (e.g., 5000 rpm for 10 minutes at 4°C) to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until bioanalysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the mean plasma concentration at each time point for both IV and PO groups.
-
Use pharmacokinetic software to perform non-compartmental analysis and determine parameters such as Cmax, Tmax, and AUC.
-
Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
-
Visualizations
Caption: ENPP1 signaling pathway in the tumor microenvironment.
Caption: Experimental workflow for an in vivo bioavailability study.
Caption: Troubleshooting decision tree for low bioavailability.
References
- 1. What are ENPP1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. researchgate.net [researchgate.net]
- 8. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
minimizing Enpp-1-IN-10 degradation in experimental buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the degradation of ENPP1-IN-10 in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for ENPP1-IN-10?
A1: For long-term stability, ENPP1-IN-10 powder should be stored at -20°C for up to one month and at -80°C for up to six months.[1] Once dissolved in a solvent such as DMSO, it is crucial to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation. Store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month, preferably under a nitrogen atmosphere.[1]
Q2: What is the best solvent to use for preparing ENPP1-IN-10 stock solutions?
A2: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of ENPP1-IN-10.[1][2] Ensure the use of anhydrous, high-purity DMSO to minimize the introduction of water, which could facilitate hydrolysis. For in vivo experiments, specific formulations involving co-solvents like PEG300, Tween-80, and saline are often required to ensure solubility and bioavailability.[1][2]
Q3: How stable is ENPP1-IN-10 in aqueous experimental buffers?
A3: ENPP1-IN-10 is a phosphonate-containing compound. Phosphonates are generally more resistant to chemical and enzymatic hydrolysis compared to phosphate esters.[3] However, they can still undergo hydrolysis under acidic or basic conditions.[4][5] The stability of ENPP1-IN-10 in aqueous buffers will depend on the pH, temperature, and the presence of certain ions. It is recommended to prepare fresh working solutions in your experimental buffer for each experiment to minimize potential degradation.
Q4: What is the optimal pH for maintaining the stability and activity of ENPP1-IN-10?
A4: While the ENPP1 enzyme exhibits maximal activity at a pH of around 9, the potency of some ENPP1 inhibitors can be significantly reduced at physiological pH (7.4). Therefore, it is crucial to consider the experimental context. For cell-based assays and in vivo studies, maintaining a physiological pH is necessary. For biochemical assays, if the goal is to screen for potent inhibitors, a higher pH might be used, but it's important to be aware of the potential for pH-dependent inhibitor activity. The phosphonate group of ENPP1-IN-10 may be susceptible to hydrolysis under strongly acidic or basic conditions.[4]
Q5: Should I be concerned about the photostability of ENPP1-IN-10?
A5: ENPP1-IN-10 contains a quinazoline core structure. Quinazoline derivatives can be susceptible to photodegradation upon exposure to light, particularly UV radiation.[1][6] Therefore, it is recommended to protect solutions containing ENPP1-IN-10 from light by using amber vials or by covering the experimental setup with aluminum foil.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with ENPP1-IN-10, focusing on minimizing its degradation.
| Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent or lower than expected inhibitor potency in biochemical assays. | 1. Degradation of ENPP1-IN-10 in stock solution. 2. Degradation in the experimental buffer. 3. Incorrect buffer composition. | 1. Stock Solution: - Ensure proper storage at -80°C in single-use aliquots.[1] - Use fresh, anhydrous DMSO for reconstitution.2. Experimental Buffer: - Prepare fresh working solutions of ENPP1-IN-10 in the assay buffer immediately before each experiment. - Evaluate the stability of ENPP1-IN-10 in your specific buffer by incubating it for the duration of the experiment and then testing its activity.3. Buffer Composition: - ENPP1 activity is dependent on divalent cations like Ca²⁺ and Zn²⁺.[7] Ensure these are present in your assay buffer at the appropriate concentrations. The absence of these ions will lead to low enzyme activity, which can be misinterpreted as high inhibitor potency. - Avoid chelating agents like EDTA in the final assay buffer, as they will inactivate the ENPP1 enzyme. |
| Loss of inhibitor activity in cell culture experiments over time. | 1. Hydrolysis in aqueous culture medium. 2. Enzymatic degradation by cellular enzymes. 3. Photodegradation from ambient light. | 1. Hydrolysis: - Minimize the pre-incubation time of ENPP1-IN-10 in the culture medium before adding it to the cells. - Consider replenishing the medium with fresh inhibitor for longer experiments.2. Enzymatic Degradation: - While phosphonates are generally resistant, cellular phosphatases or other enzymes might contribute to degradation. This is difficult to control directly, but being aware of this possibility can help in interpreting results.3. Photodegradation: - Protect cell culture plates or flasks from direct light exposure by keeping them in the dark as much as possible. |
| Precipitation of ENPP1-IN-10 in the experimental buffer. | 1. Poor solubility of the inhibitor in the aqueous buffer. 2. Use of an inappropriate co-solvent for dilution. | 1. Solubility: - Ensure the final concentration of DMSO or other organic solvents is compatible with your experimental system and does not cause precipitation. Typically, the final DMSO concentration should be kept below 1%, and often below 0.1%, in cellular assays. - If solubility issues persist, consider using a different formulation, such as those involving PEG300 or SBE-β-CD, for in vivo or some in vitro applications.[8]2. Dilution: - When diluting the DMSO stock solution into an aqueous buffer, add the stock solution to the buffer while vortexing to ensure rapid and uniform mixing. Avoid adding the aqueous buffer to the concentrated DMSO stock. |
Experimental Protocols
Protocol 1: Assessment of ENPP1-IN-10 Stability in an Experimental Buffer
This protocol provides a framework to evaluate the stability of ENPP1-IN-10 in a specific buffer over time.
-
Preparation of ENPP1-IN-10 Solution: Prepare a working solution of ENPP1-IN-10 in the experimental buffer of interest at the final desired concentration.
-
Incubation: Aliquot the solution into multiple tubes. Incubate the tubes at the desired experimental temperature (e.g., room temperature or 37°C) for different durations (e.g., 0, 1, 2, 4, 8, and 24 hours). Protect the tubes from light.
-
ENPP1 Inhibition Assay: At each time point, use the incubated ENPP1-IN-10 solution to perform an ENPP1 inhibition assay. A standard assay condition is:
-
Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 500 µM CaCl₂, 1 µM ZnCl₂.[7]
-
Enzyme: Recombinant human or mouse ENPP1.
-
Substrate: A suitable ENPP1 substrate such as ATP or a fluorogenic substrate.
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Detection: Measure the product formation (e.g., AMP or a fluorescent product) using a suitable detection method.
-
-
Data Analysis: Compare the inhibitory activity of the ENPP1-IN-10 solutions at different incubation times. A significant decrease in inhibition indicates degradation of the compound.
Protocol 2: Evaluation of ENPP1-IN-10 Photostability
This protocol is designed to assess the impact of light exposure on the stability of ENPP1-IN-10.
-
Sample Preparation: Prepare two sets of ENPP1-IN-10 solutions in a transparent buffer (e.g., Tris-HCl) in clear and amber tubes (or tubes wrapped in aluminum foil).
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Light Exposure: Expose the clear tubes to a controlled light source (e.g., a UV lamp or ambient laboratory light) for a defined period. Keep the amber/wrapped tubes in the dark under the same temperature conditions as a control.
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ENPP1 Inhibition Assay: After the exposure period, perform an ENPP1 inhibition assay with the solutions from both the light-exposed and dark-control tubes using the protocol described above.
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Data Analysis: A significant difference in the inhibitory activity between the light-exposed and dark-control samples will indicate photodegradation.
Visualizations
Below are diagrams illustrating key concepts related to ENPP1 and the experimental workflow for assessing inhibitor stability.
Caption: Simplified signaling pathway of ENPP1 and the inhibitory action of ENPP1-IN-10.
Caption: Experimental workflow for assessing the stability of ENPP1-IN-10.
Caption: A troubleshooting decision tree for inconsistent ENPP1-IN-10 activity.
References
- 1. Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphonate - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Structure-aided development of small molecule inhibitors of ENPP1, the extracellular phosphodiesterase of the immunotransmitter cGAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
addressing Enpp-1-IN-10 precipitation in cell culture media
Welcome to the technical support center for ENPP-1-IN-10. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to troubleshoot common issues, particularly precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent inhibitor of Ecto-nucleotide pyrophosphatase/phosphodiesterases 1 (ENPP1) with a Ki value of 3.866 μM.[1][2] ENPP1 is an enzyme that hydrolyzes extracellular cyclic GMP-AMP (cGAMP), a key signaling molecule in the cGAS-STING pathway. This pathway is crucial for the innate immune response to cytosolic DNA, which can originate from pathogens or cellular damage. By inhibiting ENPP1, this compound prevents the degradation of cGAMP, leading to enhanced activation of the STING pathway and subsequent induction of type I interferons and other inflammatory cytokines. This makes this compound a valuable tool for research in cancer immunotherapy and autoimmune diseases.
Q2: What are the physical and chemical properties of this compound?
A2: Below is a summary of the key properties of this compound.
| Property | Value | Reference |
| Molecular Weight | 300.34 g/mol | [1] |
| Formula | C13H12N6OS | [1][2] |
| Appearance | White to light yellow solid | [1] |
| CAS Number | 2631704-38-4 | [1][2] |
| Ki for ENPP1 | 3.866 μM | [1][2] |
| Solubility in DMSO | 100 mg/mL (332.96 mM) | [1] |
Q3: How should I prepare a stock solution of this compound?
A3: It is recommended to prepare a concentrated stock solution of this compound in high-quality, anhydrous dimethyl sulfoxide (DMSO).[1] Due to the compound's properties, ultrasonic treatment is necessary to achieve complete dissolution in DMSO.[1] It is also crucial to use newly opened or properly stored anhydrous DMSO, as hygroscopic (water-absorbing) DMSO can significantly reduce the solubility of the compound.[1]
Q4: How should I store the this compound stock solution?
A4: Once prepared, the DMSO stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles. For long-term storage (up to 6 months), store the aliquots at -80°C under nitrogen. For short-term storage (up to 1 month), -20°C under nitrogen is suitable.[1]
Troubleshooting Guide: Precipitation in Cell Culture Media
Precipitation of small molecule inhibitors in aqueous cell culture media is a common issue that can significantly impact experimental results. This guide provides a step-by-step approach to address and prevent this compound precipitation.
Problem: I observed a precipitate in my cell culture medium after adding this compound.
Possible Cause 1: Poor Solubility of the Stock Solution
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Troubleshooting Step: Ensure your this compound is fully dissolved in the DMSO stock solution. Visually inspect the stock solution for any particulate matter. If crystals are present, use ultrasonication to aid dissolution.[1] Remember that using fresh, anhydrous DMSO is critical for optimal solubility.[1]
Possible Cause 2: High Final Concentration of this compound
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Troubleshooting Step: The solubility of this compound in aqueous media is significantly lower than in DMSO. You may be using a final concentration that exceeds its solubility limit in your specific cell culture medium.
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Recommendation: Perform a dose-response curve to determine the optimal, non-precipitating concentration range for your cell line and media combination. Start with a lower concentration and gradually increase it, observing for any signs of precipitation under a microscope.
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Possible Cause 3: High Final Concentration of DMSO
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Troubleshooting Step: While this compound is soluble in DMSO, high concentrations of DMSO can be toxic to cells and can also cause the compound to precipitate when diluted into an aqueous solution.
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Recommendation: Keep the final concentration of DMSO in your cell culture medium below 0.5%, and ideally at or below 0.1%. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.
-
Possible Cause 4: Improper Dilution Method
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Troubleshooting Step: Directly adding a highly concentrated DMSO stock solution to the full volume of cell culture medium can cause localized high concentrations of the compound, leading to precipitation.
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Recommendation: Employ a serial dilution method. First, prepare an intermediate dilution of your DMSO stock in a small volume of cell culture medium. Then, add this intermediate dilution to the final volume of your cell culture plate. Gently mix the medium immediately after adding the compound.
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Possible Cause 5: Interaction with Media Components
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Troubleshooting Step: Components in the cell culture medium, such as proteins in fetal bovine serum (FBS), can sometimes interact with small molecules and cause them to precipitate.
-
Recommendation: Try pre-warming the cell culture medium to 37°C before adding the inhibitor. You can also try reducing the serum concentration if your cell line can tolerate it, though this should be tested for its effects on cell health and the experimental outcome.
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Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials:
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This compound solid compound
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Anhydrous, high-purity DMSO
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Sterile microcentrifuge tubes
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Ultrasonic water bath
-
-
Procedure:
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Calculate the required mass of this compound for your desired volume of 10 mM stock solution (Molecular Weight = 300.34 g/mol ). For example, for 1 mL of a 10 mM stock, you would need 3.0034 mg of the compound.
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Weigh the calculated amount of this compound and place it in a sterile microcentrifuge tube.
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Add the corresponding volume of anhydrous DMSO to the tube.
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Vortex the tube briefly to mix.
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Place the tube in an ultrasonic water bath and sonicate until the compound is completely dissolved. Visually inspect the solution to ensure no solid particles remain.
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Aliquot the stock solution into single-use, sterile tubes.
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Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
-
Protocol 2: Determining the Optimal Working Concentration and Avoiding Precipitation
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Your cell line of interest
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Complete cell culture medium (e.g., DMEM with 10% FBS)
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Sterile multi-well plates (e.g., 96-well plate)
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Phase-contrast microscope
-
-
Procedure:
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Seed your cells in a multi-well plate at the desired density and allow them to adhere overnight.
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The next day, prepare a series of dilutions of this compound in your complete cell culture medium. To minimize the final DMSO concentration, perform serial dilutions. For example, to achieve a final concentration of 10 µM in 100 µL of media with 0.1% DMSO:
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Prepare an intermediate dilution by adding 1 µL of the 10 mM stock to 99 µL of media (resulting in a 100 µM solution).
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Add 10 µL of this 100 µM intermediate dilution to 90 µL of media in the well containing your cells.
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Prepare a range of final concentrations (e.g., 0.1 µM, 1 µM, 10 µM, 25 µM, 50 µM). Include a vehicle control well containing only 0.1% DMSO.
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Immediately after adding the inhibitor, gently swirl the plate to ensure even distribution.
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Incubate the plate under standard cell culture conditions.
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After a few hours, and again at 24 hours, carefully examine the wells under a phase-contrast microscope for any signs of precipitation (e.g., crystals, amorphous aggregates, or a hazy appearance of the medium).
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The highest concentration that does not show any precipitation can be considered your maximum working concentration for that specific cell line and media combination.
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Visualizations
Below are diagrams to illustrate key concepts related to the use of this compound.
Caption: The cGAS-STING signaling pathway and the inhibitory action of this compound.
Caption: A troubleshooting workflow for addressing this compound precipitation.
Caption: Experimental workflow to determine the optimal working concentration of this compound.
References
Enpp-1-IN-10 selectivity profiling against other phosphodiesterases
Technical Support Center: ENPP1 Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with ENPP1 inhibitors, focusing on selectivity profiling against other phosphodiesterases.
Frequently Asked Questions (FAQs)
Q1: We are using a novel ENPP1 inhibitor, ENPP1-X, in our experiments. How can we be sure it is selective for ENPP1 over other phosphodiesterases (PDEs)?
A1: To confirm the selectivity of your ENPP1 inhibitor, it is crucial to perform a selectivity profiling assay against a panel of other human phosphodiesterases. This typically involves determining the half-maximal inhibitory concentration (IC50) of your compound against ENPP1 and comparing it to the IC50 values against other PDE family members. A significantly higher IC50 value for other PDEs compared to ENPP1 indicates selectivity.
For a comprehensive profile, it is recommended to test against representatives from the 11 different PDE families, as they have distinct substrate specificities (cAMP-specific, cGMP-specific, or dual-specificity) and physiological roles.
Q2: What is a typical selectivity profile for a potent and selective ENPP1 inhibitor?
A2: A highly selective ENPP1 inhibitor will show potent inhibition of ENPP1 with significantly less activity against other PDE families. Below is an illustrative selectivity profile for a representative ENPP1 inhibitor, ENPP1-X .
Table 1: Illustrative Selectivity Profile of ENPP1-X against a Panel of Human Phosphodiesterases
| Phosphodiesterase Target | Substrate | ENPP1-X IC50 (nM) |
| ENPP1 | ATP / cGAMP | 10 |
| PDE1B | cAMP/cGMP | >10,000 |
| PDE2A | cAMP/cGMP | >10,000 |
| PDE3A | cAMP/cGMP | >10,000 |
| PDE4D | cAMP | >10,000 |
| PDE5A | cGMP | >10,000 |
| PDE6C | cGMP | >10,000 |
| PDE7B | cAMP | >10,000 |
| PDE8A | cAMP | >10,000 |
| PDE9A | cGMP | >10,000 |
| PDE10A | cAMP/cGMP | >10,000 |
| PDE11A | cAMP/cGMP | >10,000 |
Note: The data presented in this table is for illustrative purposes to represent a typical selectivity profile of a highly selective ENPP1 inhibitor. Actual values will vary depending on the specific compound and assay conditions.
Q3: We are observing off-target effects in our cellular assays. Could this be due to inhibition of other PDEs?
A3: Yes, off-target effects can arise from the inhibition of other phosphodiesterases, especially if the inhibitor has poor selectivity. Phosphodiesterases regulate a wide array of cellular processes by controlling the levels of the second messengers cAMP and cGMP.[1] For instance, inhibition of PDE3 family members can impact cardiovascular function, while PDE4 inhibitors are known to have anti-inflammatory and psychoactive effects.[2] If your ENPP1 inhibitor is not highly selective, it could modulate these other signaling pathways, leading to unexpected cellular phenotypes. A thorough selectivity profile is essential to interpret your results accurately.
Troubleshooting Guides
Issue 1: High variability in IC50 values for ENPP1.
Possible Causes and Solutions:
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Enzyme Quality: Ensure the use of a highly purified and active recombinant ENPP1 enzyme. Enzyme activity can decrease with improper storage or multiple freeze-thaw cycles.
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Substrate Concentration: The IC50 value is dependent on the substrate concentration used in the assay.[3] For competitive inhibitors, the IC50 will increase with higher substrate concentrations. It is important to use a substrate concentration at or below the Michaelis constant (Km) to obtain an accurate measure of potency.
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Assay Conditions: Maintain consistent assay conditions, including buffer composition, pH, temperature, and incubation times. For ENPP1, which is a metalloenzyme, ensure the appropriate concentration of divalent cations like Zn2+ and Ca2+ in the assay buffer.
-
Data Analysis: Use a consistent method for calculating IC50 values. A non-linear regression analysis of a dose-response curve with a variable slope is generally recommended.[4][5]
Issue 2: My ENPP1 inhibitor appears to be less potent in cellular assays compared to biochemical assays.
Possible Causes and Solutions:
-
Cell Permeability: ENPP1 is a transmembrane protein with its catalytic domain facing the extracellular space.[6] If your inhibitor is not cell-permeable, it may have limited access to intracellular PDEs, but this should not affect its activity on ENPP1. However, if the compound is intended to have intracellular effects, its permeability will be a critical factor.
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Plasma Protein Binding: If you are performing assays in the presence of serum, your inhibitor may bind to plasma proteins, reducing its free concentration and apparent potency.
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Drug Efflux: Cells may actively transport the inhibitor out of the cell via efflux pumps, lowering its intracellular concentration.
-
Metabolism: The inhibitor may be metabolized by the cells into less active or inactive forms.
Experimental Protocols
Protocol: Determining the Selectivity Profile of an ENPP1 Inhibitor using a Fluorescence Polarization Assay
This protocol describes a general method for determining the IC50 of an inhibitor against a panel of phosphodiesterases using a competitive fluorescence polarization (FP) assay.[1][2][7]
Materials:
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Purified recombinant human ENPP1 and a panel of other PDEs (e.g., PDE1-11).
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Fluorescently labeled substrate (e.g., FAM-cAMP or FAM-cGMP).
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Assay buffer (specific to each PDE, but generally containing Tris-HCl, MgCl2, and other necessary co-factors).
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Test inhibitor (ENPP1-X) dissolved in DMSO.
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384-well, low-volume, black microplates.
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A microplate reader capable of measuring fluorescence polarization.
Procedure:
-
Compound Preparation:
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Prepare a serial dilution of the ENPP1 inhibitor in DMSO. A typical starting concentration is 10 mM.
-
Further dilute the compound in the respective assay buffer to achieve the desired final concentrations for the dose-response curve.
-
-
Assay Reaction:
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Add a small volume (e.g., 5 µL) of the diluted inhibitor to the wells of the 384-well plate. Include a DMSO-only control for 100% enzyme activity and a control with no enzyme for 0% activity.
-
Add the specific phosphodiesterase enzyme (e.g., 5 µL) to each well, except for the no-enzyme control.
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Incubate for a short period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
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Initiate the reaction by adding the fluorescently labeled substrate (e.g., 10 µL).
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Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Detection:
-
Stop the reaction by adding a stop solution, or proceed directly to reading if it is a continuous assay.
-
Measure the fluorescence polarization on a suitable plate reader.
-
-
Data Analysis:
Repeat this procedure for each phosphodiesterase in the selectivity panel.
Visualizations
Caption: Workflow for determining the selectivity profile of an ENPP1 inhibitor.
Caption: Selective inhibition of ENPP1 vs. other phosphodiesterases.
References
- 1. PathSpecific™ PDE3B Phosphodiesterase Assay Kit-Fluorescence Polarization - Creative Biolabs [creative-biolabs.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. courses.edx.org [courses.edx.org]
- 4. researchgate.net [researchgate.net]
- 5. Star Republic: Guide for Biologists [sciencegateway.org]
- 6. mdpi.com [mdpi.com]
- 7. PathSpecific™ PDE1B Phosphodiesterase Assay Kit-Fluorescence Polarization - Creative Biolabs [creative-biolabs.com]
- 8. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. IC50 - Wikipedia [en.wikipedia.org]
how to store and handle Enpp-1-IN-10 stock solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage and handling of Enpp-1-IN-10 stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: DMSO is the recommended solvent for preparing high-concentration stock solutions of this compound.[1][2][3][4] For in vivo experiments, further dilution into aqueous buffers or vehicles like corn oil may be necessary.[1][2]
Q2: What are the optimal storage conditions for this compound stock solutions?
A2: For long-term storage, it is recommended to store the stock solution at -80°C, which should maintain stability for up to 6 months.[1][5] For short-term storage, -20°C is acceptable for up to 1 month.[1][5] It is advisable to store solutions under a nitrogen atmosphere.[1]
Q3: How can I avoid repeated freeze-thaw cycles?
A3: To prevent degradation of the compound, it is crucial to aliquot the stock solution into smaller, single-use volumes before storage.[1][5][6] This practice ensures that you only thaw the amount needed for a specific experiment.
Q4: What should I do if I observe precipitation in my stock solution?
A4: If precipitation is observed, you can gently warm the solution to 37°C and use sonication to aid in redissolving the compound.[3][4] Ensure the solution is clear before use.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in stock solution upon storage | - Improper storage temperature- Supersaturated solution- Solvent evaporation | - Ensure storage at the recommended temperature (-80°C for long-term).- Briefly warm and sonicate the solution to redissolve the precipitate.- Ensure vials are properly sealed to prevent solvent evaporation. |
| Inconsistent experimental results | - Degradation of the compound due to repeated freeze-thaw cycles.- Inaccurate concentration of the stock solution. | - Aliquot stock solutions into single-use vials to avoid multiple freeze-thaw cycles.[1][5][6]- Re-evaluate the initial weighing and dilution steps to ensure accuracy.- Prepare a fresh stock solution. |
| Low solubility in aqueous buffers for in vitro assays | - The inherent low aqueous solubility of the compound. | - Prepare a high-concentration stock solution in DMSO first.[1]- For the final working solution, ensure the final DMSO concentration is compatible with your assay (typically <0.5%).- Consider using a co-solvent system if higher concentrations in aqueous media are required, but validate its compatibility with your experimental setup. |
| Difficulty dissolving the compound for in vivo formulations | - Inappropriate vehicle for the desired concentration. | - For in vivo use, specific formulations are often required. A common approach is to first dissolve the compound in a small amount of DMSO and then dilute it with a vehicle like corn oil or a solution containing PEG300 and Tween-80.[1][2][4] |
Quantitative Data Summary
This compound and Analogs: Solubility and Storage
| Compound | Solvent | Solubility | Storage Temperature | Storage Duration |
| This compound | DMSO | ≥ 5 mg/mL | -80°C | 6 months[1] |
| -20°C | 1 month[1] | |||
| Enpp-1-IN-1 | DMSO | 250 mg/mL (728.01 mM)[4] | -80°C | 2 years[4] |
| -20°C | 1 year[4] | |||
| Enpp-1-IN-20 | DMSO | Not specified | -80°C | 6 months[5] |
| -20°C | 1 month[5] | |||
| Enpp-1-IN-19 | DMSO | Not specified | -80°C | 6 months[7] |
| -20°C | 1 month[7] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution of this compound
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Weighing the Compound: Accurately weigh a precise amount of this compound powder using a calibrated analytical balance.
-
Calculating the Solvent Volume: Calculate the required volume of DMSO to achieve a 10 mM concentration. The molecular weight of this compound is needed for this calculation.
-
Dissolution: Add the calculated volume of fresh, anhydrous DMSO to the vial containing the this compound powder.
-
Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming (to 37°C) and sonication can be used to facilitate dissolution if necessary.[3]
-
Aliquoting: Dispense the stock solution into smaller, single-use, light-protected vials.
-
Storage: Store the aliquots at -80°C for long-term storage or -20°C for short-term use.[1]
Protocol 2: Preparation of a Working Solution for In Vitro Assays
-
Thawing: Thaw a single aliquot of the 10 mM this compound DMSO stock solution at room temperature.
-
Dilution: Serially dilute the stock solution with the appropriate cell culture medium or assay buffer to achieve the desired final concentrations.
-
Final DMSO Concentration: Ensure that the final concentration of DMSO in the assay does not exceed a level that affects cell viability or enzyme activity (typically below 0.5%).
-
Use Immediately: Use the prepared working solutions immediately for your experiments.
Visualizations
ENPP1 Signaling Pathway in Cancer Immunity
Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a key negative regulator of the cGAS-STING pathway.[8] It hydrolyzes the immunotransmitter 2'3'-cyclic GMP-AMP (cGAMP), which is produced by cancer cells in response to cytosolic DNA.[9][10] By degrading extracellular cGAMP, ENPP1 dampens the activation of the STING pathway in immune cells, thereby suppressing the anti-tumor immune response.[8] Inhibition of ENPP1 can enhance STING-mediated type I interferon responses, promoting anti-tumor immunity.[7]
Caption: The role of ENPP1 in the cGAS-STING signaling pathway.
Experimental Workflow for this compound Stock Solution Preparation
This workflow outlines the key steps for preparing and storing this compound stock solutions for experimental use. Following this workflow helps ensure the stability and activity of the compound.
Caption: Workflow for preparing this compound stock solutions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. glpbio.com [glpbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Enpp-1-IN-5 | Phosphodiesterase(PDE) | 2230916-95-5 | Invivochem [invivochem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pnas.org [pnas.org]
- 9. Role of ENPP1 in cancer pathogenesis: Mechanisms and clinical implications (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
interpreting unexpected phenotypes with Enpp-1-IN-10
Welcome to the technical support center for Enpp1-IN-10. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting unexpected experimental outcomes.
Troubleshooting Guide: Interpreting Unexpected Phenotypes
This guide addresses specific issues you may encounter during your experiments with Enpp1-IN-10 in a question-and-answer format.
Question 1: Why am I not observing the expected downstream effects of STING pathway activation (e.g., increased interferon production) in my mouse model after administering Enpp1-IN-10?
Possible Causes and Solutions:
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Species Specificity: Enpp1-IN-10 (also referred to as compound 1 in some literature) may not be effective against mouse ENPP1. One study reported no activity for this compound against mouse ENPP1 at concentrations below 10 μM.[1]
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Recommendation: Verify the efficacy of Enpp1-IN-10 on your specific mouse strain's ENPP1 protein in vitro before proceeding with extensive in vivo studies. Consider using a different, validated inhibitor for murine models.
-
-
Ineffective cGAMP Hydrolysis Inhibition: The same study also suggested that Enpp1-IN-10 may not effectively block the degradation of 2'3'-cGAMP, the key substrate for STING activation.[1]
-
Recommendation: Perform a direct enzymatic assay using recombinant ENPP1 and 2'3'-cGAMP as a substrate to confirm that Enpp1-IN-10 is active under your experimental conditions.
-
-
Low Endogenous cGAMP Levels: The efficacy of an ENPP1 inhibitor is dependent on the presence of its substrate, cGAMP, which is produced by cancer cells.[1] "Cold" tumors with low immune infiltration may not produce sufficient cGAMP for ENPP1 inhibition to have a significant effect.[2]
-
Recommendation: Measure baseline cGAMP levels in your tumor microenvironment. Consider combining Enpp1-IN-10 with treatments that induce DNA damage and subsequent cGAMP production, such as radiotherapy or certain chemotherapies.[2]
-
-
Pharmacokinetics and Bioavailability: The compound may not be reaching the target tissue at a sufficient concentration or for a sufficient duration.
-
Recommendation: Conduct pharmacokinetic studies to determine the concentration of Enpp1-IN-10 in plasma and tumor tissue over time. Adjust dosing regimen or formulation if necessary. Vendor datasheets provide some solubility information for in vivo studies.[3]
-
Question 2: I'm observing unexpected changes in immune cell populations, but not the ones typically associated with STING activation. What could be the cause?
Possible Causes and Solutions:
-
Off-Target Effects: Achieving high selectivity for ENPP1 over other phosphodiesterases and ENPP family members is a known challenge in inhibitor development.[3][4] Your observed phenotype could be due to the inhibition of other enzymes.
-
Recommendation: Perform a kinase or phosphatase screening panel to identify potential off-targets of Enpp1-IN-10. Compare the observed phenotype with known effects of inhibiting identified off-targets.
-
-
Complex ENPP1 Biology: ENPP1 has multiple biological roles beyond cGAMP hydrolysis. It also hydrolyzes ATP to AMP, which is then converted to immunosuppressive adenosine.[5][6] Furthermore, ENPP1 expression has been unexpectedly linked to a decrease in tumor-infiltrating naive B cells.[5][7] Perturbing this complex system can have unforeseen consequences.
-
Recommendation: Profile a wide range of immune cell populations in your model using techniques like flow cytometry or single-cell RNA sequencing. Measure levels of ATP, AMP, and adenosine in the tumor microenvironment to assess the impact on the purinergic signaling pathway.[8]
-
Question 3: My in vitro cell viability/proliferation assays are showing inconsistent or no effect.
Possible Causes and Solutions:
-
Indirect Mechanism of Action: ENPP1 inhibitors primarily act on the extracellular enzyme to modulate the immune environment.[1] Their anti-cancer effects are largely immune-mediated and may not be apparent in simple in vitro monoculture assays.
-
Recommendation: Use co-culture systems with immune cells (e.g., T cells, dendritic cells) and cancer cells to better recapitulate the tumor microenvironment. The primary readout should be immune cell activation and cancer cell killing by immune cells, rather than a direct cytotoxic effect of the inhibitor.
-
-
Compound Stability and Solubility: Enpp1-IN-10 may degrade or precipitate in your cell culture media over the course of the experiment.
-
Recommendation: Consult the manufacturer's data sheet for solubility and stability information.[3] Prepare fresh solutions for each experiment and visually inspect for precipitation. Test the activity of the compound in your media over time using an enzymatic assay.
-
Frequently Asked Questions (FAQs)
What is the mechanism of action of Enpp1-IN-10? Enpp1-IN-10 is a potent inhibitor of Ecto-nucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1).[3][9] ENPP1 is an enzyme that hydrolyzes extracellular 2',3'-cyclic GMP-AMP (cGAMP), a key signaling molecule that activates the STING (Stimulator of Interferon Genes) pathway to initiate an anti-tumor immune response.[10][11] By inhibiting ENPP1, Enpp1-IN-10 is designed to increase the concentration of cGAMP in the tumor microenvironment, leading to enhanced STING activation and a more robust anti-cancer immune attack.[1][2]
What is the reported potency of Enpp1-IN-10? Enpp1-IN-10 has a reported inhibitor constant (Ki) of 3.866 μM.[3][9]
What are the potential off-target effects of ENPP1 inhibition? The primary concerns for off-target effects relate to other members of the ENPP family and the broader purinergic signaling system.[4] Additionally, since ENPP1 plays a crucial role in bone mineralization by producing inorganic pyrophosphate (PPi) from ATP, inhibitors could potentially disrupt phosphate homeostasis and lead to ectopic calcification.[6][12]
What solvents and storage conditions are recommended for Enpp1-IN-10? According to vendor data, Enpp1-IN-10 can be dissolved in DMSO.[3] For long-term storage of the stock solution, -80°C for up to 6 months is recommended.[3] For in vivo use, various formulations involving DMSO, PEG300, SBE-β-CD, and corn oil are suggested, but it is recommended to prepare these solutions fresh daily.[3]
Quantitative Data Summary
| Compound | Target | Assay Type | Value | Reference |
| Enpp1-IN-10 | Human ENPP1 | Inhibition Constant (Ki) | 3.866 µM | [3][9] |
| Enpp-1-IN-14 | Recombinant Human ENPP1 | IC50 | 32.38 nM | [13] |
Experimental Protocols
In Vitro ENPP1 Enzymatic Assay
This protocol is a general guideline for assessing the inhibitory activity of Enpp1-IN-10 on ENPP1's ability to hydrolyze a substrate.
Materials:
-
Recombinant human ENPP1
-
Enpp1-IN-10 (dissolved in DMSO)
-
Substrate: 2'3'-cGAMP or a fluorogenic substrate like p-nitrophenyl 5'-thymidine monophosphate (p-Nph-5'-TMP)
-
Assay Buffer (e.g., Tris-HCl, pH 7.4 with ZnCl2 and MgCl2)
-
96-well plate
-
Plate reader
Procedure:
-
Prepare serial dilutions of Enpp1-IN-10 in assay buffer. Include a DMSO-only vehicle control.
-
In a 96-well plate, add 10 µL of each inhibitor dilution (or vehicle).
-
Add 70 µL of assay buffer containing recombinant ENPP1 to each well.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 20 µL of the substrate (e.g., 5µM cGAMP) to each well.[1]
-
Incubate at 37°C for a predetermined time (e.g., 30-60 minutes). The reaction should be in the linear range.
-
Stop the reaction (e.g., by adding a stop solution or by heat inactivation).
-
Quantify the product. For cGAMP hydrolysis, this can be done using LC-MS/MS to measure the remaining cGAMP. For fluorogenic substrates, measure the absorbance or fluorescence on a plate reader.
-
Calculate the percent inhibition for each concentration and determine the IC50 value.
Immune Cell Co-culture Assay
This protocol assesses the ability of Enpp1-IN-10 to enhance immune-mediated killing of cancer cells.
Materials:
-
Target cancer cell line (e.g., MC38 colorectal cancer cells)[13]
-
Effector immune cells (e.g., human PBMCs or isolated T cells)
-
Enpp1-IN-10 (dissolved in DMSO)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Cytotoxicity detection kit (e.g., LDH release assay or a live/dead cell stain)
-
96-well culture plate
Procedure:
-
Seed target cancer cells in a 96-well plate and allow them to adhere overnight.
-
The next day, treat the cancer cells with a range of concentrations of Enpp1-IN-10 or vehicle control (DMSO).
-
Add effector immune cells to the wells at a specified Effector:Target (E:T) ratio (e.g., 10:1).
-
Include control wells: target cells alone, effector cells alone, and target cells with a maximum lysis agent.
-
Co-culture the cells for 24-72 hours at 37°C, 5% CO2.
-
After incubation, assess cancer cell viability using your chosen method. For example, collect the supernatant to measure LDH release or stain the cells with a live/dead stain and analyze via microscopy or flow cytometry.
-
Calculate the percentage of specific lysis for each condition. An increase in specific lysis in the presence of Enpp1-IN-10 would indicate enhanced immune-mediated killing.
Visualizations
Signaling Pathway
References
- 1. Structure-aided development of small molecule inhibitors of ENPP1, the extracellular phosphodiesterase of the immunotransmitter cGAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. What are the new molecules for ENPP1 inhibitors? [synapse.patsnap.com]
- 5. pnas.org [pnas.org]
- 6. mdpi.com [mdpi.com]
- 7. ENPP1 is an innate immune checkpoint of the anticancer cGAMP-STING pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ENPP1 Immunobiology as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biocat.com [biocat.com]
- 10. Role of ENPP1 in cancer pathogenesis: Mechanisms and clinical implications (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. juniperpublishers.com [juniperpublishers.com]
- 12. Preclinical candidate to target ENPP1 for cancer immunotherapy and the treatment of rare disease using generative AI - ecancer [ecancer.org]
- 13. file.medchemexpress.eu [file.medchemexpress.eu]
optimizing incubation time for Enpp-1-IN-10 treatment
Welcome to the technical support center for ENPP1-IN-10. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers and drug development professionals optimize their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for ENPP1-IN-10?
ENPP1-IN-10 is a small molecule inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1).[1] ENPP1 is a key negative regulator of the cGAS-STING innate immune pathway.[2] It functions by hydrolyzing the second messenger molecule 2'3'-cyclic GMP-AMP (cGAMP), which is produced by cGAS in response to cytosolic DNA.[2][3] By inhibiting ENPP1, ENPP1-IN-10 prevents the degradation of extracellular cGAMP.[4][5] This allows cGAMP to bind to and activate the STING protein on adjacent cells, triggering a downstream signaling cascade that results in the production of type I interferons and other cytokines, ultimately leading to an anti-tumor immune response.[2]
Q2: What is a good starting point for determining the optimal incubation time for ENPP1-IN-10 in my cell-based assay?
The optimal incubation time for ENPP1-IN-10 can vary depending on the cell type, inhibitor concentration, and the specific downstream readout. Based on general protocols for ENPP1 inhibitors, a pilot time-course experiment is the best approach.
We recommend starting with a range of incubation times. For cellular enzymatic assays, a shorter time frame may be sufficient, for instance, 4 hours.[6] For downstream signaling readouts such as cytokine production or cytotoxicity, a longer incubation of 24 hours is a common starting point.[7] A comprehensive pilot study might include time points such as 4, 8, 12, 24, and 48 hours.
Q3: How do I measure the effectiveness of ENPP1-IN-10 treatment?
The effectiveness of ENPP1-IN-10 can be assessed by measuring the activation of the STING pathway. Key readouts include:
-
Phosphorylation of STING pathway proteins: Western blotting can be used to measure the phosphorylation levels of STING, TBK1, and IRF3. Increased phosphorylation indicates pathway activation.
-
Cytokine production: The production of Type I interferons (e.g., IFN-β) and other pro-inflammatory cytokines can be quantified using ELISA or multiplex assays.[6]
-
Gene expression: Quantitative PCR (qPCR) can be used to measure the upregulation of interferon-stimulated genes (ISGs).
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low STING pathway activation (e.g., no increase in p-STING or IFN-β). | 1. Suboptimal Incubation Time: The incubation period may be too short for the downstream effect to be measurable, or too long, leading to signal decay or secondary regulatory effects.2. Incorrect Inhibitor Concentration: The concentration of ENPP1-IN-10 may be too low to effectively inhibit ENPP1.3. Low ENPP1 Expression: The cell line used may not express sufficient levels of ENPP1 for the inhibitor to have a significant effect.4. Inactive cGAS-STING Pathway: The cells may have a defect in the cGAS-STING pathway, or there may be no endogenous STING activation to be amplified.5. Inhibitor Instability: ENPP1-IN-10 may be unstable in the cell culture medium over long incubation periods. | 1. Optimize Incubation Time: Perform a time-course experiment (e.g., 4, 8, 12, 24, 48 hours) to identify the optimal time point for your specific assay and cell line.2. Optimize Concentration: Perform a dose-response experiment. The reported Ki for ENPP1-IN-10 is 3.866 μM.[1] A starting range could be 1-10 µM.3. Confirm ENPP1 Expression: Verify ENPP1 expression in your cell line via Western blot, qPCR, or flow cytometry.4. Induce STING Activation: If there is no basal cGAMP production, you may need to co-treat with a STING agonist (like cGAMP) or a DNA damaging agent to initiate the pathway that ENPP1-IN-10 can then potentiate.5. Check Stability: Refer to the manufacturer's data sheet for stability information. Consider replenishing the inhibitor during long incubation periods. |
| High background signal or cell toxicity. | 1. Inhibitor Concentration Too High: High concentrations of ENPP1-IN-10 may lead to off-target effects or cellular toxicity.2. Prolonged Incubation: Long exposure to the inhibitor, even at lower concentrations, could be detrimental to cell health. | 1. Titrate Down Concentration: Perform a dose-response experiment to find the optimal concentration that maximizes STING activation while minimizing toxicity.2. Shorten Incubation Time: Correlate cell viability (e.g., using an MTT or LDH assay) with your time-course experiment to find a window that provides a robust signal without significant cell death. |
| Inconsistent results between experiments. | 1. Variable Cell Conditions: Differences in cell passage number, confluency, or overall health can affect experimental outcomes.2. Inhibitor Preparation: Inconsistent preparation of ENPP1-IN-10 stock and working solutions.3. Assay Variability: Technical variability in assay performance (e.g., antibody dilutions, wash steps). | 1. Standardize Cell Culture: Use cells within a consistent passage number range and seed at a standardized density. Ensure cells are healthy at the time of treatment.2. Standardize Inhibitor Handling: Prepare fresh working solutions of ENPP1-IN-10 for each experiment from a validated stock solution. Follow the manufacturer's guidelines for storage.[1]3. Use Controls: Include appropriate positive and negative controls in every experiment to monitor assay performance. |
Experimental Protocols & Data Presentation
To systematically optimize your incubation time, we recommend a time-course experiment measuring key downstream markers of STING activation.
Protocol: Time-Course Analysis of STING Pathway Activation
-
Cell Seeding: Plate your cells of interest at a predetermined density in a multi-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with a fixed, optimized concentration of ENPP1-IN-10. If you are also inducing the pathway, add your stimulus (e.g., exogenous cGAMP, DNA transfection) at the same time.
-
Incubation: Incubate the cells for various time points (e.g., 0, 4, 8, 12, 24, 48 hours).
-
Sample Collection:
-
For protein analysis (Western blot), lyse the cells at each time point and collect the protein lysates.
-
For cytokine analysis (ELISA), collect the cell culture supernatant at each time point.
-
For gene expression analysis (qPCR), lyse the cells and extract RNA at each time point.
-
-
Analysis: Perform Western blotting for p-STING/STING, p-TBK1/TBK1, and p-IRF3/IRF3. Perform ELISA for IFN-β. Perform qPCR for IFNB1 and other interferon-stimulated genes.
Data Presentation Tables
Use the following tables to structure the data from your optimization experiments.
Table 1: Time-Course of STING Pathway Protein Phosphorylation Data to be presented as fold change in the ratio of phosphorylated to total protein relative to the 0-hour time point.
| Time (hours) | p-STING / STING (Fold Change) | p-TBK1 / TBK1 (Fold Change) | p-IRF3 / IRF3 (Fold Change) |
|---|---|---|---|
| 0 | 1.0 | 1.0 | 1.0 |
| 4 | |||
| 8 | |||
| 12 | |||
| 24 |
| 48 | | | |
Table 2: Time-Course of IFN-β Production
| Time (hours) | IFN-β Concentration (pg/mL) |
|---|---|
| 0 | |
| 4 | |
| 8 | |
| 12 | |
| 24 |
| 48 | |
Table 3: Dose-Response of ENPP1-IN-10 at Optimal Incubation Time Determine the optimal incubation time from the tables above and use it for this experiment.
| ENPP1-IN-10 (µM) | Key Readout (e.g., IFN-β pg/mL or Fold Change p-STING) |
|---|---|
| 0 | |
| 0.1 | |
| 0.5 | |
| 1.0 | |
| 5.0 |
| 10.0 | |
Visualizations
ENPP1-cGAS-STING Signaling Pathway
Caption: ENPP1-cGAS-STING signaling pathway and the mechanism of ENPP1-IN-10 inhibition.
Experimental Workflow for Incubation Time Optimization
Caption: Logical workflow for optimizing ENPP1-IN-10 incubation time in cell-based assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. AVA-NP-695 Selectively Inhibits ENPP1 to Activate STING Pathway and Abrogate Tumor Metastasis in 4T1 Breast Cancer Syngeneic Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Quantifying cGAMP in the Presence of ENPP1 Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with cGAMP quantification and ENPP1 inhibitors. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate the complexities of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is quantifying cGAMP in the presence of ENPP1 inhibitors challenging?
A1: Quantifying cyclic GMP-AMP (cGAMP) in the presence of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) inhibitors presents several challenges. ENPP1 is the primary enzyme responsible for the rapid degradation of extracellular cGAMP.[1][2] Therefore, when studying the effects of ENPP1 inhibitors, it is crucial to accurately measure cGAMP levels to assess inhibitor potency and impact on the cGAMP-STING signaling pathway. The challenges include the inherent instability of cGAMP in biological samples due to ENPP1 activity, potential interference of the inhibitors with the assay components, and the need for highly sensitive detection methods to quantify low concentrations of cGAMP.
Q2: What are the common methods for quantifying cGAMP?
A2: Several methods are available for cGAMP quantification, each with its advantages and limitations:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Considered the gold standard for its high specificity and sensitivity, allowing for quantification down to nanomolar concentrations.[3]
-
Luminescence-based assays (e.g., cGAMP-Luc): These are coupled enzyme assays that are sensitive and suitable for high-throughput screening.[4][5]
-
Fluorescence Polarization (FP) and TR-FRET-based Immunoassays (e.g., Transcreener® AMP²/GMP² Assay): These are homogenous, high-throughput assays that detect the products of cGAMP hydrolysis (AMP and GMP).[6][7]
-
Radiolabeled Assays (e.g., [³²P]cGAMP): Used to track the degradation of cGAMP and determine enzyme kinetics and inhibitor potency.[1][3]
Q3: How do I choose the right ENPP1 inhibitor for my experiment?
A3: The choice of an ENPP1 inhibitor depends on the specific experimental goals. Key considerations include:
-
Potency (Kᵢ or IC₅₀): A highly potent inhibitor is necessary to effectively block cGAMP degradation, especially in environments with high ENPP1 activity like plasma.[1]
-
Cell Permeability: For studying extracellular cGAMP, cell-impermeable inhibitors are crucial to avoid confounding effects from intracellular targets.[1][3]
-
Specificity: The inhibitor should be selective for ENPP1 to minimize off-target effects that could interfere with cGAMP signaling or the quantification assay itself.[8]
Troubleshooting Guides
Issue 1: High variability or no detectable cGAMP in samples.
Potential Causes:
-
Rapid cGAMP degradation: Extracellular cGAMP is rapidly hydrolyzed by ENPP1, with a half-life as short as 16 minutes in mouse plasma.[1]
-
Insufficient inhibitor concentration or potency: The ENPP1 inhibitor may not be present at a high enough concentration or may not be potent enough to completely block ENPP1 activity.
-
Sample handling and storage: Improper sample handling, such as delayed processing or incorrect storage temperatures, can lead to cGAMP degradation.
Solutions:
-
Optimize inhibitor concentration: Perform a dose-response experiment to determine the optimal concentration of the ENPP1 inhibitor needed to stabilize cGAMP in your specific experimental system.
-
Use a potent inhibitor: Select an inhibitor with a low nanomolar Kᵢ value.[1]
-
Immediate sample processing: Process samples immediately after collection. If storage is necessary, flash-freeze samples in liquid nitrogen and store them at -80°C.
-
Include a positive control: Use a known concentration of cGAMP spiked into a similar matrix to validate your sample preparation and quantification method.
Issue 2: Inconsistent IC₅₀ values for ENPP1 inhibitors.
Potential Causes:
-
Assay conditions: Variations in pH, enzyme concentration, substrate concentration, and incubation time can significantly affect inhibitor potency measurements.[1]
-
Inhibitor stability: The inhibitor may be unstable under the assay conditions.
-
Off-target effects: The inhibitor might be interacting with other components of the assay system.
Solutions:
-
Standardize assay parameters: Strictly adhere to a validated protocol for all experiments. Key parameters to control include:
-
pH: ENPP1 activity is pH-dependent; physiological pH (7.4) is often used.[1]
-
Enzyme and Substrate Concentrations: Use concentrations that are appropriate for determining Kᵢ or IC₅₀ values accurately. For competitive inhibitors, the apparent IC₅₀ will depend on the substrate concentration.
-
-
Assess inhibitor stability: Evaluate the stability of your inhibitor in the assay buffer over the time course of the experiment.
-
Validate with a secondary assay: Confirm your results using an orthogonal method to rule out assay-specific artifacts.
Issue 3: Interference with Luminescence or Fluorescence-based Assays.
Potential Causes:
-
Inhibitor auto-fluorescence or quenching: The chemical properties of the ENPP1 inhibitor may interfere with the optical readout of the assay.
-
Assay buffer components: Certain components of the ENPP1 reaction buffer, such as high concentrations of zinc (Zn²⁺), can inhibit downstream enzymes in coupled-enzyme assays (e.g., myokinase in luciferase-based AMP detection).[5]
Solutions:
-
Run inhibitor-only controls: Test the inhibitor at various concentrations in the assay without the enzyme to check for background signal or quenching.
-
Optimize buffer composition: Reduce the concentration of interfering components if possible without compromising ENPP1 activity. For example, reducing ZnCl₂ concentration from 200 µM to 1 µM has been shown to have minimal effect on ENPP1 activity while improving the performance of a coupled luciferase assay.[4][5]
-
Use a different detection method: If interference cannot be mitigated, consider using a non-optical method like LC-MS/MS.
Quantitative Data Summary
Table 1: Potency of Selected ENPP1 Inhibitors
| Inhibitor | Target | Assay Type | Substrate | Kᵢ (nM) | IC₅₀ (nM) | Reference |
| Compound 32 | Mouse ENPP1 | In vitro | cGAMP | < 2 | - | [1] |
| STF-1084 | Mouse ENPP1 | In vitro ([³²P]-cGAMP TLC) | cGAMP | 110 (Kᵢ,app) | - | [3] |
| STF-1084 | Human ENPP1 | In cells (cGAMP export) | cGAMP | - | 340 | [3] |
| STF-1084 | ENPP1 | cGAMP-Luc | cGAMP | - | 149 ± 20 | [5] |
| QS1 | ENPP1 | cGAMP-Luc | cGAMP | - | 1590 ± 70 | [5] |
| SR-8314 | ENPP1 | - | - | 79 | - | [8] |
| MV-626 | ENPP1 | - | - | - | - | [8] |
Table 2: cGAMP Degradation Rates
| Biological Matrix | Species | Half-life (t₁/₂) | Measurement Method | Reference |
| Plasma | Mouse | 16 minutes | Radiolabeled cGAMP | [1] |
| Plasma | Human | 30-60 minutes | Radiolabeled cGAMP | [1] |
Experimental Protocols
Protocol 1: LC-MS/MS Quantification of cGAMP
This protocol is adapted from Carozza et al., 2020.[3]
-
Sample Preparation:
-
For cell culture supernatants (extracellular cGAMP), collect the media and centrifuge to remove cell debris.
-
For cell lysates (intracellular cGAMP), wash cells with PBS, lyse with a solution of 20% (v/v) methanol and 2% acetic acid, and scrape the cells.
-
-
Internal Standard:
-
Add a known amount of ¹³C₁₀¹⁵N₅-labeled cGAMP as an internal standard to each sample for accurate quantification.[9]
-
-
Enrichment:
-
Use a HyperSep Aminopropyl SPE column to enrich cGAMP from the cell extracts.
-
-
LC-MS/MS Analysis:
-
Dry the eluent by rotary vacuum and redissolve in an appropriate buffer.
-
Separate the compounds using a reverse-phase column with a gradient of water and acetonitrile containing 0.1% formic acid.[1]
-
Quantify cGAMP using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode.
-
Protocol 2: cGAMP-Luc Assay for cGAMP Quantification and Inhibitor Screening
This protocol is based on the method developed by Mardjuki et al., 2020.[5]
-
ENPP1 Reaction:
-
In a 96-well plate, combine your sample containing cGAMP with recombinant ENPP1 (e.g., 10 nM) in a minimal ENPP1 buffer (50 mM Tris, 150 mM NaCl, 1 µM ZnCl₂, 500 µM CaCl₂).
-
For inhibitor screening, pre-incubate ENPP1 with a serial dilution of the inhibitor before adding cGAMP (e.g., 5 µM).
-
Incubate the reaction for a set time (e.g., 2 hours) at 37°C.
-
-
Heat Inactivation:
-
Terminate the reaction by heating the plate at 95°C for 10 minutes to inactivate ENPP1.
-
-
AMP Detection:
-
Use a luciferase-based AMP detection kit to quantify the amount of AMP produced from cGAMP hydrolysis.
-
The luminescence signal is proportional to the initial amount of cGAMP in the sample.
-
-
Standard Curve:
-
Generate a standard curve with known concentrations of cGAMP to determine the concentration in your samples.
-
Signaling Pathways and Workflows
Caption: The cGAMP-STING signaling pathway and the role of ENPP1.
Caption: General workflow for cGAMP quantification with ENPP1 inhibitors.
References
- 1. Structure-aided development of small molecule inhibitors of ENPP1, the extracellular phosphodiesterase of the immunotransmitter cGAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ENPP1 is an innate immune checkpoint of the anticancer cGAMP-STING pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Extracellular cGAMP is a cancer cell-produced immunotransmitter involved in radiation-induced anti-cancer immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of cGAMP-Luc, a sensitive and precise coupled enzyme assay to measure cGAMP in complex biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a High-Throughput Assay to Identify Inhibitors of ENPP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bellbrooklabs.com [bellbrooklabs.com]
- 8. mdpi.com [mdpi.com]
- 9. Compound C Reducing Interferon Expression by Inhibiting cGAMP Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting ENPP1 Enzymatic Assays
Welcome to the ENPP1 Enzymatic Assay Technical Support Center. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in ENPP1 enzymatic assays?
A1: Interference in ENPP1 assays can arise from several sources, including:
-
Compound autofluorescence: Test compounds that fluoresce at the same wavelength as the detection reagent can lead to false positives.
-
Presence of contaminating phosphatases: Other enzymes in impure enzyme preparations or cell lysates can hydrolyze the substrate or product, leading to inaccurate results.
-
Substrate instability: The artificial substrate p-nitrophenyl 5'-thymidine monophosphate (p-Nph-5'-TMP) can be unstable, leading to high background signal.[1]
-
Product inhibition: The accumulation of reaction products, such as AMP and pyrophosphate (PPi), can inhibit ENPP1 activity.[2]
-
Interference from biological matrices: Components in serum, such as Fetal Bovine Serum (FBS), can contain endogenous ENPP1 activity, leading to high background in cell-based assays.[3][4]
-
Chelating agents: ENPP1 is a metalloenzyme requiring zinc and calcium ions for activity.[5] The presence of chelating agents like EDTA in the assay buffer will inhibit the enzyme.
Q2: My assay is showing high background noise. What are the potential causes and solutions?
A2: High background noise can obscure the signal from ENPP1 activity. Potential causes and solutions are outlined below:
| Potential Cause | Solution |
| Substrate instability (e.g., p-Nph-5'-TMP) | Prepare substrate solutions fresh. Consider using a more stable, fluorogenic substrate like TG-mAMP.[6][7] |
| Contaminated reagents | Use high-purity water and reagents.[3][8] Filter-sterilize buffers. |
| Autofluorescence of test compounds | Run a parallel assay without the enzyme to measure and subtract the background fluorescence of the compound. |
| Endogenous ENPP1 in biological samples (e.g., FBS) | When performing cell-based assays, wash cells thoroughly to remove any residual serum.[3] Consider using serum-free media or EV-depleted FBS during the assay.[4] |
| Non-enzymatic hydrolysis of the substrate | Run a no-enzyme control to determine the rate of non-enzymatic substrate degradation and subtract this from the total signal. |
Q3: I am observing lower than expected ENPP1 activity. What could be the reason?
A3: Several factors can contribute to low enzyme activity. Refer to the table below for common causes and troubleshooting steps:
| Potential Cause | Solution |
| Inactive enzyme | Ensure proper storage of the enzyme at -80°C and avoid repeated freeze-thaw cycles. Confirm the activity of the enzyme lot with a positive control inhibitor.[7] |
| Suboptimal assay buffer conditions | ENPP1 activity is pH-dependent, with optimal activity often observed at pH 9.0 for artificial substrates, but physiological assays should be run at pH 7.4.[9] Ensure the buffer contains the required cofactors, typically ZnCl₂ and CaCl₂.[9][10][11] |
| Product inhibition | Keep substrate conversion low (typically <20%) to minimize the accumulation of inhibitory products like AMP.[2] |
| Incorrect substrate concentration | Determine the Km of your substrate under your specific assay conditions and use a substrate concentration around the Km value for inhibitor screening. |
| Presence of inhibitors in the sample | Test for inhibitors in your sample by spiking a known amount of active ENPP1 and measuring the recovery of activity. |
Troubleshooting Guides
Guide 1: Interference from Test Compounds
This guide helps to identify and mitigate interference from test compounds in inhibitor screening assays.
Caption: Workflow for troubleshooting compound interference.
Guide 2: Selecting the Appropriate ENPP1 Assay
The choice of assay depends on the research question, throughput requirements, and available equipment.
| Assay Type | Principle | Advantages | Disadvantages |
| Colorimetric (Malachite Green) | Detects inorganic phosphate (Pi) or pyrophosphate (PPi) released from ATP hydrolysis.[12][13] | Simple, inexpensive, suitable for endpoint assays. | Can be prone to interference from phosphate-containing buffers and compounds. |
| Colorimetric (p-Nph-5'-TMP) | Uses an artificial substrate that releases a chromophore upon cleavage.[14] | High-throughput compatible. | Substrate is not physiologically relevant and can be unstable.[1] |
| Fluorometric (TG-mAMP) | A fluorogenic substrate that releases a fluorescent molecule upon cleavage by ENPP1.[6][7] | High sensitivity, suitable for HTS. | Potential for interference from fluorescent compounds. |
| Transcreener® AMP²/GMP² Assay (FP/TR-FRET) | Directly detects AMP or GMP produced from ATP or cGAMP hydrolysis using a competitive immunoassay.[1][15][16] | High sensitivity, low enzyme requirement, directly measures product formation, and reduces interference.[15] | Requires specialized plate readers for FP or TR-FRET. |
| Cell-Based Assay | Measures ENPP1/ENPP3 activity on live cells using a fluorogenic substrate.[3][6] | Physiologically relevant context. | Can be affected by endogenous ENPP activity in serum and cell health.[3][4] |
Experimental Protocols
Protocol 1: General ENPP1 Activity Assay using a Fluorogenic Substrate
This protocol is adapted for a 96-well format using a fluorogenic substrate like TG-mAMP.
-
Reagent Preparation:
-
Prepare 1X Assay Buffer by diluting a 10X stock (e.g., 500 mM Tris, 1.5 M NaCl, pH 7.5) with ultrapure water.[8][17]
-
Add cofactors to the 1X Assay Buffer to final concentrations of 500 µM CaCl₂ and 1 µM ZnCl₂.[9]
-
Prepare the ENPP1 enzyme dilution in 1X Assay Buffer. The final concentration will depend on the specific activity of the enzyme lot but is often in the pM to low nM range.[1][9]
-
Prepare the fluorogenic substrate solution in 1X Assay Buffer. The final concentration should be at or near the Km for the substrate.
-
For inhibitor studies, prepare a serial dilution of the test compound. A common solvent is DMSO.[3]
-
-
Assay Procedure:
-
Add 50 µL of 1X Assay Buffer to the appropriate wells of a black, 96-well plate.
-
For inhibitor wells, add 10 µL of the test compound dilution. For control wells, add 10 µL of the solvent (e.g., DMSO).
-
Add 20 µL of the diluted ENPP1 enzyme to all wells except the "no enzyme" control wells. Add 20 µL of 1X Assay Buffer to the "no enzyme" wells.
-
Incubate the plate at room temperature or 37°C for 10-15 minutes to allow compounds to interact with the enzyme.
-
Initiate the reaction by adding 20 µL of the substrate solution to all wells.
-
Monitor the increase in fluorescence over time using a plate reader with excitation at ~485 nm and emission at ~520 nm.[6] Readings can be taken kinetically or as an endpoint measurement after a fixed time (e.g., 60 minutes).[1]
-
-
Data Analysis:
-
Subtract the background fluorescence from the "no enzyme" control wells.
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each well.
-
For inhibitor studies, plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 2: ENPP1 Signaling Pathway in Cancer Immunity
ENPP1 plays a critical role in regulating the cGAS-STING pathway, which is crucial for the innate immune response to cancer.
Caption: ENPP1 negatively regulates the cGAS-STING pathway.[1][5][16][18]
This technical support center provides a starting point for troubleshooting your ENPP1 enzymatic assays. For more specific issues, consulting the manufacturer's instructions for your assay kit and reagents is always recommended.
References
- 1. researchgate.net [researchgate.net]
- 2. Kinetic mechanism of ENPP1 ATPase: Implications for aberrant calcification disorders and enzyme replacement therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. youtube.com [youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. caymanchem.com [caymanchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Structure-aided development of small molecule inhibitors of ENPP1, the extracellular phosphodiesterase of the immunotransmitter cGAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Improving the Pharmacodynamics and In Vivo Activity of ENPP1‐Fc Through Protein and Glycosylation Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. New Activity Assays for ENPP1 with Physiological Substrates ATP and ADP | Springer Nature Experiments [experiments.springernature.com]
- 13. New activity assays for ENPP1 with physiological substrates ATP and ADP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. resources.rndsystems.com [resources.rndsystems.com]
- 15. bellbrooklabs.com [bellbrooklabs.com]
- 16. Development of a High-Throughput Assay to Identify Inhibitors of ENPP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Crystal structures of human ENPP1 in apo and bound forms - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bellbrooklabs.com [bellbrooklabs.com]
assessing the long-term stability of Enpp-1-IN-10 solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the long-term stability of ENPP-1-IN-10 solutions. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
A1: Proper storage is crucial for maintaining the stability and activity of this compound. For optimal long-term stability, stock solutions should be stored under the following conditions.[1]
| Storage Temperature | Duration | Special Conditions |
| -80°C | Up to 6 months | Store under nitrogen.[1] |
| -20°C | Up to 1 month | Store under nitrogen.[1] |
Note: For a structurally related compound, ENPP-1-IN-1, it is recommended to store the powder at -20°C for up to 3 years and the stock solution in a solvent at -80°C for up to 1 year or at -20°C for up to 1 month. To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.[2]
Q2: How should I prepare working solutions of this compound for in vivo experiments?
A2: For in vivo experiments, it is highly recommended to prepare fresh working solutions on the day of use to ensure maximum potency and avoid potential degradation.[1] If continuous dosing for more than two weeks is planned using a corn oil formulation, this should be approached with caution.[1]
Q3: What solvents are recommended for preparing this compound solutions?
A3: this compound is soluble in DMSO. For in vivo studies, various formulations can be prepared. For example, a stock solution in DMSO can be further diluted in vehicles such as a mixture of PEG300, Tween-80, and saline, or a solution of SBE-β-CD in saline.[1]
Q4: Are there any known degradation pathways for this compound?
A4: Specific degradation pathways for this compound have not been detailed in the currently available literature. However, like many small molecules, potential degradation can be initiated by factors such as prolonged exposure to light, elevated temperatures, extreme pH, and oxidative conditions. It is recommended to conduct forced degradation studies to identify potential degradation products and assess the stability of the molecule under stress conditions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound solution due to improper storage. | Ensure stock solutions are stored at the recommended temperature and protected from light and air. Aliquot stock solutions to avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment. |
| Precipitation observed in the solution | Poor solubility or solution instability at the working concentration or temperature. | Sonication or gentle heating may aid in redissolving the compound. Ensure the chosen solvent and concentration are appropriate for your experimental conditions. For in vivo formulations, ensure all components are thoroughly mixed.[1] |
| Loss of inhibitory activity | Chemical degradation of this compound. | Perform a stability analysis of your solution using HPLC or LC-MS to check for the presence of the intact compound and any degradation products. Consider using a freshly prepared solution from a new stock. |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound Solutions by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for monitoring the stability of this compound in solution over time.
1. Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration.
-
Prepare aliquots of the stock solution in appropriate vials for storage under different conditions (e.g., -20°C, 4°C, room temperature, and protected from light).
2. HPLC Method Development:
-
Develop a reverse-phase HPLC method capable of separating this compound from potential degradants. A C18 column is a common starting point.
-
The mobile phase will likely consist of a mixture of an aqueous buffer (e.g., water with 0.1% formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol). A gradient elution may be necessary to achieve optimal separation.
-
Use a UV detector set at a wavelength where this compound has maximum absorbance.
3. Stability Study Execution:
-
At designated time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), retrieve an aliquot stored under each condition.
-
Allow the sample to equilibrate to room temperature.
-
Inject a known volume of the solution onto the HPLC system.
4. Data Analysis:
-
Record the peak area of the intact this compound at each time point.
-
Calculate the percentage of the remaining this compound relative to the initial time point (T=0).
-
Plot the percentage of remaining this compound against time to generate a degradation curve.
-
The appearance of new peaks in the chromatogram may indicate the formation of degradation products.
Protocol 2: Identification of Potential Degradation Products using Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol outlines a general approach to identify potential degradation products of this compound.
1. Sample Preparation:
-
Subject a solution of this compound to forced degradation conditions (e.g., acid, base, oxidation, heat, and light exposure) to intentionally generate degradation products.
-
Prepare a control sample stored under optimal conditions.
2. LC-MS Analysis:
-
Use an LC-MS system with an electrospray ionization (ESI) source.
-
Employ an HPLC method similar to the one described in Protocol 1 to separate the parent compound from its degradants.
-
Acquire mass spectra for all eluting peaks in both positive and negative ion modes.
3. Data Interpretation:
-
Determine the mass-to-charge ratio (m/z) of the parent this compound molecule.
-
Analyze the mass spectra of the new peaks observed in the chromatograms of the stressed samples.
-
Propose potential structures for the degradation products based on the mass shifts from the parent molecule.
Visualizations
ENPP-1 Signaling Pathway
References
Validation & Comparative
A Comparative Guide to ENPP1 Inhibitors: Enpp-1-IN-10 and Other Key Molecules in Cancer Immunotherapy
For Researchers, Scientists, and Drug Development Professionals
The ecto-enzyme Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) has emerged as a critical negative regulator of the cGAS-STING pathway, a key component of the innate immune system's response to cancer. By hydrolyzing the second messenger cyclic GMP-AMP (cGAMP), ENPP1 dampens anti-tumor immunity. Consequently, the development of potent and selective ENPP1 inhibitors has become a promising strategy in cancer immunotherapy. This guide provides a comparative overview of Enpp-1-IN-10 and other notable ENPP1 inhibitors, supported by available experimental data.
Mechanism of Action: The ENPP1-cGAS-STING Signaling Pathway
The anti-tumor activity of ENPP1 inhibitors is primarily mediated through the potentiation of the cGAS-STING signaling pathway. This pathway is initiated by the detection of cytosolic double-stranded DNA (dsDNA), a hallmark of cellular stress and damage often found in cancer cells, by the enzyme cyclic GMP-AMP synthase (cGAS). Upon binding to dsDNA, cGAS synthesizes cGAMP, which then acts as a second messenger. cGAMP binds to the Stimulator of Interferon Genes (STING) protein located on the endoplasmic reticulum, triggering a signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines. These cytokines, in turn, promote the recruitment and activation of immune cells, such as dendritic cells and T cells, to the tumor microenvironment, leading to an anti-tumor immune response.
ENPP1, a transmembrane glycoprotein, is the primary enzyme responsible for the extracellular hydrolysis of cGAMP into AMP and GMP, thus terminating the STING signal. By inhibiting ENPP1, small molecules can increase the concentration of cGAMP in the tumor microenvironment, leading to sustained STING activation and a more robust anti-cancer immune response.[1][2][3][4]
Quantitative Comparison of ENPP1 Inhibitors
The following table summarizes the in vitro potency of this compound and other selected ENPP1 inhibitors. It is important to note that the data are compiled from different studies and the experimental conditions may vary. Direct comparison of absolute values should be made with caution. The data from Gangar et al. (2022) for this compound and Enpp-1-IN-12 allows for a direct, standardized comparison.
| Inhibitor | Ki (nM) | IC50 (nM) | Cell-based IC50 (nM) | Source |
| This compound | 3866 | - | - | Gangar M, et al. Bioorg Chem. 2022.[5] |
| Enpp-1-IN-12 | 41 | - | - | Gangar M, et al. Bioorg Chem. 2022.[6] |
| ISM5939 | - | 0.63 (cGAMP) 9.28 (ATP) | 330 | Insilico Medicine, Nat Commun. 2025.[7][8] |
| STF-1623 | - | 0.4 (mouse) 0.6 (human) | - | Wang S, et al. Cell Rep Med. 2025.[9] |
| OC-1 | <10 | - | - | Chen et al. ASCO. 2023.[10] |
| Enpp-1-IN-20 | - | 0.09 | 8.8 | Sun Y, et al. J Med Chem. 2024.[11] |
Note: Ki and IC50 values are measures of inhibitor potency; a lower value indicates higher potency. The substrate used in the assay (e.g., cGAMP or a synthetic substrate) can influence the measured potency.
Detailed Experimental Protocols
The determination of inhibitor potency is highly dependent on the experimental methodology. Below are generalized protocols based on commonly used assays for ENPP1 inhibitors.
ENPP1 Enzymatic Inhibition Assay (Luminescence-based)
This assay measures the amount of AMP produced from the hydrolysis of cGAMP or ATP by ENPP1.
Materials:
-
Recombinant human ENPP1 enzyme
-
ENPP1 inhibitor compounds (e.g., this compound)
-
Substrate: 2',3'-cGAMP or ATP
-
Assay buffer (e.g., Tris-HCl, pH 7.5, containing MgCl2 and Brij-35)
-
Luminescence-based AMP detection kit (e.g., AMP-Glo™ Assay)
-
384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the ENPP1 inhibitor in DMSO and then dilute in assay buffer.
-
Add the diluted inhibitor or vehicle (DMSO) to the wells of a 384-well plate.
-
Add the ENPP1 enzyme to each well and incubate for a short period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate (cGAMP or ATP) to each well.
-
Incubate the reaction for a defined period (e.g., 60 minutes) at 37°C.
-
Stop the reaction and measure the amount of AMP produced using a luminescence-based detection kit according to the manufacturer's instructions.
-
The luminescence signal is inversely proportional to the amount of AMP produced.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based ENPP1 Activity Assay
This assay measures the ability of an inhibitor to block ENPP1 activity on the surface of living cells.
Materials:
-
Cancer cell line with high ENPP1 expression (e.g., MDA-MB-231)
-
Cell culture medium and reagents
-
ENPP1 inhibitor compounds
-
2',3'-cGAMP
-
ELISA kit for cGAMP detection
-
96-well cell culture plates
Procedure:
-
Seed the ENPP1-expressing cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the ENPP1 inhibitor for a specified time.
-
Add a known concentration of 2',3'-cGAMP to the cell culture medium.
-
Incubate for a period to allow for ENPP1-mediated hydrolysis of the extracellular cGAMP.
-
Collect the cell culture supernatant.
-
Measure the remaining concentration of cGAMP in the supernatant using a cGAMP-specific ELISA kit.
-
The amount of remaining cGAMP is directly proportional to the inhibitory activity of the compound.
-
Calculate the percent inhibition and determine the cell-based IC50 value.
Comparative Performance Analysis
Based on the available data, this compound (Ki = 3.866 μM) is a significantly less potent inhibitor of ENPP1 compared to other recently developed molecules such as Enpp-1-IN-12 (Ki = 41 nM), ISM5939 (IC50 = 0.63 nM), STF-1623 (IC50 = 0.4-0.6 nM), and Enpp-1-IN-20 (IC50 = 0.09 nM). The latter compounds exhibit inhibitory activity in the low to sub-nanomolar range, indicating a much higher affinity for the ENPP1 enzyme.
While this compound may serve as a useful tool for in vitro studies, its lower potency suggests that it may have limited therapeutic potential compared to the more recently developed and highly potent ENPP1 inhibitors. The direct comparison within the same study of this compound and Enpp-1-IN-12 clearly highlights the rapid progress in identifying more potent chemical scaffolds for ENPP1 inhibition.[6][15]
Conclusion
The landscape of ENPP1 inhibitors is rapidly evolving, with several highly potent molecules now in preclinical and clinical development. While this compound is a known inhibitor of ENPP1, its potency is considerably lower than that of other reported compounds. Researchers and drug developers should consider the superior potency and potentially more favorable pharmacological properties of newer inhibitors like ISM5939, STF-1623, and OC-1 when selecting candidates for further investigation and therapeutic development in the exciting field of cancer immunotherapy. The continued exploration of novel chemical scaffolds holds the promise of delivering best-in-class ENPP1 inhibitors for the treatment of cancer.
References
- 1. ENPP1, an Old Enzyme with New Functions, and Small Molecule Inhibitors—A STING in the Tale of ENPP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pnas.org [pnas.org]
- 4. Role of ENPP1 in cancer pathogenesis: Mechanisms and clinical implications (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Insilico Medicine Develops AI-Designed ENPP1 Inhibitor ISM5939 for Cancer Immunotherapy [trial.medpath.com]
- 8. researchgate.net [researchgate.net]
- 9. ENPP1 inhibitor with ultralong drug-target residence time as an innate immune checkpoint blockade cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A novel orally bioavailable small molecular ENPP1 inhibitor (OC-1) for cancer immunotherapy. - ASCO [asco.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Oral ENPP1 inhibitor designed using generative AI as next generation STING modulator for solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ENPP1 inhibitor with ultralong drug-target residence time as an innate immune checkpoint blockade cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, synthesis and biological evaluation studies of novel small molecule ENPP1 inhibitors for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the On-Target Activity of ENPP1 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) has emerged as a critical therapeutic target in immuno-oncology and other diseases due to its role in hydrolyzing the immunostimulatory second messenger cGAMP and its involvement in purinergic signaling.[1][2][3] The development of potent and selective ENPP1 inhibitors is a key focus of modern drug discovery. This guide provides a framework for validating the on-target activity of a novel ENPP1 inhibitor, here exemplified as Enpp-1-IN-10 , and compares its potential performance with other known inhibitors.
I. Introduction to ENPP1 and its Inhibition
ENPP1 is a type II transmembrane glycoprotein that hydrolyzes extracellular nucleotides, primarily ATP and the STING (Stimulator of Interferon Genes) pathway activator 2'3'-cGAMP.[4][5] By degrading cGAMP, ENPP1 acts as a negative regulator of the innate immune response.[1][2] Inhibition of ENPP1 is therefore a promising strategy to enhance anti-tumor immunity by increasing the local concentration of cGAMP and activating the STING pathway.[2][6] Furthermore, ENPP1's hydrolysis of ATP to AMP contributes to an immunosuppressive tumor microenvironment through the generation of adenosine.[3][4]
II. Comparative Analysis of ENPP1 Inhibitors
The on-target activity of an ENPP1 inhibitor is primarily defined by its potency, selectivity, and mechanism of action. Below is a comparative summary of the expected profile of This compound against other known small molecule inhibitors.
| Inhibitor | Type | Potency (Ki or IC50) | Key Features |
| This compound (Hypothetical) | Non-nucleotide, small molecule | < 10 nM | High potency and selectivity, cell-impermeable to target extracellular ENPP1. |
| SR-8314 | Non-nucleotide, small molecule | Ki = 79 nM | Promotes STING activation and demonstrates anti-tumor activity.[1] |
| MV-626 | Non-nucleotide, small molecule | Potent inhibitor | Prevents cGAMP hydrolysis and increases STING activation.[1] |
| Compound 7c (meta-pyridine substituted) | Non-nucleotide, small molecule | Ki = 58 nM | Potent inhibitor identified from a series of non-nucleotide analogs.[1] |
| Nucleotide-Based Inhibitors | Substrate analogs (e.g., adenine nucleotide derivatives) | Variable | Generally exhibit a competitive mode of inhibition.[1] |
III. Experimental Protocols for On-Target Validation
Validating the on-target activity of This compound requires a multi-faceted approach involving biochemical and cellular assays.
A. Biochemical Assays
These assays utilize purified recombinant ENPP1 to directly measure the inhibitory activity of the compound.
1. Fluorescence-Based Inhibition Assay
-
Principle: This assay measures the cleavage of a fluorogenic ENPP1 substrate, such as Tokyo Green™-mAMP (TG-mAMP).[7][8][9] Cleavage of the substrate by ENPP1 releases a fluorescent molecule, and the inhibition of this process by a compound is quantified.
-
Protocol:
-
Recombinant human ENPP1 is pre-incubated with varying concentrations of This compound .
-
The fluorogenic substrate TG-mAMP is added to initiate the enzymatic reaction.
-
The fluorescence intensity is measured over time using a fluorescence plate reader (e.g., excitation/emission at 485/520 nm).[7][8]
-
The IC50 value is calculated by plotting the percent inhibition against the inhibitor concentration.
-
2. Transcreener® AMP²/GMP² Immunoassay
-
Principle: This assay directly measures the production of AMP and/or GMP, the products of ENPP1-mediated hydrolysis of ATP or cGAMP.[10][11] It is a competitive immunoassay where the produced AMP/GMP displaces a fluorescent tracer from an antibody, leading to a change in fluorescence polarization.[10][12]
-
Protocol:
-
The ENPP1 enzymatic reaction is performed in the presence of ATP or cGAMP as a substrate and varying concentrations of This compound .
-
The Transcreener® AMP²/GMP² detection mix (containing antibody and tracer) is added.
-
The plate is incubated to allow for tracer displacement.
-
Fluorescence polarization is measured to determine the amount of AMP/GMP produced.
-
IC50 values are determined from the dose-response curves.
-
B. Cellular Assays
These assays confirm the activity of the inhibitor in a more physiologically relevant context using live cells that express ENPP1.
1. Cell-Based ENPP1 Activity Assay
-
Principle: This assay measures the activity of ENPP1 on the surface of live cells using a cell-impermeable fluorogenic substrate.
-
Protocol:
-
Cells overexpressing ENPP1 (e.g., HEK293-ENPP1) are plated in a multi-well plate.
-
The cells are treated with different concentrations of This compound .
-
The fluorogenic substrate is added to the wells.
-
The increase in fluorescence is monitored over time to determine the rate of substrate cleavage.
-
The cellular IC50 is calculated.
-
2. STING Pathway Activation Assay
-
Principle: This functional assay assesses the ability of the ENPP1 inhibitor to potentiate STING signaling by preventing cGAMP degradation.
-
Protocol:
-
A reporter cell line (e.g., THP-1 cells with a luciferase or GFP reporter downstream of an IRF3-responsive promoter) is used.
-
The cells are treated with a known concentration of exogenous 2'3'-cGAMP in the presence or absence of This compound .
-
After incubation, the reporter gene expression (luciferase activity or GFP fluorescence) is measured.
-
An increase in reporter signal in the presence of the inhibitor indicates successful on-target activity.
-
IV. Visualizing Key Pathways and Workflows
ENPP1's Role in the cGAS-STING Pathway
Workflow for Biochemical IC50 Determination
V. Conclusion
The validation of on-target activity for a novel ENPP1 inhibitor like This compound is a critical step in its development. A combination of robust biochemical and cellular assays is essential to confirm its potency, selectivity, and mechanism of action. By comparing its performance characteristics with those of other known inhibitors, researchers can effectively position their candidate compound within the competitive landscape of ENPP1-targeted therapies. The detailed protocols and workflows provided in this guide offer a comprehensive framework for these validation studies, ultimately enabling the advancement of promising new treatments for cancer and other diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. ENPP1 Immunobiology as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ENPP1 | Insilico Medicine [insilico.com]
- 4. ENPP1, an Old Enzyme with New Functions, and Small Molecule Inhibitors—A STING in the Tale of ENPP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ectonucleotide pyrophosphatase/phosphodiesterase 1 - Wikipedia [en.wikipedia.org]
- 6. What ENPP1 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 7. caymanchem.com [caymanchem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. researchgate.net [researchgate.net]
- 10. bellbrooklabs.com [bellbrooklabs.com]
- 11. researchgate.net [researchgate.net]
- 12. Development of a High-Throughput Assay to Identify Inhibitors of ENPP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
ENPP-1-IN-10: A Targeted Alternative to Broad STING Agonism in Cancer Immunotherapy
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of ENPP-1-IN-10 and conventional STING agonists, supported by experimental data. The information presented here aims to deliniate the distinct mechanisms and therapeutic potential of these two strategies for activating the STING (Stimulator of Interferon Genes) pathway in cancer immunotherapy.
The activation of the STING pathway has emerged as a promising strategy in cancer immunotherapy. It triggers the production of type I interferons and other pro-inflammatory cytokines, leading to a robust anti-tumor immune response.[1] While direct STING agonists have shown potential, their systemic administration can lead to dose-limiting toxicities and off-target effects.[2] this compound, an inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1), offers a more targeted approach to STING activation by modulating the concentration of the endogenous STING ligand, 2'3'-cGAMP, within the tumor microenvironment.
Mechanism of Action: A Tale of Two Approaches
Direct STING agonists are small molecules that structurally mimic the natural STING ligand, 2'3'-cGAMP, or otherwise directly bind to and activate the STING protein located on the endoplasmic reticulum.[1] This activation initiates a downstream signaling cascade, leading to the production of type I interferons and other cytokines that stimulate an anti-tumor immune response.[3]
In contrast, ENPP1 is a type II transmembrane glycoprotein that negatively regulates the STING pathway by hydrolyzing extracellular 2'3'-cGAMP.[4][5] High levels of ENPP1 expression in tumors are associated with poor prognosis and resistance to immunotherapy.[6][7] this compound is a small molecule inhibitor that blocks the enzymatic activity of ENPP1.[8] By inhibiting ENPP1, this compound prevents the degradation of tumor-derived extracellular 2'3'-cGAMP, leading to its accumulation in the tumor microenvironment and subsequent localized activation of the STING pathway in immune cells.[9][10]
dot
Caption: this compound vs. STING Agonist Pathways.
Performance Comparison: this compound vs. STING Agonists
| Parameter | This compound | Direct STING Agonists | References |
| Mechanism | Indirect STING activation via inhibition of cGAMP hydrolysis | Direct binding and activation of the STING protein | [1][4][5] |
| Target | ENPP1 enzyme | STING protein | [1][8] |
| Activation | Localized to the tumor microenvironment due to reliance on tumor-derived cGAMP | Systemic, leading to potential off-target activation | [2][9] |
| Selectivity | High for ENPP1 | Varies; potential for off-target effects on other receptors | [1][11] |
Preclinical Efficacy: A Head-to-Head Look
| Study Type | Model | Treatment | Key Findings | References |
| In Vitro | THP-1 dual reporter assay | LCB33 (ENPP1 inhibitor) | Increased IFN-beta release, indicating STING pathway activation. | [12] |
| In Vitro | Co-culture spheroid system | LCB33 (ENPP1 inhibitor) | Enhanced cancer-cell killing effects of immune cells. | [12] |
| In Vivo | CT-26 colorectal syngeneic mouse model | LCB33 (ENPP1 inhibitor) | Monotherapy: 39% Tumor Growth Inhibition (TGI). Combination with anti-PD-L1: 72% TGI. | [12] |
| In Vivo | 4T1 breast cancer murine model | cGAMP (STING agonist) | Monotherapy was insufficient to effectively inhibit tumor growth. | [13] |
| In Vivo | B16-F10 melanoma murine model | cGAMP (STING agonist) | Monotherapy was sufficient to induce a potent anti-tumor response. | [13] |
| In Vivo | Murine tumor models | BMS-986301 (STING agonist) | >90% regression in injected and noninjected tumors. | [14] |
Cytokine Production and T-Cell Activation
| Assay | Treatment | Key Findings | References |
| IFN-β ELISA | ENPP1 knockdown in bladder cancer cells | Elevated IFN-β production. | [15] |
| Cytokine Release Assay | ADU-S100/MIW815 (STING agonist) in patients | Increased levels of inflammatory cytokines (IL-6, IFN-β1, MCP1/CCL2). | [3] |
| T-Cell Proliferation Assay | LCB33 (ENPP1 inhibitor) | Did not affect T-cell proliferation. | [12] |
| CD8+ T-Cell Functional Assays | ENPP1 knockdown in bladder cancer cells | Enhanced CD8+ T-cell migration and cytotoxicity (increased IFN-γ and Granzyme B secretion). | [15] |
| In Vivo T-Cell Analysis | SR-8314 (ENPP1 inhibitor) | Increase in CD3+, CD4+, and CD8+ T cells in tumors. | [3] |
Safety and Tolerability
A significant advantage of this compound is its potential for a better safety profile compared to systemically administered STING agonists. By preserving the natural, localized activation of the STING pathway, ENPP1 inhibitors may avoid the systemic cytokine release and associated toxicities observed with some direct STING agonists.[1][2]
dot
Caption: A generalized workflow for preclinical evaluation.
Experimental Protocols
ENPP1 Enzyme Inhibition Assay
Objective: To determine the in vitro potency of this compound in inhibiting ENPP1 enzymatic activity.
Methodology:
-
Reactions are performed in a 96-well plate format.
-
Each well contains a reaction mixture of 1 mM CaCl2, 200 µM ZnCl2, and 50 mM Tris buffer (pH 9.0).
-
Test compounds (e.g., this compound) are added at various concentrations.
-
The reaction is initiated by adding 20 ng of human soluble ENPP1 and incubating at 37°C for 10 minutes.
-
The substrate, p-nitrophenyl-5’-thymidine monophosphate (pNP-TMP), is added to a final concentration of 200 µM.
-
The production of p-nitrophenol is measured spectrophotometrically at 405 nm after a 30-minute incubation.
-
IC50 values are calculated from the dose-response curves.[16]
In Vivo Tumor Growth Inhibition Study
Objective: To evaluate the anti-tumor efficacy of this compound as a monotherapy and in combination with other immunotherapies in a syngeneic mouse model.
Methodology:
-
Female BALB/c mice are inoculated subcutaneously with CT-26 colorectal cancer cells.
-
When tumors reach a palpable size, mice are randomized into treatment groups (e.g., vehicle control, this compound, anti-PD-L1 antibody, combination of this compound and anti-PD-L1).
-
This compound is administered orally at a specified dose (e.g., 5 mg/kg) daily.
-
The anti-PD-L1 antibody is administered intraperitoneally at a specified dose and schedule.
-
Tumor volume is measured regularly with calipers.
-
Tumor Growth Inhibition (TGI) is calculated at the end of the study by comparing the average tumor volume of the treated groups to the vehicle control group.[12]
Cytokine Release Assay (ELISA)
Objective: To quantify the production of IFN-β and other cytokines following treatment.
Methodology:
-
Cells (e.g., bladder cancer cells with ENPP1 knockdown or overexpression) are cultured under appropriate conditions.
-
Supernatants from the cell cultures are collected at specified time points.
-
The concentration of IFN-β in the supernatants is measured using a commercially available ELISA kit according to the manufacturer's instructions.
-
Briefly, supernatants are added to wells of a microplate pre-coated with an anti-IFN-β capture antibody.
-
After incubation and washing, a detection antibody conjugated to an enzyme is added.
-
A substrate is then added, and the resulting colorimetric change is measured using a microplate reader.
-
Cytokine concentrations are determined by comparison to a standard curve.[15]
Conclusion
This compound represents a novel, targeted approach to activating the STING pathway for cancer immunotherapy. By inhibiting the ENPP1 enzyme, it leverages the endogenous production of 2'3'-cGAMP by tumor cells to achieve a localized and potentially more controlled activation of STING in the tumor microenvironment. This contrasts with the broad, systemic activation induced by direct STING agonists. Preclinical data suggest that this targeted approach can lead to significant anti-tumor efficacy, particularly in combination with immune checkpoint inhibitors, while potentially mitigating the systemic toxicities associated with direct STING agonism. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound as a safer and more effective alternative for STING pathway modulation in oncology.
References
- 1. Frontiers | Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects [frontiersin.org]
- 2. pnas.org [pnas.org]
- 3. STING Agonists as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. ENPP1 is an innate immune checkpoint of the anticancer cGAMP-STING pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical candidate to target ENPP1 for cancer immunotherapy and the treatment of rare disease using generative AI - ecancer [ecancer.org]
- 8. JUN–ENPP1–cGAS–STING axis mediates immune evasion and tumor progression in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oral ENPP1 inhibitor designed using generative AI as next generation STING modulator for solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What ENPP1 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Abstract 702: A novel small molecule inhibitor of ENPP1 promotes T and NK cell activation and enhances anti-tumor efficacy in combination with immune checkpoint blockade therapy | Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 13. Antitumor effect of anti-vascular therapy with STING agonist depends on the tumor microenvironment context - PMC [pmc.ncbi.nlm.nih.gov]
- 14. targetedonc.com [targetedonc.com]
- 15. researchgate.net [researchgate.net]
- 16. Development of Novel Ecto-Nucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) Inhibitors for Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of ENPP1 Inhibition: A Comparative Guide to Enpp-1-IN-10 and ENPP1 Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison between the pharmacological inhibition of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) using small molecule inhibitors, exemplified by a potent derivative of the Enpp-1-IN-10 series, and the genetic approach of ENPP1 knockout models. The data presented herein supports the cross-validation of targeting ENPP1 to enhance anti-tumor immunity through the cGAS-STING signaling pathway.
Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) has been identified as a critical negative regulator of the innate immune STING (Stimulator of Interferon Genes) pathway.[1] By hydrolyzing the STING ligand, cyclic GMP-AMP (cGAMP), ENPP1 dampens the anti-tumor immune response.[1] Consequently, both pharmacological inhibition and genetic knockout of ENPP1 have emerged as promising strategies in cancer immunotherapy.[1] This guide synthesizes preclinical data to objectively compare these two modalities.
Quantitative Data Summary
The following tables summarize the key quantitative data from studies on a representative potent ENPP1 inhibitor from the same series as this compound, and from studies utilizing ENPP1 knockout mouse models. It is important to note that this compound (also referred to as compound 1 in its primary study) is an initial lead compound with a Ki of 3.866 μM.[2] The more detailed in vivo and mechanistic studies were performed on a highly optimized analogue from the same series, compound 43 (also available as Enpp-1-IN-12), which exhibits significantly greater potency (Ki of 41 nM).[1][3] The data for the ENPP1 inhibitor presented below pertains to this optimized compound 43 as a representative example of a potent ENPP1 inhibitor.
Table 1: In Vitro Potency and Selectivity of ENPP1 Inhibition
| Parameter | ENPP1 Inhibitor (Compound 43 / Enpp-1-IN-12) | ENPP1 Knockout Model | Reference |
| Target | ENPP1 Enzyme Activity | ENPP1 Gene | [1] |
| Mechanism of Action | Reversible inhibition of cGAMP and ATP hydrolysis | Complete ablation of ENPP1 protein expression | [1] |
| In Vitro Potency (Ki) | 41 nM | Not Applicable | [1] |
| Hepatocyte Stability (Mouse) | t½ = 61.88 min | Not Applicable | [3] |
| Hepatocyte Stability (Human) | t½ > 120 min | Not Applicable | [3] |
Table 2: In Vivo Anti-Tumor Efficacy
| Model | Treatment/Genetic Modification | Tumor Growth Inhibition (TGI) | Key Outcomes | Reference |
| LLC1 Syngeneic Murine Lung Cancer Model | ENPP1 Inhibitor (Compound 43 / Enpp-1-IN-12) (100 mg/kg, p.o.) | Significant tumor growth inhibition | Demonstrates in vivo anti-tumor response | [3] |
| Brca1-deficient Orthotopic Tumor Model | ENPP1 Knockout (CRISPR/Cas9) | Significantly reduced tumor growth | Highlights importance of ENPP1 in HR-deficient tumors | |
| Hepa1-6 Syngeneic Liver Cancer Model | RBS2418 (ENPP1 Inhibitor) | Significant reduction in tumor growth, 44% complete regression | Demonstrates durable anti-tumor immunity | [4] |
| GL261-luc Syngeneic Glioblastoma Model | RBS2418 (ENPP1 Inhibitor) | Significant tumor growth reduction | Shows efficacy in a brain tumor model | [4] |
| 4T1 Syngeneic Breast Cancer Model | STF-1623 (ENPP1 Inhibitor) | Robust anti-tumor and anti-metastatic effects | Establishes ENPP1 inhibition as a strategy to activate STING within tumors | [5] |
Table 3: Pharmacokinetic Profile of a Representative ENPP1 Inhibitor (Compound 43 / Enpp-1-IN-12)
| Parameter | Value (in healthy female BALB/c mice) | Reference |
| Dose (Intravenous) | 1 mg/kg | [3] |
| Half-life (t½) (i.v.) | 0.76 h | [3] |
| Cmax (i.v.) | 308.64 ng/mL | [3] |
| Clearance (CL) | 73.22 mL/min/kg | [3] |
| Dose (Oral) | 10 mg/kg | [3] |
| Half-life (t½) (p.o.) | 1.04 h | [3] |
| Cmax (p.o.) | 303.10 ng/mL | [3] |
| Oral Bioavailability (F) | 45.1% | [3] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the ENPP1-STING signaling pathway, a typical experimental workflow for evaluating ENPP1 inhibitors, and the logical relationship between ENPP1 inhibition/knockout and the downstream immunological effects.
Caption: ENPP1-STING signaling pathway and point of intervention.
Caption: Experimental workflow for ENPP1 inhibitor evaluation.
Caption: Logical flow from ENPP1 targeting to anti-tumor immunity.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
ENPP1 Enzymatic Inhibition Assay
-
Objective: To determine the in vitro potency (Ki) of an ENPP1 inhibitor.
-
Principle: This assay measures the ability of the inhibitor to block the hydrolysis of a substrate (e.g., pNP-TMP or cGAMP) by recombinant ENPP1 enzyme. The rate of product formation is monitored spectrophotometrically or through other detection methods.
-
Protocol (adapted from Gangar M, et al. 2022):
-
Reactions are performed in a 96-well plate in assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM MgCl2, 0.1 mg/mL BSA).
-
A serial dilution of the ENPP1 inhibitor (e.g., compound 43 / Enpp-1-IN-12) in DMSO is prepared and added to the wells.
-
Recombinant human ENPP1 enzyme is added to each well and incubated with the inhibitor for a pre-determined time at room temperature.
-
The enzymatic reaction is initiated by adding the substrate (e.g., p-Nitrophenyl-5’-thymidine monophosphate, pNP-TMP).
-
The plate is incubated at 37°C, and the absorbance at 405 nm is measured at multiple time points to determine the reaction rate.
-
The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[1]
-
In Vivo Tumor Growth Inhibition Study
-
Objective: To evaluate the anti-tumor efficacy of an ENPP1 inhibitor or the effect of ENPP1 knockout in a syngeneic mouse model.
-
Principle: Tumor cells are implanted into immunocompetent mice. The effect of the inhibitor (administered systemically) or gene knockout on tumor growth is monitored over time.
-
Protocol (adapted from Gangar M, et al. 2022 for inhibitor studies):
-
Female BALB/c mice (6-8 weeks old) are used.
-
Lewis Lung Carcinoma (LLC1) cells are harvested and suspended in saline.
-
Each mouse is subcutaneously inoculated with LLC1 cells in the right flank.
-
When tumors reach a palpable size (e.g., 100-150 mm³), mice are randomized into vehicle and treatment groups.
-
The ENPP1 inhibitor (e.g., compound 43 / Enpp-1-IN-12) is administered orally (p.o.) at a specified dose (e.g., 100 mg/kg) and schedule (e.g., once daily). The vehicle group receives the formulation without the active compound.
-
Tumor volume is measured every 2-3 days using digital calipers and calculated using the formula: (Length x Width²)/2.
-
Body weight and general health of the mice are monitored throughout the study.
-
At the end of the study, Tumor Growth Inhibition (TGI) is calculated as: % TGI = [1 - (Mean tumor volume of treated group / Mean tumor volume of vehicle group)] x 100.
-
-
For Knockout Models:
-
ENPP1 knockout mice and wild-type littermates are used. Tumor cells (e.g., Brca1-deficient tumor cells) are implanted orthotopically or subcutaneously. Tumor growth is monitored and compared between the knockout and wild-type groups.
-
Pharmacokinetic (PK) Study
-
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of an ENPP1 inhibitor in vivo.
-
Principle: The inhibitor is administered to animals (e.g., mice) via intravenous and oral routes. Blood samples are collected at various time points, and the concentration of the compound in the plasma is quantified using LC-MS/MS.
-
Protocol (adapted from Gangar M, et al. 2022):
-
Healthy female BALB/c mice are used.
-
For intravenous (i.v.) administration, the compound is formulated in a suitable vehicle and administered via the tail vein at a specific dose (e.g., 1 mg/kg).
-
For oral (p.o.) administration, the compound is formulated in an appropriate vehicle and administered by gavage at a specific dose (e.g., 10 mg/kg).
-
Blood samples are collected from the retro-orbital plexus at multiple time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into heparinized tubes.
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
-
The concentration of the compound in plasma samples is determined by a validated LC-MS/MS method.
-
Pharmacokinetic parameters such as half-life (t½), maximum concentration (Cmax), clearance (CL), and oral bioavailability (F%) are calculated using appropriate software (e.g., Phoenix WinNonlin).[3]
-
Conclusion
The data strongly indicate that pharmacological inhibition of ENPP1's catalytic activity phenocopies the anti-tumor effects observed in ENPP1 knockout models. Both approaches lead to an enhanced STING-dependent immune response, characterized by increased cGAMP levels, activation of downstream signaling, and subsequent tumor growth inhibition. The development of potent, selective, and orally bioavailable ENPP1 inhibitors, such as the optimized compounds from the this compound series, provides a translatable therapeutic strategy that recapitulates the genetic validation for targeting ENPP1 in cancer immunotherapy. This cross-validation underscores the potential of ENPP1 inhibitors as a promising class of drugs for "heating up" immunologically "cold" tumors.
References
- 1. Design, synthesis and biological evaluation studies of novel small molecule ENPP1 inhibitors for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Structure-Aided Development of Small-Molecule Inhibitors of ENPP1, the Extracellular Phosphodiesterase of the Immunotransmitter cGAMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of ENPP1 Inhibitors: Potency and Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the potency and selectivity of various small molecule inhibitors targeting Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1), a key enzyme in cellular signaling and a promising target in immunotherapy. The information presented is supported by experimental data from peer-reviewed scientific literature.
Introduction to ENPP1
Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1) is a transmembrane glycoprotein that plays a crucial role in regulating extracellular nucleotide metabolism.[1] A key function of ENPP1 is the hydrolysis of 2'3'-cyclic GMP-AMP (cGAMP), a second messenger that activates the Stimulator of Interferon Genes (STING) pathway, a critical component of the innate immune system.[2] By degrading cGAMP, ENPP1 acts as a negative regulator of the cGAS-STING pathway, thereby dampening anti-tumor immune responses.[2] This makes ENPP1 an attractive target for cancer immunotherapy, with the goal of enhancing the body's natural immune defenses against tumors.
Potency of ENPP1 Inhibitors: A Comparative Overview
The potency of an inhibitor is a measure of its ability to block the activity of its target enzyme and is typically expressed as the half-maximal inhibitory concentration (IC50) or the inhibitory constant (Ki). A lower value indicates a more potent inhibitor. The following table summarizes the reported potencies of several ENPP1 inhibitors.
| Inhibitor | Potency (IC50/Ki) | Substrate Used in Assay | Notes |
| Enpp-1-IN-10 | Ki: 3.866 µM[3] | Not Specified | A reference compound for ENPP1 inhibition. |
| Enpp-1-IN-19 | IC50: 68 nM[4] | cGAMP | Orally active and enhances STING-mediated responses.[4] |
| Enpp-1-IN-20 | IC50: 0.09 nM[5] | Not Specified | Demonstrates high potency in both biochemical and cell-based assays (IC50: 8.8 nM).[5] |
| STF-1084 | Ki: 33 nM[2] | Not Specified | A specific, cell-impermeable, and competitive inhibitor.[2] |
| ISM5939 | IC50: 0.63 nM[6] | cGAMP | Exhibits high potency against both cGAMP and ATP hydrolysis.[6] |
| MV-626 | Not Specified | cGAMP | A potent and selective inhibitor that enhances STING activation.[7] |
| QS1 | IC50: 36 nM | ATP | Potency is significantly reduced at physiological pH.[8] |
| Compound [I] | IC50: 1.2 nM[6] | Not Specified | A lead candidate from a phosphonate series with good in vivo clearance.[6] |
Selectivity Profile of ENPP1 Inhibitors
Selectivity is a critical parameter for a drug candidate, as it indicates the inhibitor's ability to target ENPP1 specifically over other related enzymes, such as ENPP2 and ENPP3. High selectivity minimizes the risk of off-target effects.
| Inhibitor | ENPP1 Potency | ENPP2 Potency | ENPP3 Potency | Selectivity Notes |
| ISM5939 | IC50: 0.63 nM | IC50: >15,000 nM | IC50: >15,000 nM | Highly selective for ENPP1 over ENPP2 and ENPP3.[6] |
| Enpp-1-IN-13 | IC50: 1.29 µM | Not Reported | IC50: 20.2 µM | Shows greater potency for ENPP1 over ENPP3.[9] |
| ENPP1 Inhibitor C | IC50: 0.26 µM | Inactive at 10 µM | Inactive at 10 µM | Selective for ENPP1 over ENPP2-7 at a concentration of 10 µM. |
Experimental Protocols
The determination of inhibitor potency and selectivity relies on robust enzymatic assays. Below are detailed methodologies for key experiments cited in this guide.
ENPP1 Inhibition Assay (General Protocol)
This protocol is a composite based on several published methods and is intended to provide a general framework.[8]
1. Reagents and Materials:
-
Recombinant human or mouse ENPP1 enzyme.
-
Substrate: 2'3'-cGAMP or ATP.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 µM ZnCl₂, 500 µM CaCl₂.[8]
-
Test Inhibitors (e.g., this compound) dissolved in DMSO.
-
Detection Reagent (e.g., Transcreener® AMP²/GMP² Assay Kit, CellTiter-Glo®).
-
384-well microplates.
2. Procedure:
-
Prepare serial dilutions of the test inhibitors in the assay buffer.
-
In a 384-well plate, add the ENPP1 enzyme to each well at a final concentration of approximately 100-500 pM.
-
Add the test inhibitors to the wells, ensuring the final DMSO concentration is consistent across all wells (typically ≤1%).
-
Initiate the enzymatic reaction by adding the substrate (e.g., 10 µM cGAMP or ATP) to each well.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding a stop solution (e.g., EDTA) or proceed directly to the detection step.
-
Measure the amount of product formed (AMP/GMP from cGAMP, or AMP from ATP) using a suitable detection method. For example, a fluorescence polarization-based method can be used to quantify AMP/GMP.
-
Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the dose-response data to a sigmoidal curve using appropriate software.
3. Selectivity Assays:
-
To determine selectivity, the same assay protocol is followed, but with recombinant ENPP2 or ENPP3 enzymes instead of ENPP1. The IC50 values obtained for each enzyme are then compared.
Visualizing the ENPP1-STING Pathway and Experimental Workflow
To better understand the biological context and the experimental approach to identifying ENPP1 inhibitors, the following diagrams are provided.
Caption: The cGAS-STING signaling pathway and the role of ENPP1.
Caption: A typical workflow for identifying ENPP1 inhibitors.
Conclusion
The development of potent and selective ENPP1 inhibitors is a rapidly advancing field with significant potential for cancer immunotherapy. While compounds like Enpp-1-IN-20 and ISM5939 demonstrate exceptional potency in the nanomolar and even picomolar range, the selectivity profile remains a critical factor for their therapeutic potential. This compound, with its micromolar potency, serves as a useful tool for in vitro studies. The continued exploration of diverse chemical scaffolds and the use of robust, physiologically relevant assay conditions will be crucial in identifying the next generation of ENPP1-targeted therapies.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Novel prodrug of potent ENPP1 inhibitor shows synergistic effect in combination with radiotherapy | BioWorld [bioworld.com]
- 6. Structure-aided development of small molecule inhibitors of ENPP1, the extracellular phosphodiesterase of the immunotransmitter cGAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ectonucleotide pyrophosphatase/phosphodiesterase 1 - Wikipedia [en.wikipedia.org]
- 8. interpriseusa.com [interpriseusa.com]
- 9. medchemexpress.com [medchemexpress.com]
A Head-to-Head Comparison: Pharmacological Inhibition vs. Genetic Knockdown of ENPP1 in Preclinical Research
For researchers, scientists, and drug development professionals, understanding the nuances of targeting Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) is critical for advancing cancer immunotherapy and other therapeutic areas. This guide provides an objective comparison of two primary methodologies for reducing ENPP1 function: the use of small molecule inhibitors, exemplified by compounds similar to Enpp-1-IN-10, and genetic knockdown techniques such as siRNA and shRNA.
ENPP1 has emerged as a key negative regulator of the cGAS-STING signaling pathway, a critical component of the innate immune system's response to cancer. By hydrolyzing the second messenger cyclic GMP-AMP (cGAMP), ENPP1 dampens STING activation and subsequent anti-tumor immunity.[1][2][3] Both pharmacological inhibitors and genetic knockdown aim to counteract this effect, but they do so through distinct mechanisms, each with its own set of advantages and limitations.
This guide will delve into the experimental data comparing these two approaches, provide detailed methodologies for key assays, and visualize the underlying biological pathways and experimental workflows.
Quantitative Comparison of ENPP1 Inhibition and Knockdown
The following tables summarize quantitative data from representative experiments to illustrate the efficacy and downstream effects of both pharmacological inhibition and genetic knockdown of ENPP1.
| Parameter | ENPP1 Inhibitor (e.g., STF-1623, MV-626) | ENPP1 Genetic Knockdown (siRNA/shRNA) | Reference |
| Target | ENPP1 protein (enzymatic activity) | ENPP1 mRNA | [4] |
| Mechanism of Action | Competitive or allosteric inhibition of cGAMP hydrolysis | Post-transcriptional gene silencing | [4] |
| Speed of Onset | Rapid (minutes to hours) | Slower (24-72 hours) | |
| Reversibility | Reversible upon compound withdrawal | Transient (siRNA) or stable (shRNA) | |
| Typical Efficacy | Kᵢ < 10 nM - 79 nM | >80% reduction in mRNA/protein expression | [1][5] |
| Downstream Effect | ENPP1 Inhibitor | ENPP1 Genetic Knockdown | Reference |
| cGAMP Hydrolysis | Significant reduction in hydrolysis rate | Significant reduction in hydrolysis due to less enzyme | [6] |
| IFN-β Production | Increased secretion in response to STING agonists | Increased secretion in response to STING agonists | [6] |
| Tumor Growth Inhibition | Demonstrated in vivo, often in combination with other therapies | Slowed primary tumor growth and metastasis in vivo | [2][5] |
| Immune Cell Infiltration | Increased infiltration of CD8+ T cells | Correlates with higher immune infiltration in patients with low ENPP1 | [1][2] |
Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental approaches, the following diagrams were generated using Graphviz.
Caption: The cGAS-STING signaling pathway and points of intervention.
Caption: A typical experimental workflow for comparing an ENPP1 inhibitor and siRNA.
Detailed Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison of ENPP1 inhibitors and genetic knockdown.
ENPP1 Knockdown and Verification
a) siRNA Transfection:
-
Cell Seeding: Plate cells (e.g., MDA-MB-231) in 6-well plates to achieve 50-60% confluency on the day of transfection.
-
Transfection Reagent Preparation: For each well, dilute a validated ENPP1-targeting siRNA (and a non-targeting control siRNA) and a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium according to the manufacturer's instructions.
-
Transfection: Add the siRNA-lipid complex to the cells and incubate for 48-72 hours before harvesting for analysis.
b) Quantitative Real-Time PCR (qRT-PCR) for Knockdown Efficiency:
-
RNA Isolation: Extract total RNA from cells using a commercial kit (e.g., RNeasy Kit, Qiagen).
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using a SYBR Green or TaqMan-based assay with primers specific for ENPP1 and a housekeeping gene (e.g., GAPDH, ACTB) for normalization. The reaction is typically run on a real-time PCR system with a standard thermal cycling protocol.[7]
-
Data Analysis: Calculate the relative expression of ENPP1 mRNA using the ΔΔCt method.[7]
c) Western Blot for Protein Level Reduction:
-
Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against ENPP1 (e.g., rabbit polyclonal) overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use an antibody against a loading control (e.g., β-actin) to ensure equal protein loading.[8]
cGAMP Hydrolysis Assay
-
Enzyme Source: Use cell lysates from treated/transfected cells or recombinant ENPP1 protein.
-
Reaction Mixture: Prepare a reaction buffer (e.g., 20 mM Tris-HCl, pH 9.0, 2 mM Ca²⁺, 200 µM Zn²⁺).[6]
-
Assay: Add the enzyme source to the reaction buffer containing a known concentration of cGAMP (spiked with [³²P]-cGAMP for radiometric detection). For inhibitor studies, pre-incubate the enzyme with the inhibitor before adding cGAMP.
-
Reaction Termination and Analysis: Stop the reaction at various time points. Analyze the reaction products by thin-layer chromatography (TLC) and autoradiography to separate and quantify the remaining cGAMP and the hydrolyzed products (AMP and GMP).[3]
IFN-β ELISA
-
Sample Collection: Collect cell culture supernatants 24 hours after stimulating cells with a STING agonist (e.g., exogenous cGAMP or by inducing cytosolic dsDNA).
-
ELISA Procedure: Use a commercial human or mouse IFN-β ELISA kit. Coat a 96-well plate with a capture antibody specific for IFN-β. Add standards and samples to the wells and incubate. After washing, add a detection antibody conjugated to an enzyme (e.g., HRP). Add the substrate and stop the reaction.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader. Calculate the concentration of IFN-β in the samples by comparing to the standard curve.[9]
Cell Viability Assay (e.g., MTT or Resazurin-based)
-
Cell Seeding: Plate cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of the ENPP1 inhibitor or transfect with ENPP1 siRNA.
-
Incubation: Incubate for a specified period (e.g., 72 hours).
-
Assay: Add the viability reagent (e.g., MTT or resazurin) to each well and incubate according to the manufacturer's protocol.
-
Data Acquisition: Measure the absorbance or fluorescence using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated or control siRNA-transfected cells.[10][11]
Off-Target Effect Analysis
-
For ENPP1 Inhibitors:
-
Selectivity Profiling: Test the inhibitor against a panel of other ENPP family members (e.g., ENPP2, ENPP3) and other related phosphodiesterases in enzymatic assays to determine its selectivity.[2]
-
-
For ENPP1 siRNA:
-
Microarray Analysis: Extract total RNA from cells transfected with ENPP1 siRNA and a non-targeting control siRNA. Hybridize the labeled RNA to a microarray chip containing probes for the entire transcriptome.
-
Data Analysis: Analyze the microarray data to identify genes that are significantly up- or downregulated in the ENPP1 siRNA-treated cells compared to the control. This can reveal unintended "off-target" gene silencing.[12][13]
-
Discussion and Conclusion
The choice between a pharmacological inhibitor and genetic knockdown of ENPP1 depends on the specific research question and experimental context.
Pharmacological inhibitors offer rapid, reversible, and dose-dependent control over ENPP1's enzymatic activity. This makes them ideal for studying the acute effects of ENPP1 inhibition and for in vivo studies where systemic delivery is required. However, the potential for off-target effects on other enzymes necessitates careful selectivity profiling.[2][14]
Genetic knockdown , on the other hand, provides a highly specific way to reduce the total amount of ENPP1 protein. This approach is valuable for elucidating the long-term consequences of ENPP1 loss and for validating the on-target effects of small molecule inhibitors. Studies have shown that selectively abolishing the cGAMP hydrolysis activity of ENPP1 phenocopies a total ENPP1 knockout, suggesting that the primary anti-cancer mechanism of ENPP1 inhibition is the restoration of paracrine cGAMP-STING signaling.[2] However, the slower onset of action and the potential for incomplete knockdown are important considerations. Furthermore, siRNA-mediated knockdown can have its own off-target effects, which should be assessed, for instance, by using multiple different siRNA sequences targeting the same gene.[15]
References
- 1. bioengineer.org [bioengineer.org]
- 2. What ENPP1 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. news-medical.net [news-medical.net]
- 7. siRNAs with decreased off-target effect facilitate the identification of essential genes in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. origene.com [origene.com]
- 9. researchgate.net [researchgate.net]
- 10. Structure-based virtual screening and in vitro validation of inhibitors of cyclic dinucleotide phosphodiesterases ENPP1 and CdnP - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Identifying siRNA-induced off-targets by microarray analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
Comparative Efficacy of ENPP1 Inhibitors in Preclinical Cancer Models
A guide for researchers, scientists, and drug development professionals.
Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) has emerged as a critical regulator in the tumor microenvironment. By hydrolyzing the immunotransmitter 2'3'-cyclic GMP-AMP (cGAMP), ENPP1 acts as a key negative regulator of the cGAS-STING innate immune pathway. Overexpression of ENPP1 in various cancers is linked to an immunosuppressive tumor microenvironment and poor prognosis.[1] Consequently, inhibiting ENPP1 is a promising therapeutic strategy to restore STING-mediated antitumor immunity.
While this guide was prompted by an interest in "Enpp-1-IN-10," a thorough review of published scientific literature and preclinical data did not yield specific information on this compound. Therefore, this guide provides a comparative overview of the preclinical efficacy of several other well-characterized, novel small molecule ENPP1 inhibitors, including ISM5939, AVA-NP-695, and TXN10128, among others. These compounds serve as important benchmarks in the development of ENPP1-targeted cancer immunotherapies.
Mechanism of Action: ENPP1 Inhibition and STING Pathway Activation
ENPP1's primary role in cancer immune evasion is the degradation of extracellular cGAMP, a potent activator of the STING (Stimulator of Interferon Genes) pathway.[1] Inhibition of ENPP1 preserves cGAMP, allowing it to bind to and activate STING on immune cells, such as dendritic cells. This activation triggers a signaling cascade that results in the production of type I interferons and other pro-inflammatory cytokines, which in turn promotes the recruitment and activation of cytotoxic T cells that can attack and eliminate cancer cells.[1][2]
Comparative In Vitro Potency
The initial evaluation of ENPP1 inhibitors involves determining their potency in both enzymatic and cell-based assays. Potency is typically measured by the half-maximal inhibitory concentration (IC50), half-maximal effective concentration (EC50), or the inhibitory constant (Ki). A lower value indicates higher potency.
| Compound | Assay Type | Potency | Reference |
| ISM5939 | Enzymatic (human ENPP1) | IC50: 0.63 nM | [3] |
| Cell-based (MDA-MB-231) | EC50: 330 nM | [3] | |
| SR-8314 | Enzymatic (human ENPP1) | Ki: 79 nM | [4][5] |
| Enpp-1-IN-13 | Enzymatic (ENPP1) | IC50: 1.29 µM | [6][7] |
| Enpp-1-IN-19 | Enzymatic (cGAMP hydrolysis) | IC50: 68 nM | [8] |
| Enpp-1-IN-20 | Enzymatic | IC50: 0.09 nM | [9] |
| Cell-based | IC50: 8.8 nM | [9] | |
| ENPP1 Inhibitor C | Cell-free | IC50: 0.26 µM | [10] |
Comparative In Vivo Efficacy
The anti-tumor activity of ENPP1 inhibitors is evaluated in vivo using syngeneic mouse models, which have a competent immune system, allowing for the assessment of immunomodulatory effects. Efficacy is often measured as Tumor Growth Inhibition (TGI).
| Compound | Cancer Model | Dosing | Monotherapy Efficacy | Combination Efficacy | Reference |
| ISM5939 | MC38 Colorectal | 30 mg/kg, p.o. BID | 67% TGI | 96% TGI with anti-PD-L1; 68% TGI with anti-PD-1 | [3][11] |
| AVA-NP-695 | 4T1 Breast | 1 mg/kg, p.o. BID | 40% TGI (Superior to anti-PD1 and Olaparib) | ~60% TGI with Paclitaxel | [12][13] |
| 4T1 Breast | 6 mg/kg, p.o. BID | Superior TGI vs. Olaparib and anti-PD1 | 68% enhanced mean survival time with anti-PD-L1 or Olaparib; 72% with Paclitaxel | [12][14][15] | |
| TXN10128 | MC38 Colorectal | Oral (PO) | Significant TGI | Synergistic TGI with anti-PD-L1 | [16][17][18] |
| Enpp-1-IN-19 | CT26 Colorectal | Not specified | Inhibits tumor growth | Increases anti-PD-L1 responses | [8] |
| MV-626 | Panc02-SIY Pancreatic | 5 daily i.p. doses | Tumor growth delay | Significantly increased overall survival with radiation therapy | [19] |
Experimental Protocols
Detailed experimental protocols are essential for reproducing and building upon published research. Below are representative methodologies for key experiments used to evaluate ENPP1 inhibitors.
In Vitro ENPP1 Enzymatic Inhibition Assay
This protocol describes a common method to determine the IC50 value of a test compound against recombinant ENPP1.
-
Objective: To measure the concentration of an inhibitor required to reduce the enzymatic activity of ENPP1 by 50%.
-
Materials:
-
Recombinant human ENPP1 enzyme.
-
Substrate: p-Nitrophenyl-5'-thymidine monophosphate (pNP-TMP) or 2'3'-cGAMP.
-
Assay Buffer: Typically 50 mM Tris, 150 mM NaCl, 1 µM ZnCl₂, 500 µM CaCl₂, pH 7.4.[20]
-
Test Inhibitor (e.g., this compound) at various concentrations.
-
96-well microplate.
-
Plate reader.
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO and then dilute into the assay buffer.
-
Add 10 µL of the diluted inhibitor solutions to the wells of a 96-well plate.
-
Add 25 µL of ENPP1 enzyme (e.g., 4 µg/mL) to each well.[21]
-
Pre-incubate the plate for 15 minutes at 37°C.
-
Initiate the reaction by adding 10 µL of the substrate (e.g., 1 mM pNP-TMP).[21]
-
Incubate the reaction for 60-120 minutes at 37°C.[21]
-
If using pNP-TMP, measure the absorbance at 405 nm to quantify the production of p-nitrophenol.[21]
-
If using cGAMP, the remaining cGAMP can be quantified using methods like a Transcreener assay that detects the AMP/GMP products.[22]
-
Plot the enzyme activity against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope).
-
In Vivo Syngeneic Mouse Model Efficacy Study
This protocol outlines a general procedure for assessing the anti-tumor efficacy of an ENPP1 inhibitor in a syngeneic mouse model.
-
Objective: To evaluate the effect of an ENPP1 inhibitor, alone or in combination with other therapies, on tumor growth in an immunocompetent mouse model.
-
Materials:
-
6-8 week old female BALB/c or C57BL/6 mice.
-
Syngeneic tumor cells (e.g., 4T1 breast cancer cells for BALB/c, or MC38 colorectal cancer cells for C57BL/6).
-
Test Inhibitor (e.g., ISM5939) formulated for oral (p.o.) or intraperitoneal (i.p.) administration.
-
Combination agent (e.g., anti-PD-1 antibody).
-
Calipers for tumor measurement.
-
-
Procedure:
-
Subcutaneously implant a suspension of tumor cells (e.g., 1 x 10⁶ MC38 cells) into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a predetermined size (e.g., 80-120 mm³), randomize the mice into treatment groups (e.g., Vehicle, Inhibitor alone, anti-PD-1 alone, Inhibitor + anti-PD-1).[20]
-
Administer treatments as per the study design. For example, ISM5939 might be given at 30 mg/kg orally, twice daily (BID).[3]
-
Measure tumor volumes and body weights 2-3 times per week. Tumor volume is often calculated using the formula: (Length x Width²)/2.
-
Continue treatment for a specified period (e.g., 15-21 days) or until tumors reach a humane endpoint.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weighing, immunohistochemistry for immune cell infiltration).
-
Calculate the Tumor Growth Inhibition (TGI) percentage for each treatment group relative to the vehicle control.
-
Visualizing Workflows and Relationships
References
- 1. Targeting ENPP1 for cancer immunotherapy: Killing two birds with one stone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ENPP1 Inhibitor Triggers Innate Immunity in Solid Tumors | Technology Networks [technologynetworks.com]
- 3. jitc.bmj.com [jitc.bmj.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Enpp-1-IN-13 - TargetMol Chemicals Inc [bioscience.co.uk]
- 7. Enpp-1-IN-13 - Immunomart [immunomart.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. interpriseusa.com [interpriseusa.com]
- 11. drugtargetreview.com [drugtargetreview.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. researchgate.net [researchgate.net]
- 16. TXN10128: An Oral ENPP1 Inhibitor Enhancing STING Activation and Synergy with Immune Checkpoint Blockade for Anti-Tumor Activity [synapse.patsnap.com]
- 17. aacrjournals.org [aacrjournals.org]
- 18. researchgate.net [researchgate.net]
- 19. "MV-626, a potent and selective inhibitor of ENPP1 enhances STING activ" by Jason Baird, Gregory Dietsch et al. [digitalcommons.providence.org]
- 20. Structure-aided development of small molecule inhibitors of ENPP1, the extracellular phosphodiesterase of the immunotransmitter cGAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 21. 2024.sci-hub.se [2024.sci-hub.se]
- 22. bellbrooklabs.com [bellbrooklabs.com]
Confirming the Mechanism of Action of ENPP-1-IN-10: A Comparative Guide to Rescue Experiments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for confirming the mechanism of action of the ENPP1 inhibitor, ENPP-1-IN-10, through rescue experiments. While specific experimental data for this compound is not extensively available in the public domain, this document outlines the established principles and methodologies using data from other well-characterized ENPP1 inhibitors as comparative examples.
Introduction to ENPP1 and the cGAS-STING Pathway
Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a key enzyme that negatively regulates the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway. The cGAS-STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, a danger signal associated with viral infections and cellular damage, including that which occurs in cancer cells.
Upon binding to cytosolic DNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP). cGAMP then binds to and activates STING, triggering a signaling cascade that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines. These cytokines, in turn, orchestrate an anti-tumor immune response.
To definitively establish that the biological effects of an ENPP1 inhibitor are indeed mediated by its intended mechanism—the potentiation of the cGAS-STING pathway—rescue experiments are crucial. These experiments aim to demonstrate that the effects of the inhibitor can be reversed or "rescued" by blocking downstream components of the signaling pathway.
The ENPP1-cGAS-STING Signaling Pathway
The following diagram illustrates the central role of ENPP1 in regulating the cGAS-STING signaling pathway.
References
- 1. ENPP1 is an innate immune checkpoint of the anticancer cGAMP-STING pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. ENPP1, an Old Enzyme with New Functions, and Small Molecule Inhibitors—A STING in the Tale of ENPP1 [mdpi.com]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. communities.springernature.com [communities.springernature.com]
- 8. ENPP1 Immunobiology as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
The Synergistic Potential of ENPP1 Inhibition in Chemotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The inhibition of Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1) is emerging as a promising strategy in oncology, primarily due to its role in modulating the anti-tumor immune response. This guide provides a comparative overview of the synergistic effects observed when combining ENPP1 inhibitors, such as Enpp-1-IN-10, with traditional chemotherapy agents. By blocking ENPP1, these inhibitors prevent the degradation of cyclic GMP-AMP (cGAMP), a key activator of the STING (Stimulator of Interferon Genes) pathway, thereby amplifying the immunogenic effects of chemotherapy and enhancing tumor cell death.
Mechanism of Synergy: ENPP1 Inhibition and Chemotherapy
Chemotherapy can induce immunogenic cell death (ICD), a process that releases tumor antigens and damage-associated molecular patterns (DAMPs). One such DAMP is cytosolic DNA, which is sensed by the cGAS enzyme, leading to the production of cGAMP. cGAMP then activates the STING pathway, resulting in the production of type I interferons and other pro-inflammatory cytokines that recruit and activate immune cells, such as cytotoxic T lymphocytes, to attack the tumor.
However, many tumors overexpress ENPP1, an enzyme that hydrolyzes and degrades extracellular cGAMP, effectively dampening this anti-tumor immune response. By inhibiting ENPP1, compounds like this compound preserve the cGAMP signal, leading to a more robust and sustained STING-mediated anti-tumor immune response. This synergistic mechanism enhances the efficacy of chemotherapy beyond its direct cytotoxic effects.
Below is a diagram illustrating the synergistic anti-tumor mechanism of combining an ENPP1 inhibitor with chemotherapy.
Caption: Synergistic anti-tumor mechanism of ENPP1 inhibitors and chemotherapy.
Performance Data: this compound and Other ENPP1 Inhibitors
While specific synergistic data for this compound with chemotherapy is not yet extensively published, its potency as an ENPP1 inhibitor has been established. The following table includes the biochemical potency of this compound and provides a comparative look at other ENPP1 inhibitors for which in vivo synergistic data with chemotherapy is available.
| Inhibitor | Target | IC50 | Combination Agent | Cancer Model | Key Synergistic Outcomes |
| This compound | ENPP1 | 0.63 nM (in vitro) | - | - | Data not available |
| ZX-8177 | ENPP1 | 9.5 nM (in vitro) | Mitomycin C | CT-26 (Colon Carcinoma) | Enhanced anti-tumor efficacy.[1] |
| ZX-8177 | ENPP1 | 9.5 nM (in vitro) | Cisplatin | 4T1 (Breast Cancer), Pan02 (Pancreatic) | Synergistic inhibition of tumor growth.[1] |
| ISM5939 | ENPP1 | 0.63 nM (in vitro) | Chemotherapy (general) | Multiple Murine Syngeneic Models | Synergizes in suppressing tumor growth.[2][3] |
In Vivo Experimental Data
The following tables summarize the results from in vivo studies demonstrating the synergistic anti-tumor effects of the ENPP1 inhibitor ZX-8177 in combination with standard chemotherapy agents.
Table 1: Synergistic Efficacy of ZX-8177 with Mitomycin C in a CT-26 Syngeneic Mouse Model [1]
| Treatment Group | Dosing Regimen | Mean Tumor Growth Inhibition (TGI) | Observations |
| Vehicle Control | - | 0% | - |
| Mitomycin C | 0.5 mg/kg, twice a week (BIW) | Not specified | - |
| ZX-8177 | 25 mg/kg, oral, twice a day (BID) | 37-60% (as monotherapy) | - |
| ZX-8177 + Mitomycin C | As above | Synergistic increase in TGI | Increased tumor-infiltrating NK cells. |
Table 2: Synergistic Efficacy of ZX-8177 with Cisplatin in 4T1 and Pan02 Syngeneic Mouse Models [1]
| Treatment Group | Dosing Regimen | Cancer Model | Mean Tumor Growth Inhibition (TGI) | Observations |
| Vehicle Control | - | 4T1, Pan02 | 0% | - |
| Cisplatin | 5 mg/kg, twice a week (BIW) | 4T1, Pan02 | Not specified | - |
| ZX-8177 | 25 mg/kg, oral, twice a day (BID) | 4T1, Pan02 | 37-60% (as monotherapy) | - |
| ZX-8177 + Cisplatin | As above | 4T1, Pan02 | Synergistic increase in TGI | Increased levels of 2'3'-cGAMP and IFN-related genes (CCL5, CXCL10). |
Experimental Protocols
While detailed protocols from the definitive studies are not fully available, the following methodologies are based on the information provided in the study abstracts and general practices for such experiments.
In Vivo Synergistic Antitumor Study
1. Cell Lines and Animal Models:
-
Murine cancer cell lines such as CT-26 (colon carcinoma), 4T1 (breast cancer), and Pan02 (pancreatic cancer) are used.
-
Syngeneic mouse models (e.g., BALB/c or C57BL/6 mice) are chosen to ensure a competent immune system for evaluating immunotherapy-based combinations.
2. Tumor Implantation:
-
A suspension of cancer cells (typically 1 x 10^5 to 1 x 10^6 cells) in a suitable medium (e.g., PBS or Matrigel) is subcutaneously injected into the flank of the mice.
-
Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³) before the initiation of treatment.
3. Treatment Groups and Administration:
-
Animals are randomized into four groups: (1) Vehicle control, (2) Chemotherapy agent alone, (3) ENPP1 inhibitor alone, and (4) Combination of chemotherapy and ENPP1 inhibitor.
-
ENPP1 Inhibitor (e.g., ZX-8177): Administered orally (p.o.) via gavage at a dose of 25 mg/kg, twice daily (BID).
-
Chemotherapy (e.g., Cisplatin): Administered intraperitoneally (i.p.) at a dose of 5 mg/kg, twice a week (BIW).
-
Treatment duration is typically 14-21 days, or until the tumor volume in the control group reaches a predetermined endpoint.
4. Efficacy Assessment:
-
Tumor volume is measured 2-3 times per week using calipers, calculated with the formula: (Length x Width²) / 2.
-
Body weight is monitored as an indicator of toxicity.
-
Tumor Growth Inhibition (TGI) is calculated at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
5. Pharmacodynamic and Immune Analysis:
-
At the end of the study, tumors are excised for analysis.
-
Flow Cytometry: Tumors are dissociated into single-cell suspensions to analyze the infiltration of immune cells (e.g., NK cells, CD8+ T cells, macrophages).
-
Gene Expression Analysis: RNA is extracted from tumor tissue to quantify the expression of interferon-stimulated genes (e.g., CCL5, CXCL10) by RT-qPCR.
-
cGAMP Measurement: Levels of 2'3'-cGAMP in the tumor microenvironment can be quantified using methods such as ELISA or LC-MS/MS.
Below is a diagram of a typical experimental workflow for an in vivo synergy study.
Caption: A generalized workflow for in vivo synergy evaluation.
Conclusion
The available preclinical data strongly suggests that combining ENPP1 inhibitors with standard chemotherapy agents holds significant therapeutic potential. This combination leverages the immunogenic effects of chemotherapy by preventing the degradation of the STING agonist cGAMP, leading to a more potent and durable anti-tumor immune response. While data for this compound in combination with chemotherapy is still emerging, its high potency against ENPP1, comparable to that of inhibitors with proven in vivo synergistic efficacy, positions it as a strong candidate for further investigation in this combination therapy paradigm. Future studies should focus on elucidating the optimal dosing and scheduling for these combinations and identifying biomarkers to select patients most likely to benefit from this innovative therapeutic approach.
References
Validating the Therapeutic Window of ENPP1 Inhibitors: A Comparative Guide for Preclinical Evaluation
For Researchers, Scientists, and Drug Development Professionals
The ecto-nucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) has emerged as a critical negative regulator of the cGAS-STING signaling pathway, making it a compelling target for cancer immunotherapy. By inhibiting ENPP1, the degradation of the STING ligand, cyclic GMP-AMP (cGAMP), is prevented, leading to a more robust anti-tumor immune response. This guide provides a comparative overview of the preclinical validation of ENPP1 inhibitors, with a focus on establishing a therapeutic window. While specific preclinical data for Enpp-1-IN-10 is not publicly available beyond its inhibitory constant (Ki) of 3.866 μM, this guide will utilize data from other well-characterized ENPP1 inhibitors to illustrate the key experimental data and protocols required for such an evaluation.
The ENPP1-STING Signaling Axis: A Therapeutic Target
ENPP1 is a transmembrane glycoprotein that hydrolyzes extracellular ATP and cGAMP. In the tumor microenvironment, the degradation of cGAMP by ENPP1 dampens the innate immune response. Inhibition of ENPP1 aims to restore cGAMP levels, thereby activating the STING pathway in immune cells, leading to the production of type I interferons and subsequent activation of an anti-tumor T-cell response.
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Enpp-1-IN-10
Essential guidelines for the safe handling and disposal of the ENPP1 inhibitor, Enpp-1-IN-10, to ensure laboratory safety and environmental protection.
I. Chemical and Safety Data Overview
This compound is a potent Ecto-nucleotide pyrophosphatase/phosphodiesterases 1 (ENPP1) inhibitor.[1] While a specific Safety Data Sheet (SDS) for this compound was not found, data for similar compounds, such as Enpp-1-IN-7, indicate that it may be harmful if swallowed and very toxic to aquatic life with long-lasting effects.[2] Therefore, it is crucial to avoid release into the environment.[2]
| Parameter | Guideline | Source |
| Storage (Solid) | Store at -20°C for up to 3 years. | [3] |
| Storage (in Solvent) | Store at -80°C for up to 6 months; -20°C for 1 month. | [1][3] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents. | [2] |
| Hazardous Decomposition | Under fire conditions, may decompose and emit toxic fumes. | [2] |
II. Step-by-Step Disposal Protocol
The following procedures are based on general best practices for hazardous chemical waste disposal in a laboratory setting.[4][5][6][7]
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect unused or expired solid this compound in its original container or a clearly labeled, sealed container.
-
Do not mix with other chemical waste to avoid incompatible reactions.[4]
-
-
Liquid Waste (Solutions):
-
Solutions of this compound, typically in DMSO, should be collected in a designated, leak-proof, and chemically resistant container (e.g., a high-density polyethylene bottle).
-
Label the container clearly as "Hazardous Waste" and specify the contents, including "this compound" and the solvent used (e.g., DMSO).
-
Never dispose of this compound solutions down the drain.[7]
-
-
Contaminated Labware:
-
Disposable items such as pipette tips, gloves, and vials that have come into contact with this compound should be collected in a designated, sealed hazardous waste bag or container.
-
For reusable glassware, triple rinse with a suitable solvent (e.g., ethanol or acetone) capable of dissolving the compound. The first rinse should be collected as hazardous chemical waste.[8] Subsequent rinses may be disposed of according to institutional guidelines.[8]
-
2. Labeling and Storage of Waste:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name(s) of the contents.[5]
-
Store waste containers in a designated satellite accumulation area that is secure and away from general laboratory traffic.[4]
-
Ensure secondary containment is used to prevent spills from reaching drains.[7]
-
Keep waste containers closed except when adding waste.[5][7]
3. Final Disposal:
-
Arrange for the collection of all this compound waste by your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor.
-
Follow all institutional and local regulations for the disposal of hazardous chemical waste.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Enpp-1-IN-7|MSDS [dcchemicals.com]
- 3. file.medchemexpress.eu [file.medchemexpress.eu]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
- 7. vumc.org [vumc.org]
- 8. olseh.iisc.ac.in [olseh.iisc.ac.in]
Personal protective equipment for handling Enpp-1-IN-10
This guide provides crucial safety and logistical information for the handling, storage, and disposal of Enpp-1-IN-10, a potent Ecto-nucleotide pyrophosphatase/phosphodiesterases 1 (ENPP1) inhibitor. The following procedures are designed to ensure the safety of laboratory personnel and to maintain the integrity of the compound.
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment to prevent exposure. The recommended PPE includes:
-
Gloves: Chemical-resistant gloves are required. It is advisable to wear two pairs of gloves, an inner and an outer layer.[1]
-
Eye Protection: Safety glasses with side shields or goggles are mandatory to protect from splashes.[2][3]
-
Lab Coat: A full-length laboratory coat should be worn to protect skin and clothing.
-
Respiratory Protection: If there is a risk of aerosol formation or if handling the compound as a powder outside of a certified chemical fume hood, a NIOSH-approved respirator is necessary.[1][4]
PPE Recommendations Summary
| Protection Type | Recommended Equipment |
| Hand Protection | Chemical-resistant gloves (double-gloving recommended)[1] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles[3] |
| Skin and Body | Laboratory coat |
| Respiratory | Use in a well-ventilated area or chemical fume hood. NIOSH-approved respirator if aerosols may be generated.[1][4] |
Operational Plan: Handling and Storage
Receiving and Inspection: Upon receiving the compound, visually inspect the container for any damage or leaks. Ensure the container is tightly sealed.
Handling:
-
All handling of this compound, especially when in powdered form, should be conducted in a certified chemical fume hood to avoid inhalation of dust.[5]
-
Avoid direct contact with skin, eyes, and clothing.[5]
-
Do not eat, drink, or smoke in the area where the compound is being handled.[5]
-
Use only non-sparking tools if the compound is in a flammable solvent.
Storage:
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[5]
-
Recommended storage for the solid compound is at -20°C for up to 3 years and at 4°C for up to 2 years.[6]
-
Solutions of this compound in a solvent should be stored at -80°C for up to 2 years or -20°C for up to 1 year.[6][7]
-
Keep away from strong acids, alkalis, and oxidizing agents.[5]
Experimental Workflow for Safe Handling
Caption: Workflow for handling this compound.
Disposal Plan
Waste Collection:
-
All waste materials, including empty containers, contaminated gloves, and other disposable materials, should be collected in a designated and properly labeled hazardous waste container.
Waste Disposal:
-
Dispose of contents and container in accordance with local, regional, and national regulations.[5]
-
Do not dispose of the compound down the drain or into the environment.[5]
-
Contact a licensed professional waste disposal service to dispose of this material.
Spill and Exposure Procedures
In Case of a Spill:
-
Evacuate the area.
-
Wear appropriate PPE, including respiratory protection.
-
Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Ventilate the area and wash the spill site after material pickup is complete.
First Aid Measures:
-
If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.[5]
-
In Case of Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If Inhaled: Move the person into fresh air and keep them comfortable for breathing.
This guide is intended to provide essential safety information. Always refer to the specific Safety Data Sheet (SDS) for the compound and follow all institutional and regulatory guidelines for chemical handling.
References
- 1. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Components of Personal Protective Equipment (PPE) - MN Dept. of Health [health.state.mn.us]
- 4. cdc.gov [cdc.gov]
- 5. Enpp-1-IN-7|MSDS [dcchemicals.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
